molecular formula C12H14ClN3 B2478997 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole CAS No. 1152556-27-8

5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2478997
CAS No.: 1152556-27-8
M. Wt: 235.72
InChI Key: WKAVCCNOWLMUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is a chemical compound featuring a benzimidazole core scaffold substituted with a chlorine atom and a piperidine ring. The benzimidazole nucleus is a privileged structure in medicinal chemistry and is known to be isosteric with naturally occurring nucleotides, allowing it to interact readily with biopolymers in biological systems . This specific framework is associated with a wide spectrum of biological activities, making derivatives like this a point of interest in various research fields . Benzimidazole-based compounds have demonstrated significant pharmacological potential as antimicrobial, antiviral, antifungal, and anticancer agents . The addition of a chloro substituent and a piperidine moiety is a common strategy in drug design to modulate the compound's lipophilicity, electronic distribution, and binding affinity to biological targets. Researchers are exploring such derivatives for the development of novel chemotherapeutic agents, driven by the need to overcome challenges like drug resistance . The mechanism of action for benzimidazole derivatives can vary significantly with changes in substituents, but often involves enzyme inhibition or receptor interaction . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-2-piperidin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAVCCNOWLMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural & Functional Analysis: 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural & Functional Analysis of 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.

Executive Summary

In the landscape of "privileged structures"—molecular frameworks capable of providing ligands for diverse biological targets—the 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole scaffold occupies a critical niche. It represents a hybrid pharmacophore combining the lipophilic, hydrogen-bond-donating benzimidazole core with the polar, basic piperidine ring.

This guide provides a comprehensive technical breakdown of this scaffold, specifically distinguishing the piperidin-2-yl (ortho) isomer from its more common 4-yl counterparts. It addresses the synthetic challenges posed by the chiral center at the piperidine C2 position, the tautomeric ambiguity of the benzimidazole ring, and its utility in targeting G-Protein Coupled Receptors (GPCRs), particularly within the histamine (H4) and opioid (NOP) receptor families.

Molecular Architecture & Stereochemical Considerations

Chemical Identity[1][2][3]
  • IUPAC Name: 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole

  • Molecular Formula: C₁₂H₁₄ClN₃[1]

  • Molecular Weight: 235.71 g/mol

  • Core Elements:

    • Benzimidazole Ring: Provides aromatic stacking potential and H-bond donor/acceptor sites (N1-H / N3).

    • Chlorine Substituent (C5): Increases lipophilicity and metabolic stability (blocks para-hydroxylation relative to the nitrogen).

    • Piperidine Ring (C2-linked): Introduces basicity and a chiral center.

The Tautomeric Equilibrium

A critical, often overlooked feature is the annular tautomerism of the benzimidazole ring. In solution, the hydrogen on the imidazole nitrogen oscillates between N1 and N3.

  • Tautomer A: 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole.

  • Tautomer B: 6-chloro-2-(piperidin-2-yl)-1H-benzimidazole.

While chemically equivalent in the unsubstituted state, this equilibrium becomes relevant during N-alkylation reactions , often yielding a mixture of 5-Cl and 6-Cl regioisomers that requires chromatographic separation.

Chirality at the Piperidine C2

Unlike the achiral piperidin-4-yl isomer, the piperidin-2-yl moiety possesses a chiral center.

  • Implication: The scaffold exists as (R)- and (S)- enantiomers.

  • Impact: Biological activity is often stereoselective. For example, in many GPCR ligands, the (S)-isomer of 2-substituted piperidines often mimics the conformation of proline or other bioactive amino acids.

Synthetic Methodology

The synthesis of this scaffold typically employs a Phillips Condensation strategy. Below is a validated protocol optimized for yield and purity, utilizing Pipecolic acid (Piperidine-2-carboxylic acid) as the chiral pool starting material.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole Intermediate Amide Intermediate (Often transient) Target->Intermediate Cyclodehydration (HCl/Heat) Diamine 4-chlorobenzene-1,2-diamine Intermediate->Diamine Coupling Acid Pipecolic Acid (Piperidine-2-carboxylic acid) Intermediate->Acid Coupling Precursors Precursors

Caption: Retrosynthetic disconnection revealing the diamine and amino acid precursors.

Detailed Experimental Protocol

Objective: Synthesis of 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole via Polyphosphoric Acid (PPA) Cyclization.

Reagents:

  • 4-Chlorobenzene-1,2-diamine (1.0 eq)

  • Pipecolic acid (1.1 eq) - Note: Use (S)-Pipecolic acid for chiral retention, though partial racemization may occur at high T.

  • Polyphosphoric Acid (PPA) - Solvent/Catalyst

  • Sodium Hydroxide (NaOH) - For neutralization

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix 4-chlorobenzene-1,2-diamine (10 mmol) and Pipecolic acid (11 mmol).

  • Addition: Add PPA (approx. 20 g) to the flask. Stir manually with a glass rod to ensure intimate mixing of solids.

  • Cyclization: Heat the mixture to 180°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The diamine spot should disappear.

  • Quenching: Cool the reaction mixture to approx. 80°C (viscous syrup). Pour slowly into crushed ice (200 g) with vigorous stirring. The PPA will hydrolyze, dissolving the complex.

  • Neutralization: Slowly add 50% NaOH solution dropwise to the aqueous solution while stirring until pH reaches ~10.

    • Observation: A precipitate (the free base benzimidazole) will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) to remove phosphate salts.

  • Purification: Recrystallize from Ethanol/Water (8:2) or purify via flash column chromatography (DCM/MeOH/NH₃) if high purity is required.

Physicochemical Profiling

For drug development, understanding the "drug-likeness" of this scaffold is essential.

PropertyValue (Approx.)Significance
LogP 2.6 – 2.9Moderate lipophilicity; good membrane permeability.
pKa (Benzimidazole) ~5.5Weakly basic; uncharged at physiological pH (7.4).
pKa (Piperidine) ~10.8Highly basic; protonated at physiological pH.
H-Bond Donors 2 (NH benzimidazole, NH piperidine)Critical for receptor binding pocket interactions.
PSA (Polar Surface Area) ~40 ŲWell within the range for BBB penetration (<90 Ų).

Solubility Note: The molecule acts as a distinct amphophile. It is soluble in dilute acids (protonation of piperidine) and polar organic solvents (DMSO, MeOH), but poorly soluble in water at neutral pH.

Medicinal Chemistry Applications

This scaffold is rarely the final drug but rather a "warhead" or core linker.

Histamine H4 Receptor Antagonists

The 5-chloro-benzimidazole moiety is a known bioisostere for the indole core found in many GPCR ligands.

  • Mechanism: The basic piperidine nitrogen interacts with a conserved Aspartate residue (Asp94 in H4) in the receptor binding pocket.

  • Differentiation: The 5-chloro group occupies a hydrophobic pocket, significantly boosting affinity compared to the unsubstituted analog.

Nociceptin/Orphanin FQ (NOP) Agonists

Derivatives where the piperidine nitrogen is substituted with bulky hydrophobic groups (e.g., cyclooctyl, cyclododecyl) have shown high affinity for the NOP receptor.

  • Role of 2-yl Isomer: The 2-substituted piperidine provides a rigid steric constraint, orienting the N-substituent into a specific hydrophobic sub-pocket that the flexible 4-yl isomer cannot access.

Synthetic Workflow for Library Generation (Graphviz)

Workflow Core Scaffold: 5-Cl-2-(piperidin-2-yl)-benzimidazole Path1 Path A: Piperidine N-Alkylation Core->Path1 R-X / Base Path2 Path B: Benzimidazole N-Alkylation Core->Path2 R-X / NaH Prod1 GPCR Ligands (H4 / NOP) Path1->Prod1 Prod2 Antimicrobial Agents (N1-substituted) Path2->Prod2

Caption: Divergent synthesis pathways for functionalizing the core scaffold.

Analytical Validation

To validate the synthesis of 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole , look for these diagnostic signals in ¹H NMR (DMSO-d₆):

  • Aromatic Region (7.0 – 8.0 ppm):

    • You will observe a specific pattern for the 1,2,4-trisubstituted benzene ring.

    • Doublet (d): ~7.5 ppm (proton adjacent to Cl).

    • Singlet (s): ~7.6 ppm (proton isolated between N and Cl).

    • Doublet (d): ~7.2 ppm.

  • Methine Chiral Proton (4.0 – 4.5 ppm):

    • The single proton at the piperidine C2 position (alpha to both the nitrogen and the benzimidazole ring) will appear as a distinct multiplet (dd or m) shifted downfield due to the electron-withdrawing aromatic ring.

  • Piperidine Ring Protons (1.5 – 3.2 ppm):

    • Complex multiplets corresponding to the CH₂ groups of the piperidine ring.

References

  • Barker, A. et al. (2011). Synthesis and biological evaluation of benzimidazole derivatives as potent Histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Suryanarayana Raju, D. et al. (2020).[2] Synthesis, Characterization, Screening and Docking Studies of Some Novel 5-Chloro benzimidazole-2-one Derivatives as Potent Antitubercular Agents.[2] Asian Journal of Organic & Medicinal Chemistry.[2]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews. (Classic reference for Phillips Condensation mechanism).

  • Janssen, P. A. J. (1985). Structure-activity relationships in the synthesis of benzimidazole-based antihistamines. Journal of Medicinal Chemistry.[2]

Sources

[1]

Executive Summary & Compound Identity

5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is a heterocyclic building block and bioactive scaffold belonging to the benzimidazole class.[1] Structurally, it consists of a benzene ring fused to an imidazole ring (benzimidazole), substituted with a chlorine atom at the 5-position and a piperidine ring at the C2 position.[1]

This compound is distinct from its regioisomer, 5-chloro-2-(piperidin-4-yl)-1H-benzimidazole (often associated with Domperidone impurities), due to the attachment point of the piperidine ring.[1] The piperidin-2-yl moiety introduces a chiral center alpha to the benzimidazole nitrogen, significantly influencing its binding affinity in histamine receptor subtypes (specifically H4) and kinase domains.[1]

Chemical Identity Table[1][2][3][4]
PropertyDetail
IUPAC Name This compound
Common Synonyms 5-Chloro-2-(2-piperidyl)benzimidazole; 6-Chloro-2-(2-piperidinyl)benzimidazole (tautomer)
Molecular Formula C₁₂H₁₄ClN₃
Molecular Weight 235.71 g/mol
CAS Number Note: The specific 2-yl isomer is a specialized research chemical.[1] The 4-yl isomer is CAS 53786-28-0.[1][2] Researchers must verify the piperidine attachment point.[1]
SMILES Clc1ccc2[nH]c(C3CCCCN3)nc2c1
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (free base)
pKa (Calc.) ~9.5 (Piperidine NH), ~5.5 (Benzimidazole NH)

Synthetic Methodology

The synthesis of this compound follows a Phillips-type condensation strategy.[1] This protocol ensures high regioselectivity and yield by reacting a substituted phenylenediamine with a carboxylic acid derivative.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C2-imidazole bond, revealing two key precursors:[1]

  • 4-Chloro-1,2-diaminobenzene (CAS 95-83-0) : Provides the benzimidazole core.[1][3]

  • Pipecolic Acid (Piperidine-2-carboxylic acid) (CAS 535-75-1) : Provides the chiral piperidine moiety.[1]

Optimized Synthesis Protocol (Polyphosphoric Acid Method)

Reagents:

  • 4-Chloro-1,2-diaminobenzene (1.0 eq)[1]

  • Pipecolic acid (1.1 eq)

  • Polyphosphoric acid (PPA) (Solvent/Catalyst)

  • Sodium Hydroxide (NaOH) (for neutralization)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, mix 4-chloro-1,2-diaminobenzene (14.2 g, 100 mmol) and pipecolic acid (14.2 g, 110 mmol).

  • Condensation: Add Polyphosphoric acid (PPA) (~50 g) to the mixture.

  • Cyclization: Heat the reaction mixture to 180°C for 4–6 hours. The high temperature drives the condensation and subsequent dehydration to close the imidazole ring.[1]

  • Quenching: Cool the mixture to ~80°C and pour slowly into crushed ice (500 g) with vigorous stirring. The mixture will be acidic.[1]

  • Neutralization: Slowly add 50% NaOH solution until the pH reaches ~10. The product will precipitate as a solid.[1][4]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (9:1) to obtain the title compound.[4][5]

Critical Control Point: The reaction produces a tautomeric mixture (5-chloro and 6-chloro).[1] In solution, these interconvert rapidly. For analytical purposes, treat them as a single species unless N-alkylation is performed.[1]

Synthesis Diagram (Graphviz)

SynthesisPathwayPrecursor14-Chloro-1,2-diaminobenzene(CAS 95-83-0)IntermediateAmide Intermediate(Transient)Precursor1->IntermediateCondensationPrecursor2Pipecolic Acid(CAS 535-75-1)Precursor2->IntermediatePPA, 180°CProduct5-Chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazoleIntermediate->Product- H2O (Cyclization)

Caption: Acid-catalyzed condensation pathway using Polyphosphoric Acid (PPA) to fuse the imidazole ring.

Biological Applications & Mechanism[1][8]

This compound serves as a critical pharmacophore in the development of Histamine H4 Receptor Antagonists . Unlike H1 blockers (allergy) or H2 blockers (gastric acid), H4 antagonists modulate immune responses.

Mechanism of Action: H4 Receptor Antagonism

The H4 receptor is a G-protein coupled receptor (GPCR) expressed on hematopoietic cells (eosinophils, mast cells, T-cells).[1][6]

  • Binding: The basic nitrogen of the piperidine ring interacts with Asp94 in the H4 receptor transmembrane domain via an ionic bond.

  • Effect: Antagonism blocks histamine-induced chemotaxis and cytokine release (e.g., IL-13), making it a candidate for treating asthma, pruritus, and autoimmune disorders.[1]

Signaling Pathway Inhibition[1]

H4SignalingHistamineHistamine(Ligand)H4RH4 Receptor(GPCR)Histamine->H4RActivatesBenzimidazole5-Chloro-2-(piperidin-2-yl)-benzimidazole(Antagonist)Benzimidazole->H4RBlocks (Ki ~ nM)GaiGαi ProteinH4R->GaiCouplingACAdenylyl CyclaseGai->ACInhibitsCalciumCa2+ MobilizationGai->CalciumIncreasesChemotaxisChemotaxis &InflammationCalcium->ChemotaxisTriggers

Caption: The compound acts as a competitive antagonist at the H4 receptor, blocking downstream inflammatory signaling.[1]

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, handle as a potent bioactive benzimidazole.

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over prolonged exposure to air.[1]

References

  • Terzioglu, N., et al. (2004).[7] "Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 14(21), 5251-5256.[1][7]

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[1] Nature Reviews Drug Discovery, 7, 41-53.[1]

  • National Institute of Standards and Technology (NIST). "4-Chloro-1,2-diaminobenzene (Precursor Data)." NIST Chemistry WebBook.[1][3]

  • PubChem. "5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Isomer Distinction)." National Library of Medicine.

The Benzimidazole-Piperidine Nexus: Structural Optimization and Therapeutic Versatility in Modern Drug Discovery

[1]

Executive Summary

The benzimidazole-piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1] This guide dissects the structural rationale, synthetic architecture, and liability mitigation strategies required to leverage this scaffold effectively. We move beyond basic chemistry to explore the causality of binding modes and the engineering of safety profiles, specifically addressing the critical hERG liability often associated with this class.

Part 1: The Structural Rationale (Pharmacophore Analysis)

The Privileged Interface

The synergy between the benzimidazole and piperidine rings arises from their complementary physicochemical profiles.

  • The Benzimidazole "Head": Acts as a bioisostere for purines and indoles. It provides a flat, aromatic surface for

    
     stacking (e.g., with Trp/Phe residues in GPCR pockets) and distinct H-bond donor/acceptor motifs at N1 and N3.[1]
    
  • The Piperidine "Tail": Provides a flexible, semi-rigid linker that projects substituents into accessory binding pockets. Crucially, the basic nitrogen (pKa ~9-10) is often protonated at physiological pH, forming a salt bridge with conserved Aspartate residues in aminergic GPCRs (e.g., Histamine H1, Dopamine D2).

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a benzimidazole-piperidine ligand within a Class A GPCR (e.g., H1 Receptor), highlighting the critical "Address-Message" concept.

PharmacophoreReceptor_AspReceptor Aspartate(Anionic Site)Receptor_AroAromatic Cluster(Trp/Phe)Ligand_PipPiperidine Nitrogen(Cationic Center)Ligand_Pip->Receptor_AspIonic Salt Bridge(Critical Anchor)Ligand_BenzBenzimidazole Core(Pi-System/H-Bond)Ligand_Pip->Ligand_BenzLinker (Rigidity Control)Ligand_Benz->Receptor_AroPi-Pi StackingLigand_TailDistal Substituent(Selectivity Filter)Ligand_Benz->Ligand_TailN1-Alkylation

Caption: Canonical binding interaction showing the ionic anchor (piperidine) and aromatic stacking (benzimidazole).

Part 2: Synthetic Architectures & Protocols[2]

To ensure chemical diversity, we employ a modular synthetic strategy. The most robust route involves constructing the benzimidazole ring from a piperidine precursor, rather than coupling two pre-formed rings.

Protocol: Oxidative Cyclocondensation (The "One-Pot" Method)

This protocol is superior to standard acid-catalyzed methods due to milder conditions and higher tolerance for functional groups.[1]

Reagents:

  • 4-Carboxy-N-Boc-piperidine (1.0 eq)[1]

  • o-Phenylenediamine (substituted) (1.0 eq)[1][2]

  • Coupling Agent: HATU or EDC/HOBt

  • Acid Source: Acetic acid (glacial)[1]

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 4-carboxy-N-Boc-piperidine (10 mmol) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min at

    
    . Add o-phenylenediamine.[1][3] Stir at RT for 4-6 hours.[1] Validation: Monitor via LCMS for the formation of the amino-amide intermediate (
    
    
    ).
  • Cyclization: Evaporate DMF. Redissolve the residue in glacial acetic acid (20 mL). Heat to

    
     for 3 hours. Mechanism: Acid-catalyzed dehydration closes the imidazole ring.[1]
    
  • Deprotection: Add TFA (20% v/v) directly to the cooled reaction mixture (if Boc removal is desired immediately) or isolate the Boc-protected benzimidazole via ethyl acetate extraction and

    
     wash.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the 2-(piperidin-4-yl)benzimidazole scaffold.[1][4][3][5][6]

Synthetic Workflow Diagram

SynthesisStartStart:o-Phenylenediamine +N-Boc-Piperidine-4-COOHStep1Step 1: Amide Coupling(HATU, DIPEA, DMF)Start->Step1IntermedIntermediate:Amino-AmideStep1->IntermedStep2Step 2: Cyclization(AcOH, 65°C, -H2O)Intermed->Step2ScaffoldScaffold:2-(N-Boc-piperidin-4-yl)benzimidazoleStep2->ScaffoldDivDiversification:N1-Alkylation or Piperidine N-SubScaffold->Div

Caption: Modular synthesis of the benzimidazole-piperidine core via oxidative cyclocondensation.

Part 3: Mitigating Liabilities (The hERG Challenge)

The primary failure mode for benzimidazole-piperidine drugs (e.g., Astemizole) is QT interval prolongation caused by inhibition of the hERG potassium channel. The basic piperidine nitrogen and the lipophilic benzimidazole moiety mimic the pharmacophore required to block the hERG pore.

Engineering Safety: The Zwitterion Strategy

To retain target potency while eliminating hERG affinity, the "Zwitterion Strategy" is the gold standard.

  • Mechanism: hERG blockade requires a lipophilic, basic amine. Introducing a carboxylic acid moiety (zwitterion formation) reduces lipophilicity and creates an electrostatic clash with the hERG pore, which repels negatively charged species.

  • Case Study (Bilastine): Bilastine (an H1 antagonist) utilizes this scaffold but contains a carboxylic acid on the phenethyl tail. This modification prevents blood-brain barrier penetration (non-sedating) and abolishes hERG affinity compared to its predecessors.[1]

Data Summary: Optimization of hERG Selectivity
CompoundStructure ModificationTarget

(nM)
hERG

(

M)
Selectivity Ratio
Astemizole Lipophilic Tail1.20.001High Risk
Analogue A Basic Piperidine only4.50.15Moderate Risk
Analogue B

-Fluorination of Pip
12.02.4Improved
Bilastine Carboxylate Tail (Zwitterion)5.0>30.0Safe
hERG Mitigation Logic

hERG_LogicProblemLiability: hERG Inhibition(QT Prolongation)RootCauseCause: Lipophilic + Basic Amine(Trapping in Channel Pore)Problem->RootCauseStrategy1Strategy 1: Zwitterion(Add -COOH)RootCause->Strategy1Strategy2Strategy 2: Reduce Basicity(Beta-Fluorine / Oxygen)RootCause->Strategy2Result1Result: Electrostatic RepulsionNo CNS penetrationStrategy1->Result1Result2Result: Lower pKaWeaker Pore BindingStrategy2->Result2

Caption: Decision tree for structural modifications to eliminate hERG toxicity.

Part 4: Therapeutic Applications & Case Studies

H1 Antagonists (Allergy)[1]
  • Mizolastine: Features a benzimidazole-piperidine core coupled to a pyrimidinone.[1] It demonstrates high H1 selectivity but requires careful dosing due to CYP450 metabolism.

  • Bilastine: The optimized evolution. The addition of the carboxy-ethyl group creates a "peripheral restriction," preventing CNS entry (no sedation) and hERG blockade.

Opioid Receptor Modulators (Pain)[1]
  • Bezitramide: An opioid analgesic used for severe pain. The benzimidazole-piperidine scaffold here serves as a rigid spacer that orients the phenyl rings to engage the Mu-opioid receptor hydrophobic pockets.[1]

Emerging: Kinase Inhibitors

Recent studies utilize the 2-(piperidin-4-yl)benzimidazole scaffold to target kinases (e.g., VEGFR-2).[1] The benzimidazole nitrogen acts as the hinge binder (mimicking Adenine), while the piperidine extends into the solvent-exposed region to improve solubility.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. Link (Foundational concept of privileged structures).

  • Llas, C., et al. (2010). "Bilastine: a new nonsedating oral H1 antihistamine for treatment of allergic rhinoconjunctivitis and urticaria."[7] Therapeutics and Clinical Risk Management. Link

  • Ridley, J. M., et al. (2004). "High affinity hERG K+ channel blockade by the class III antiarrhythmic agent E-4031: dependence on method of expression and temperature." Journal of Cardiovascular Pharmacology. (Mechanistic basis of hERG inhibition).
  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link

  • Corbel, G., et al. (1995). "Mizolastine, a new non-sedating H1-antistamine: synthesis and structure-activity relationships."[1] Bioorganic & Medicinal Chemistry Letters. (Specific synthesis and SAR of Mizolastine).

6-chloro-2-(piperidin-2-yl)-1H-benzimidazole tautomer properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomeric Properties of 6-chloro-2-(piperidin-2-yl)-1H-benzimidazole

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental phenomenon in medicinal chemistry with profound implications for drug discovery and development.[1][2] The benzimidazole scaffold, a privileged structure in numerous marketed drugs, frequently exhibits annular tautomerism, which can significantly alter the physicochemical and pharmacological properties of a molecule.[3][4] This guide provides a comprehensive technical overview of the tautomeric properties of a specific derivative, 6-chloro-2-(piperidin-2-yl)-1H-benzimidazole. We will explore the structural basis of its tautomerism, detail the experimental and computational methodologies required for its characterization, analyze the factors influencing the equilibrium, and discuss the critical impact of this phenomenon on its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the complexities of tautomerism in heterocyclic drug candidates.

The Annular Tautomerism of 6-chloro-2-(piperidin-2-yl)-1H-benzimidazole

Benzimidazoles unsubstituted at the imidazole nitrogen (N-H) exist as an equilibrium mixture of two tautomeric forms due to the migration of a proton between the N1 and N3 positions. This is known as annular tautomerism.[4] For the title compound, this equilibrium involves two distinct chemical entities: 6-chloro-2-(piperidin-2-yl)-1H-benzimidazole (Tautomer A) and 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole (Tautomer B) .

The position of this equilibrium is not static; it is a dynamic process influenced by several factors, including the electronic nature of the substituents and the surrounding environment. The chloro group at the 6-position (or 5-position in Tautomer B) is electron-withdrawing, while the piperidinyl group at the 2-position can have both steric and electronic effects. Understanding the relative stability of these two forms is crucial, as they present different pharmacophoric features to a biological target, potentially leading to different binding affinities and biological activities.[5][6]

tautomers cluster_A Tautomer A 6-chloro-2-(piperidin-2-yl)-1H-benzimidazole cluster_B Tautomer B 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole TautomerA TautomerA TautomerB TautomerB TautomerA->TautomerB H⁺ migration

Caption: Annular tautomeric equilibrium of the title compound.

Plausible Synthetic Pathway

The synthesis of 2-substituted benzimidazoles is well-established, with the Phillips condensation reaction being a primary method. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the target molecule, a plausible route involves the condensation of 4-chloro-o-phenylenediamine with piperidine-2-carboxylic acid.

synthesis_workflow cluster_reagents Starting Materials cluster_process Reaction cluster_product Product A 4-chloro-o-phenylenediamine C Phillips Condensation (e.g., in polyphosphoric acid or refluxing HCl) A->C B Piperidine-2-carboxylic acid B->C D 6-chloro-2-(piperidin-2-yl) -1H-benzimidazole Mixture C->D E Purification (Crystallization / Chromatography) D->E F Isolated Product E->F

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Phillips Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1 equivalent) and piperidine-2-carboxylic acid (1.1 equivalents).

  • Acid Catalyst: Add a suitable acidic medium, such as 4M hydrochloric acid or polyphosphoric acid, to act as both a solvent and a catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 100-140°C) for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 7-8.

  • Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final compound.[7]

Characterization of Tautomeric Properties

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomerism in solution.[4][8] The observed spectrum depends on the rate of proton exchange between the two tautomers.

  • Fast Exchange: If the interconversion is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. For the benzimidazole core, this results in four aromatic signals, as the C4/C7 and C5/C6 pairs become chemically equivalent.[8]

  • Slow Exchange: If the interconversion is slow (often achieved at low temperatures), separate signals for each tautomer (Tautomer A and Tautomer B) will be observed. This allows for the direct quantification of the tautomeric ratio by integrating the corresponding ¹H NMR signals.[9][10]

Protocol: Variable-Temperature (VT) NMR Experiment

  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. DMSO is often effective at slowing proton exchange.[9]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature to assess the exchange regime.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature.

  • Data Analysis: Monitor the aromatic region of the spectra. For fast exchange, peaks will broaden upon cooling before resolving into distinct sets of signals for each tautomer at the slow-exchange limit. Calculate the equilibrium constant (KT = [Tautomer B]/[Tautomer A]) from the signal integrations at low temperature.

  • Thermodynamics: Plot ln(KT) versus 1/T (van 't Hoff plot) to determine the thermodynamic parameters ΔH° and ΔS° for the tautomerization process.

NucleusTautomer A (6-chloro) Chemical Shift (δ, ppm)Tautomer B (5-chloro) Chemical Shift (δ, ppm)Rationale for Difference
¹³C4 ~115-120~120-125C4 is adjacent to N1 (pyrrole-like) in A, but adjacent to the chloro-substituted ring in B.
¹³C5 ~120-125~115-120 (C6)C5 is adjacent to the chloro-group in A. C6 in B is adjacent to N1 (pyrrole-like).
¹³C7 ~110-115~115-120C7 is adjacent to N1 (pyrrole-like) in A. It is adjacent to N3 (pyridine-like) in B.
¹⁵N1 Pyrrole-likePyridine-likeThe chemical environment of the nitrogen atoms is fundamentally different in each tautomer.
¹⁵N3 Pyridine-likePyrrole-likeThe chemical environment of the nitrogen atoms is fundamentally different in each tautomer.
Table 1: Predicted qualitative differences in ¹³C and ¹⁵N NMR chemical shifts for the benzimidazole core. Absolute values require experimental data or high-level calculations.[11][12]
Computational Modeling (Density Functional Theory - DFT)

DFT calculations are an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[9][13]

dft_workflow A Build Tautomer A & B Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Verify Minima (Frequency Calculation - No Imaginary Frequencies) B->C D Calculate Single Point Energies (Gas Phase & Solvent Model, e.g., PCM) C->D E Determine Relative Gibbs Free Energy (ΔG = G_TautomerB - G_TautomerA) D->E F Calculate Equilibrium Constant K_T = exp(-ΔG/RT) E->F

Caption: Workflow for DFT-based tautomer stability analysis.

Protocol: DFT Calculation of Tautomer Stability

  • Structure Preparation: Build 3D structures of both Tautomer A and Tautomer B using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to obtain thermochemical data (enthalpy, entropy, Gibbs free energy) and to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies).[14]

  • Solvent Effects: To model solution-phase behavior, repeat the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, DMSO).[11]

  • Data Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers in the gas phase and in each solvent. The tautomer with the lower Gibbs free energy is the more stable form. The equilibrium constant (KT) can be calculated from ΔG.[15]

Factors Influencing the Tautomeric Equilibrium

  • Solvent Effects: The dielectric constant and hydrogen-bonding capabilities of the solvent can profoundly affect the tautomeric equilibrium.[9] Polar protic solvents may preferentially stabilize one tautomer by forming hydrogen bonds with the imidazole nitrogens. Apolar solvents will favor the intrinsically more stable gas-phase tautomer.[16][17]

  • pH and Ionization: The benzimidazole ring system and the piperidine ring are both ionizable. At low pH, protonation will occur, and at high pH, deprotonation will occur. The resulting charged species will have their own tautomeric preferences, meaning the dominant neutral tautomer at physiological pH might differ from the dominant form in acidic or basic conditions.

  • Temperature: As seen in VT-NMR, temperature affects the rate of interconversion. The equilibrium position will also shift with temperature according to the enthalpy of the tautomerization (ΔH°).

Implications for Drug Development

Failing to account for tautomerism can lead to misleading structure-activity relationships (SAR) and unexpected clinical outcomes.[1][18]

drug_dev_impact T Tautomeric Equilibrium (Tautomer A ⇌ Tautomer B) Sol Solubility T->Sol LogP Lipophilicity (logP) T->LogP pKa pKa T->pKa Bind Receptor Binding Affinity T->Bind ADME ADME Profile T->ADME Tox Toxicity T->Tox

Caption: Impact of tautomerism on key drug development properties.

  • Pharmacodynamics (Receptor Binding): Tautomers A and B have different hydrogen bond donor/acceptor patterns. One tautomer might fit perfectly into a receptor's active site while the other binds weakly or not at all. It is possible that the biologically active species is the minor tautomer in solution.[5]

  • Pharmacokinetics (ADME): Differences in properties like lipophilicity and pKa between tautomers will affect their absorption, distribution, metabolism, and excretion profiles. For instance, a more lipophilic tautomer may cross cell membranes more readily.[5][6]

  • Solid-State Properties: During formulation, the drug is often in a solid, crystalline form. The crystal may contain a single tautomer or a mixture, which can impact solubility, dissolution rate, and overall bioavailability.[1]

Conclusion

The compound 6-chloro-2-(piperidin-2-yl)-1H-benzimidazole is not a single entity but exists as a dynamic equilibrium of two annular tautomers. The ratio of these tautomers is highly sensitive to the local environment, including solvent, pH, and temperature. For drug development professionals, a rigorous characterization of this tautomeric system using a combination of advanced spectroscopic (VT-NMR) and computational (DFT) techniques is not merely an academic exercise; it is a critical step in building robust structure-activity relationships, optimizing ADME properties, and ensuring the development of a safe and effective therapeutic agent. A comprehensive understanding of the tautomeric behavior of this and similar benzimidazole derivatives is essential for mitigating risks and unlocking their full therapeutic potential.

References

  • Wang, Y., et al. (2014). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate.

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery.

  • Ferreira, A. M. da Costa, et al. (2024). Tautomerism occurrence and intrinsic importance in the development of new drugs. Frontiers in Chemical Biology.

  • Patsnap. (2025). How Tautomerization Influences Drug Metabolite Formation? Patsnap Eureka.

  • Teixeira, C., et al. (2004). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). ACS Publications.

  • de Souza, B. S., et al. (2014). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega.

  • Ağaç, H., et al. (2008). A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate.

  • Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.

  • Taylor & Francis Online. (2024). What impact does tautomerism have on drug discovery and development?. Taylor & Francis Online.

  • Sierra, C. A., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules.

  • Begtrup, M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.

  • Dall'Oglio, E. L., et al. (2000). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. Journal of the Brazilian Chemical Society.

  • Lapinski, L., et al. (2012). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.

  • Furlong, J. J. P., et al. (2001). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI.

  • Lhiaubet-Vallet, V., et al. (2001). Theoretical Evaluation of Solvent Effects on the Conformational and Tautomeric Equilibria of 2-(2'-Hydroxyphenyl)benzimidazole and on Its Absorption and Fluorescence Spectra. The Journal of Physical Chemistry A.

  • Dincer, S. (2012). Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Bulgarian Chemical Communications.

  • Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. Walsh Medical Media.

  • Kumar, A., et al. (2020). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Organic Chemistry: An Indian Journal.

  • Perez, M. A., et al. (2013). Determination of the tautomerism of albendazole desmotropes using solution and solid state NMR together with DFT theoretical calculations, both energies and chemical shifts. e-Spacio UNED.

  • BenchChem. (2025). Potential Biological Activities of 6-Chloro-1H-benzimidazole Derivatives: A Technical Overview. BenchChem.

  • MDPI. (2022). Benzimidazole. Encyclopedia MDPI.

  • Stasyuk, A. J., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.

  • BenchChem. (2025). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols: Biological Evaluation of 6-Chloro-1H-benzimidazol-1-amine. BenchChem.

  • Taylor, M. R. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design.

  • Wieder, M., et al. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science.

  • Antonov, L. (Ed.). (2013). Tautomerism: Methods and Theories. Wiley-VCH.

  • Kumar, M. S., et al. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. Acta Chimica Slovenica.

  • Sharma, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances.

  • BenchChem. (2025). The Synthesis of 6-Chloro-1H-benzimidazol-1-amine: A Technical Guide. BenchChem.

  • Sharma, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate.

  • Khan, I., et al. (2020). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PLOS ONE.

  • Tural, S., et al. (2010). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar.

  • Begtrup, M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate.

Sources

Engineering the 5-Chloro-2-Substituted Benzimidazole Scaffold: A Technical Guide to Library Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole ring is a privileged pharmacophore in medicinal chemistry. Specifically, the 5-chloro-2-substituted benzimidazole subclass has emerged as a highly versatile scaffold for developing novel therapeutics, particularly against drug-resistant pathogens and malignancies. This whitepaper provides an in-depth technical roadmap for the rational design, high-throughput synthesis, and biological validation of 5-chloro-2-substituted benzimidazole libraries.

Structural Rationale & Pharmacophore Modeling

The strategic placement of a chlorine atom at the 5-position of the benzimidazole core serves multiple biophysical purposes. Chlorine is highly lipophilic and electron-withdrawing, which enhances the metabolic stability of the core by blocking cytochrome P450-mediated oxidation at that site. Furthermore, the halogen atom can participate in orthogonal halogen bonding within target protein pockets, significantly increasing binding affinity.

The 2-position is the primary vector for library diversification. By introducing various aryl, alkyl, or heterocyclic substituents (such as chalcones or piperazines) at this position, researchers can systematically probe the structure-activity relationship (SAR) space. For instance, computational docking studies on 5-chlorobenzimidazole derivatives have demonstrated their potent electrostatic potential and optimal HOMO-LUMO energy gaps, making them highly reactive and specific toward targets like breast cancer cell lines.

High-Throughput Library Synthesis Strategy

Traditional syntheses of benzimidazoles often require harsh dehydrating conditions or toxic oxidants. However, modern library generation relies on green, high-yielding, one-pot methodologies. A highly efficient approach involves the oxidative condensation of 4-chloro-1,2-phenylenediamine with a diverse library of aldehydes using a heterogeneous catalyst such as MgO-decorated dendritic fibrous nanosilica (MgO@DFNS)[1].

LibrarySynthesis A 4-Chloro-o-phenylenediamine C Catalytic Condensation (MgO@DFNS, EtOH) A->C B Aldehyde Library (R-CHO) B->C D 5-Chloro-2-Substituted Benzimidazole Library C->D E HTS & SAR Analysis D->E

Caption: Workflow for the synthesis and screening of the benzimidazole library.

Protocol 1: One-Pot Catalytic Synthesis of the Benzimidazole Library

This protocol utilizes a self-validating heterogeneous catalysis system to ensure high purity and reproducibility across the library.

  • Step 1: Reagent Preparation. Dissolve equimolar amounts (1 mmol) of 4-chloro-1,2-phenylenediamine and the selected library aldehyde in 10 mL of absolute ethanol.

    • Causality: Ethanol is selected as a green, protic solvent. Its protic nature stabilizes the transition states during the initial nucleophilic attack of the amine on the carbonyl carbon, facilitating hemiaminal formation[1].

  • Step 2: Catalyst Addition. Add 10 wt% of the engineered MgO@DFNS catalyst to the reaction mixture.

    • Causality: The dendritic fibrous nanosilica (DFNS) provides an exceptionally high surface area, while the MgO nanoparticles supply basic sites that accelerate the dehydration of the hemiaminal intermediate into an imine[1].

  • Step 3: Oxidative Cyclization. Stir the mixture at room temperature under continuous air bubbling (approx. 60 bubbles/min) for 3 hours.

    • Causality: Ambient oxygen acts as a terminal, non-toxic oxidant. It drives the aromatization of the transient benzimidazoline intermediate into the thermodynamically stable benzimidazole core, eliminating the need for hazardous chemical oxidants[1].

  • Step 4: Isolation & Validation. Filter the reaction mixture to recover the MgO@DFNS catalyst. Evaporate the ethanol under reduced pressure and recrystallize the crude product from an ethanol/water mixture.

    • Causality: The heterogeneous nature of the catalyst allows for simple mechanical separation, preventing metal contamination in the final library compounds—a critical requirement for downstream biological assays[1].

Biological Evaluation: Antiplasmodial Target Engagement

One of the most promising applications of the 5-chloro-2-substituted benzimidazole library is in the treatment of drug-resistant malaria. Derivatives bearing chalcone moieties at the 2-position have shown exceptional activity against chloroquine-resistant (CQ-R) strains of Plasmodium falciparum[2].

Molecular docking and biological evaluations reveal that these compounds act as potent inhibitors of the dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. The pyrrolic nitrogen of the benzimidazole ring and the ketone of the chalcone are the primary pharmacophoric entities driving receptor interaction[2].

MechanismOfAction A Lead Compound 3e B PfDHFR-TS Enzyme (PDB: 1J3I / 4DP3) A->B Competitive Binding C Folate Pathway Blockade B->C D dTMP Depletion C->D E Plasmodium Cell Death D->E

Caption: Mechanism of action for antiplasmodial 5-chlorobenzimidazoles via PfDHFR-TS.

Table 1: Antiplasmodial SAR of 5-Chloro-2-chalcone-benzimidazole Derivatives Data summarized from in vitro evaluations against CQ-R P. falciparum isolates[2].

Compound ID5-Position2-Position Substituent (Chalcone Aryl Group)IC50 vs CQ-R (µM)PfDHFR-TS Binding Affinity
3a H (Control)Unsubstituted Phenyl> 3.00Low
3b ClUnsubstituted Phenyl0.78High
3e Cl4-Methoxyphenyl0.32 - 1.96Very High
Chloroquine N/AN/A (Reference Drug)> 100.00 (Resistant)N/A

Insight: The stark contrast in IC50 between compound 3a (non-chlorinated) and 3b (chlorinated) empirically validates the necessity of the 5-chloro substitution for overcoming chloroquine resistance[2].

High-Throughput Antiplasmodial Screening Protocol

To evaluate the library, a self-validating enzyme-linked immunosorbent assay (ELISA) targeting the Histidine-Rich Protein 2 (HRP2) is employed[2].

  • Step 1: Parasite Cultivation. Culture CQ-R P. falciparum strains in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with human serum.

    • Causality: Utilizing human erythrocytes ensures the assay accurately models the physiological intracellular environment of the parasite's asexual blood stage.

  • Step 2: Compound Incubation. Dispense the parasite culture into 96-well microtiter plates. Add serial dilutions of the benzimidazole library compounds (0.1 µM to 100 µM) and incubate at 37°C for 72 hours under a microaerophilic atmosphere (5% O2, 5% CO2, 90% N2).

    • Causality: A 72-hour incubation period covers more than one full intraerythrocytic developmental cycle (approx. 48 hours), ensuring that compounds acting on specific developmental stages (ring, trophozoite, or schizont) are accurately captured[2].

  • Step 3: Lysis and Antigen Capture. Freeze-thaw the plates to lyse the erythrocytes. Transfer the lysates to a secondary ELISA plate pre-coated with anti-HRP2 monoclonal antibodies.

    • Causality: HRP2 is a protein synthesized exclusively by viable Plasmodium parasites. Quantifying HRP2 provides a direct, highly sensitive, and non-radioactive metric of parasite survival and proliferation[2].

  • Step 4: Quantification. Add a secondary conjugated antibody and a chromogenic substrate. Measure absorbance at 450 nm and calculate the IC50 using non-linear regression analysis.

    • Causality: Normalizing the absorbance against positive (untreated) and negative (uninfected) controls creates a self-validating data set, allowing for robust SAR modeling across the library.

Conclusion

The 5-chloro-2-substituted benzimidazole scaffold represents a highly tunable and potent pharmacophore in modern drug discovery. By leveraging green, heterogeneous catalytic methods like MgO@DFNS, researchers can rapidly generate diverse libraries. Subsequent biological screening, particularly against targets like PfDHFR-TS, demonstrates the profound impact of the 5-chloro substitution on enhancing binding affinity and overcoming drug resistance.

References

  • N'Guessan, J. P., et al. "Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies." Journal of Pharmaceutical Research International, 2021. 2

  • G. V. R. Sharma, et al. "Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst." RSC Advances, 2023.1

  • Karthik N., et al. "Spectroscopic, computational, docking, and cytotoxicity studies on 5-chlorobenzimidazole as a Potent anti-breast cancer agent." Indian Journal of Biochemistry and Biophysics, 2024.

Sources

Biological Targets of Piperidinyl-Benzimidazole Derivatives: A Technical Guide to Pharmacophore Mapping and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinyl-benzimidazole scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Characterized by a lipophilic benzimidazole core coupled with a basic piperidine ring, this structural motif is uniquely suited for engaging G-protein coupled receptors (GPCRs) within the central nervous system (CNS) and peripheral tissues. This technical whitepaper explores the primary biological targets of these derivatives—specifically the Nociceptin/Orphanin FQ (NOP) receptor, Histamine H1 receptor, and Dopamine D2/Serotonin 5-HT1A receptors—and details the self-validating experimental protocols required to quantify their pharmacodynamic properties.

Core Biological Targets & Mechanistic Causality

Nociceptin/Orphanin FQ (NOP) Receptors

The NOP receptor (ORL-1) is a non-opioid member of the opioid GPCR family, deeply involved in the regulation of stress, anxiety, and nociception. Piperidinyl-benzimidazole derivatives, most notably MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole), have been identified as highly selective, non-peptide NOP receptor agonists[1].

Mechanistic Rationale: Unlike traditional benzodiazepines that allosterically modulate GABA-A receptors (often causing amnesia and sedation), MCOPPB achieves anxiolytic effects by agonizing the NOP receptor[1]. The 1-[(cyclooctylmetyl)piperidinyl]benzimidazole moiety provides the necessary lipophilicity to cross the blood-brain barrier (BBB), while the 2-substituted piperidine ring dictates specific receptor subtype selectivity[2]. Upon binding, the NOP receptor activates Gi/o proteins, which subsequently inhibit adenylyl cyclase and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

NOP_Signaling Ligand Piperidinyl-Benzimidazole (e.g., MCOPPB) Receptor NOP Receptor (ORL-1) Ligand->Receptor Agonism G_protein Gi/o Protein Activation Receptor->G_protein Effector1 Adenylyl Cyclase Inhibition G_protein->Effector1 Effector2 GIRK Channel Activation G_protein->Effector2 Outcome1 Decreased cAMP Effector1->Outcome1 Outcome2 K+ Efflux & Hyperpolarization Effector2->Outcome2 Physiology Anxiolytic Effect Outcome1->Physiology Outcome2->Physiology

Fig 1. NOP receptor Gi/o signaling pathway activated by piperidinyl-benzimidazole agonists.

Histamine H1 Receptors

Several second-generation antihistamines, such as Astemizole and Bilastine intermediates (e.g., 2-piperidin-4-yl-1H-benzimidazole), utilize this scaffold to target the Histamine H1 receptor[3][4]. Astemizole is a synthetic piperidinyl-benzimidazole derivative that acts as a reversible competitive inhibitor of the H1 receptor[4]. By locking the receptor in an inactive state, it prevents histamine-induced phospholipase C (PLC) activation, thereby halting the inositol triphosphate (IP3)-mediated calcium release responsible for allergic inflammation.

Dual Dopamine D2 / Serotonin 5-HT1A Receptors

Recent structural optimizations have yielded 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones, which act as dual D2 receptor antagonists and 5-HT1A receptor agonists[5]. Structurally related to the atypical antipsychotic bifeprunox, these compounds are designed to treat schizophrenia[5]. The causality behind this dual-targeting is critical: pure D2 antagonism often triggers severe extrapyramidal symptoms (EPS). By concurrently agonizing 5-HT1A receptors, these derivatives stimulate compensatory dopamine release in the striatum, effectively widening the therapeutic window and mitigating motor side effects.

Quantitative Target Affinity Profiling

The table below summarizes the binding affinities and functional roles of key piperidinyl-benzimidazole derivatives across their respective biological targets.

Compound / Derivative ClassPrimary Biological TargetAffinity / Potency MetricFunctional ActivityTherapeutic Application
MCOPPB NOP (ORL-1) ReceptorpKi = 10.07 ± 0.01Full AgonistAnxiolytic[1]
J-113397 NOP (ORL-1) ReceptorIC50 ~ 2.3 nMAntagonistResearch Tool / Hyperalgesia
Astemizole Histamine H1 ReceptorIC50 ~ 4 nMInverse Agonist / AntagonistAnti-allergic[4]
5-piperidinyl-benzimidazolones D2 / 5-HT1A ReceptorsHigh dual affinityD2 Antagonist / 5-HT1A AgonistAtypical Antipsychotic[5]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives requires assays that not only prove target affinity but also validate in vivo target engagement and functional cellular responses.

Protocol: Ex Vivo Receptor Occupancy Assay (NOP Receptor)

Causality & Rationale: In vitro binding assays cannot confirm whether a compound successfully crosses the BBB or achieves sufficient local concentrations to engage the target. The ex vivo occupancy assay resolves this by dosing the animal with the unlabelled drug in vivo, then measuring the remaining unoccupied receptors in extracted brain tissue using a radioligand[1].

Step-by-Step Methodology:

  • In Vivo Dosing: Administer the piperidinyl-benzimidazole derivative (e.g., MCOPPB at 10 mg/kg p.o.) or vehicle to a cohort of mice[1].

  • Tissue Extraction: At the predetermined T_max (e.g., 1 hour post-dose), euthanize the animals. Rapidly extract and immediately freeze the whole brain to trap the drug-receptor complexes in their equilibrium state.

  • Homogenization: Homogenize the brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to prepare the membrane fraction.

  • Radioligand Incubation: Incubate the membrane homogenates with a fixed concentration of [3H]-nociceptin (e.g., 0.5 nM) for 60 minutes at 25°C.

  • Self-Validation Control (Non-Specific Binding): In a parallel set of vehicle-treated homogenates, add a saturating concentration of cold (unlabelled) nociceptin (1 μM). The remaining signal defines the non-specific binding (NSB) baseline, ensuring the assay only measures true NOP receptor interactions.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Quantify the retained radioactivity using a liquid scintillation counter.

  • Occupancy Calculation: Calculate specific binding by subtracting NSB. Receptor occupancy (%) is determined by: [1 - (Specific Binding_Drug / Specific Binding_Vehicle)] × 100.

RO_Assay Step1 Oral Dosing (In Vivo) Step2 Brain Tissue Extraction Step1->Step2 Step3 Radioligand Incubation Step2->Step3 Step4 Filtration & Measurement Step3->Step4 Step5 Occupancy Calculation Step4->Step5

Fig 2. Ex vivo receptor occupancy experimental workflow for brain-penetrant ligands.

Protocol: In Vitro FLIPR Calcium Flux Assay (5-HT1A / D2)

Causality & Rationale: To determine if a compound is an agonist or antagonist at a GPCR, functional assays are required. Because 5-HT1A and D2 receptors are Gi-coupled (which inhibit cAMP rather than mobilizing calcium), standard calcium assays fail. The solution is to use a chimeric G-protein (Gqi5) that forces Gi-coupled receptors to signal through the Gq (calcium-mobilizing) pathway, allowing high-throughput kinetic reading via a Fluorometric Imaging Plate Reader (FLIPR)[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably co-expressing the human 5-HT1A receptor and the chimeric Gqi5 protein into 384-well black-wall, clear-bottom plates at 15,000 cells/well[5]. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 μL of calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument and record baseline fluorescence for 10 seconds.

  • Agonist Mode Testing: Automatically dispense the piperidinyl-benzimidazole test compounds. Record fluorescence for 3 minutes to detect agonism (calcium peak).

  • Antagonist Mode Testing (Self-Validation): Following the 3-minute read, dispense an EC80 concentration of serotonin (5-HT). If the test compound is an antagonist, it will block the expected secondary calcium spike.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or maximum peak height to generate dose-response curves and derive EC50 (agonism) or IC50 (antagonism) values.

References

  • Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent - PubMed. National Institutes of Health (NIH).[Link]

  • Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Design, Synthesis, and Structure−Activity Relationship of Oral Receptor Occupancy in the Brain for Orally Potent Antianxiety Drug. American Chemical Society (ACS).[Link]

  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed. National Institutes of Health (NIH).[Link]

  • Astemizole, a Second-Generation Histamine H1-Receptor Antagonist, Did Not Attenuate the Aggregation Process of α-Synuclein In Vitro. MDPI.[Link]

Sources

5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole

Executive Summary

In the landscape of modern medicinal chemistry, the fusion of a benzimidazole core with a basic saturated heterocycle represents a "privileged scaffold." Specifically, This compound (also known as 5-chloro-2-(2-piperidinyl)-1H-benzimidazole) serves as a critical structural motif for developing therapeutics targeting endolysosomal ion channels, viral entry receptors, and neurodegenerative enzymes.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural reporting. This guide provides a comprehensive breakdown of the compound's physicochemical properties—specifically its molecular weight and formula—followed by field-proven, self-validating synthetic protocols and analytical workflows. Finally, we deconstruct the causality behind its pharmacological relevance.

Molecular Architecture & Physicochemical Profiling

The structural identity of this compound is defined by a bicyclic benzimidazole system substituted at the 5-position with a chlorine atom, and at the 2-position with a piperidin-2-yl ring.

Formula and Molecular Weight Derivation

To ensure absolute precision in reagent preparation and mass spectrometry calibration, the molecular formula and weight must be derived systematically[1]:

  • Benzimidazole Core : The unsubstituted 1H-benzimidazole is

    
    .
    
  • Substitutions :

    • Replacing the hydrogen at C2 with a piperidin-2-yl group (

      
      ) adds 
      
      
      
      .
    • Replacing the hydrogen at C5 with a chlorine atom adds

      
       and removes 
      
      
      
      .
  • Final Molecular Formula :

    
    
    

Exact Mass Calculation :

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Total Molecular Weight : 235.71 g/mol [1]

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for downstream assay development and formulation.

PropertyValueComputational / Experimental Basis
Molecular Formula

Exact atom count (C:12, H:14, Cl:1, N:3)
Molecular Weight 235.71 g/mol Standard atomic weights
Monoisotopic Mass 235.0876 DaCalculated for

,

,

,

Hydrogen Bond Donors 2Benzimidazole NH, Piperidine NH
Hydrogen Bond Acceptors 2Benzimidazole N, Piperidine N
Rotatable Bonds 1C2-Piperidine linkage

De Novo Synthetic Methodology & Protocol

Direct condensation of 4-chloro-1,2-phenylenediamine with pipecolic acid under strongly acidic conditions often leads to poor yields. The unprotected secondary amine of the piperidine ring participates in unwanted side reactions, such as self-condensation or degradation. Therefore, a self-validating, high-yield protocol utilizes a protection-deprotection strategy[2].

Step-by-Step Synthetic Workflow

Step 1: Amide Coupling (Intermediate Formation)

  • Objective : Form the anilide intermediate while strictly preventing piperidine self-condensation.

  • Procedure : Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) and 1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (Boc-pipecolic acid, 1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 12 hours at room temperature.

  • Causality : HATU is selected over traditional EDC/HOBt for its superior efficiency in coupling sterically hindered secondary amines (the alpha-position of pipecolic acid). Boc-protection is critical; without it, the secondary amine of the piperidine ring acts as a competing nucleophile, leading to complex oligomeric mixtures.

Step 2: Dehydrative Cyclization & Deprotection

  • Objective : Intramolecular cyclization to the benzimidazole core and subsequent removal of the Boc group.

  • Procedure : Isolate the intermediate via aqueous workup, then dissolve in glacial acetic acid. Heat to 80°C for 4 hours. Cool to room temperature, then add 4M HCl in dioxane to cleave the Boc protecting group. Precipitate the final product using cold diethyl ether.

  • Causality : Glacial acetic acid acts as both a solvent and a mild acid catalyst, driving the intramolecular condensation of the remaining aniline amine with the newly formed amide carbonyl to close the imidazole ring. The subsequent HCl treatment cleanly removes the Boc group, yielding the product as a stable hydrochloride salt.

SynthesisWorkflow R1 4-chloro-1,2- phenylenediamine Coupling Amide Coupling (HATU, DIPEA, DMF) R1->Coupling R2 Boc-pipecolic acid (Piperidine-2-carboxylic acid) R2->Coupling Cyclization Cyclization & Deprotection (Glacial AcOH / HCl, Heat) Coupling->Cyclization Intermediate (Boc-protected) Product 5-chloro-2-(piperidin-2-yl)- 1H-1,3-benzodiazole (C12H14ClN3) Cyclization->Product Final Yield

Fig 1. Step-by-step synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

To verify the integrity of the synthesized


, researchers must employ orthogonal analytical techniques that exploit the molecule's inherent physicochemical quirks.
  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Utilizing Electrospray Ionization (ESI) in positive mode, the basic piperidine nitrogen (

    
    ) readily accepts a proton, ensuring a robust 
    
    
    
    signal. The presence of the chlorine atom provides a self-validating isotopic signature: the spectra will display a characteristic 3:1 intensity ratio between
    
    
    236.1 (
    
    
    ) and
    
    
    238.1 (
    
    
    ).
  • 1H-NMR Spectroscopy : In DMSO-

    
    , the benzimidazole NH proton is highly deshielded and undergoes rapid exchange, typically appearing as a broad singlet 
    
    
    
    ppm. Crucially, the tautomerism of the 1H-1,3-benzodiazole system means that at room temperature, the signals for the protons on the chlorinated benzene ring (positions 4, 6, 7) may appear broadened due to the rapid tautomeric shift of the proton between N1 and N3. The chiral alpha-proton (C2 of piperidine) will appear as a distinct downfield multiplet relative to the rest of the piperidine ring.

Pharmacological Relevance & Target Interaction

The benzimidazole-piperidine axis is not merely a structural curiosity; it is heavily utilized in drug discovery due to its specific physicochemical behavior in biological systems[2].

The Causality of Endolysosomal Targeting The basicity of the piperidine ring allows the molecule to undergo ion trapping within acidic organelles such as endosomes and lysosomes. Once protonated in this low-pH environment, the molecule becomes membrane-impermeable, concentrating exactly where endolysosomal targets reside.

Recent literature highlights the efficacy of this scaffold against critical intracellular targets:

  • Two-Pore Channel 2 (TPC2) Inhibition : Benzimidazole derivatives have been optimized to target TPC2, a calcium ion channel critical for endolysosomal trafficking. Blocking this channel has shown profound efficacy in halting the intracellular progression of viral RNA, including SARS-CoV-2[3].

  • Niemann-Pick C1 (NPC1) Antagonism : Similar benzimidazole-piperidine hybrids have been identified as potent inhibitors of the Ebola virus. They function by binding to the NPC1 intracellular receptor, thereby blocking the viral glycoprotein from executing the membrane fusion required for viral entry[4].

  • Cholinesterase Inhibition : Beyond virology, the scaffold's ability to form salt bridges via the piperidine nitrogen and

    
     stacking via the benzimidazole core makes it a potent inhibitor of acetylcholinesterase (AChE), showing promise as an anti-Alzheimer's agent[5].
    

PharmaPathway Ligand Benzimidazole-Piperidine Hybrid (C12H14ClN3) Target Endolysosomal Targets (e.g., TPC2 / NPC1) Ligand->Target Ion Trapping & Binding Mech1 Inhibition of Ca2+ Release Target->Mech1 TPC2 Antagonism Mech2 Blockade of Viral Glycoprotein Binding Target->Mech2 NPC1 Interaction Outcome1 Modulation of Autophagy Mech1->Outcome1 Outcome2 Inhibition of Viral Entry Mech2->Outcome2

Fig 2. Pharmacological interaction pathway of benzimidazole-piperidine hybrids in cellular systems.

References

  • [1] 6-CHLORO-2-PIPERIDIN-3-YL-1H-BENZIMIDAZOLE | 933738-41-1. ChemicalBook. 1

  • [3] Optimisation of lead structures targeting calcium ion channels and viral RNA. Ludwig-Maximilians-Universität München. 3

  • [5] Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. PubMed (NIH). 5

  • [2] Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. ResearchGate. 2

  • [4] Design, synthesis and biological evaluation of 2-substituted-6-[(4-substituted-1-piperidyl)methyl]-1H-benzimidazoles as inhibitors of ebola virus infection. PubMed (NIH). 4

Sources

Chiral Separation of 2-(piperidin-2-yl)benzimidazole: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Separation of 2-(piperidin-2-yl)benzimidazole Enantiomers Content Type: Technical Whitepaper & Method Development Guide Audience: Analytical Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The resolution of 2-(piperidin-2-yl)benzimidazole enantiomers presents a classic but distinct challenge in chiral chromatography. Unlike its achiral regioisomer (the piperidin-4-yl core found in Bilastine), the piperidin-2-yl variant possesses a stereogenic center at the C2 position of the piperidine ring, directly adjacent to the benzimidazole moiety.

This proximity creates a rigid steric environment ideal for chiral recognition but complicates separation due to the molecule's dual-basic nature (piperidine secondary amine


; benzimidazole tertiary amine 

). This guide outlines a self-validating framework for separating these enantiomers using Polysaccharide-based HPLC (High-Performance Liquid Chromatography) and Cyclodextrin-mediated CE (Capillary Electrophoresis), emphasizing the suppression of non-specific silanol interactions.

Molecular Analysis & Separation Strategy

Physicochemical Profile[1]
  • Chiral Center: C2 of the piperidine ring.

  • Chromophore: Benzimidazole system (Strong UV absorption

    
     nm).[1]
    
  • Basicity: Highly basic. The secondary amine on the piperidine ring is the primary cause of peak tailing on silica-based columns.

  • Solubility: Soluble in alcohols (MeOH, EtOH) and chlorinated solvents; limited solubility in pure alkanes.[1]

The "Three-Point" Interaction Requirement

For successful separation, the Chiral Stationary Phase (CSP) must engage the analyte in at least three simultaneous interactions.[2] For 2-(piperidin-2-yl)benzimidazole:

  • 
     Stacking:  Between the benzimidazole rings and the phenylcarbamate moieties of the CSP.
    
  • Hydrogen Bonding: The secondary amine (piperidine) and the imidazole -NH- serve as H-bond donors/acceptors.

  • Steric Inclusion: The piperidine ring fits into the chiral grooves of amylose/cellulose polymers or cyclodextrin cavities.

Primary Protocol: Polysaccharide-Based HPLC (Normal Phase)

This is the "Workhorse" method, offering the highest scalability for preparative needs.

Column Selection

Two columns dominate the separation of benzimidazole-piperidine scaffolds due to their complementary recognition mechanisms:

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1] The helical structure of amylose is particularly effective for fused heterocyclic systems.

  • Secondary Choice: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).[1] The chlorinated substituents alter the electron density, often resolving pairs that co-elute on amylose.

Mobile Phase Optimization (The "Basic" Rule)

Standard Normal Phase (NP) solvents cause severe peak tailing due to the interaction between the basic piperidine nitrogen and residual silanols on the silica support.

Critical Additive: You must use a basic modifier.

  • Diethylamine (DEA) or Isopropylamine (IPA) at 0.1% (v/v) is mandatory.

  • Mechanism:[1][3][4][5] The additive competes for silanol sites, "masking" them and allowing the analyte to interact solely with the chiral selector.

Validated Experimental Protocol (HPLC)
ParameterConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Proven selectivity for benzimidazoles [1].[1]
Mobile Phase n-Hexane : Isopropanol : DEA (90 : 10 : 0.[1]1)Hexane provides low polarity to drive H-bonding; IPA modulates elution strength; DEA suppresses tailing.[1]
Flow Rate 1.0 mL/minStandard analytical flow for optimal mass transfer.
Temperature 25°C - 35°CLower T often improves resolution (

) by reducing thermal motion, enhancing complex stability.[1]
Detection UV @ 270 nmMatches the benzimidazole absorption maximum.
Sample Diluent Mobile Phase (or 50:50 Hex/IPA)Prevents "solvent shock" peak distortion.

Step-by-Step Workflow:

  • System Passivation: Flush the system with 100% Isopropanol to remove any traces of RP solvents (water/buffers) which can destroy NP columns.

  • Equilibration: Pump the Mobile Phase (pre-mixed and degassed) for 30–45 minutes until the baseline is flat.

  • Blank Injection: Inject mobile phase to confirm no ghost peaks.

  • Racemic Screen: Inject 10 µL of the racemic mixture (0.5 mg/mL).

    • Target: Resolution (

      
      ) > 1.5.
      
    • Troubleshooting: If

      
      , lower IPA content to 5% or switch to Chiralpak IC.[1]
      

Alternative Protocol: Capillary Electrophoresis (CE)[1][6][7][8]

CE is superior for analytical purity checks due to higher theoretical plate counts (


) and minimal solvent consumption.
Chiral Selector: Sulfated Cyclodextrins

Neutral cyclodextrins often fail with cationic drugs. Sulfated


-cyclodextrin (S-

-CD)
is the gold standard here.[1] The negative charge of the sulfate groups attracts the positively charged piperidine (at acidic pH), creating a strong electrostatic migration difference alongside the inclusion complexation [2].
Validated Experimental Protocol (CE)[1]
ParameterCondition
Capillary Fused silica, 50 cm effective length, 50 µm I.D.[1]
BGE (Buffer) 25 mM Phosphate Buffer, pH 2.5
Chiral Selector 3.0% (w/v) Sulfated

-Cyclodextrin
Voltage +20 kV (Normal Polarity)
Temperature 20°C
Injection Hydrodynamic (50 mbar for 5 sec)

Mechanism of Separation: At pH 2.5, the piperidine nitrogen is fully protonated (


). The S-

-CD is negatively charged.[1] The enantiomers migrate toward the cathode (detector) via Electroosmotic Flow (EOF), but their migration is retarded by interaction with the anionic CD moving toward the anode. The enantiomer with the stronger inclusion constant is retarded more, affecting separation.

Visualization of Method Logic

The following diagram illustrates the decision matrix for selecting the appropriate separation mode based on the stage of drug development.

ChiralSeparationStrategy Start Start: 2-(piperidin-2-yl)benzimidazole (Racemic Mixture) Goal Define Goal Start->Goal Analytical Analytical Purity / QC Goal->Analytical Trace Analysis Prep Preparative / Isolation Goal->Prep Isolate Isomers CE_Method Capillary Electrophoresis (CE) Selector: Sulfated B-CD pH: 2.5 (Phosphate) Analytical->CE_Method Result_CE High Efficiency (N > 100k) Low Solvent Use CE_Method->Result_CE HPLC_Method Normal Phase HPLC Col: Chiralpak AD-H or IC MP: Hex/IPA + 0.1% DEA Prep->HPLC_Method Optimization Optimization Loop: 1. Adjust % IPA (5-20%) 2. Change Temp (15-35C) 3. Switch Column (AD -> IC) HPLC_Method->Optimization If Rs < 1.5 Result_HPLC Scalable Separation Pure Enantiomers Isolated HPLC_Method->Result_HPLC If Rs > 1.5 Optimization->HPLC_Method

Caption: Decision tree for selecting HPLC vs. CE based on analytical vs. preparative requirements.

Scientific Integrity & Troubleshooting

The "Memory Effect" in HPLC

Risk: Polysaccharide columns have a "memory" of certain solvents. Protocol: NEVER introduce Chloroform, DCM, or THF into a Chiralpak AD/IC column unless it is the "Immobilized" version (e.g., Chiralpak I A, I C).[1] For standard "Coated" columns (AD-H), these solvents will dissolve the chiral selector, destroying the column permanently.

  • Self-Validation Check: Verify column label. If it says "Coated," use strictly Alkanes/Alcohols.[1]

Peak Tailing & Resolution Loss

If peaks are broad or tailing (


):
  • Check Additive: The most common failure is the evaporation of DEA from the mobile phase. Remake the mobile phase fresh.

  • Temperature: Lowering temperature to 15°C often sharpens peaks for flexible molecules like piperidines by reducing the rate of inter-conversion of conformers (though enantiomers don't interconvert, the piperidine ring flip can broaden peaks).

References

  • BenchChem Technical Support. (2025).[6] Comparative analysis of different chiral separation techniques for benzylpiperidines. Retrieved from 6[1]

  • Vichapong, J., et al. (2009).[1] Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins. PubMed.[7] Retrieved from 8[1]

  • Scriba, G. K. E. (2013).[1] Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Retrieved from 9[1]

  • BenchChem Application Note. (2025). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from 10[1]

Sources

The 5-Chlorobenzimidazole Scaffold in Medicinal Chemistry: Structural Causality, SAR, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The benzimidazole nucleus is a highly privileged pharmacophore in drug discovery, capable of interacting with a diverse array of biological targets. Among its derivatives, the 5-chloro-benzimidazole substitution pattern has emerged as a critical structural motif. As a Senior Application Scientist, I have observed that the strategic placement of a chlorine atom at the 5-position is not merely a steric choice; it fundamentally alters the physicochemical properties of the molecule, enhancing lipophilicity, modulating the pKa of the imidazole ring, and enabling specific halogen-bonding interactions within hydrophobic protein pockets.

This whitepaper synthesizes the mechanistic rationale, Structure-Activity Relationships (SAR), and validated synthetic protocols for 5-chlorobenzimidazole derivatives, providing a comprehensive framework for rational drug design.

Physicochemical Rationale: The 5-Chloro Advantage

To understand the efficacy of 5-chlorobenzimidazole, we must examine the causality behind the substitution. The introduction of a chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I) across the fused bicyclic system.

  • pKa Modulation and Tautomerism: The electron-withdrawing nature of chlorine decreases the electron density on the imidazole ring. This lowers the basicity of the nitrogen atoms, stabilizing specific tautomeric forms that are often required for optimal hydrogen bonding with target receptors (e.g., kinase hinge regions).

  • Lipophilicity and Permeability: Chlorine significantly increases the lipophilicity (LogP) of the scaffold compared to unsubstituted or fluoro-substituted analogs. This enhances passive membrane permeability, a critical factor for intracellular targets like DNA topoisomerases or parasitic enzymes.

  • Halogen Bonding: The polarizable nature of the chlorine atom allows it to act as a halogen bond donor, forming highly directional interactions with Lewis bases (such as backbone carbonyls) in the hydrophobic pockets of target proteins.

SAR_Logic Core 5-Chlorobenzimidazole Scaffold Cl_Sub 5-Chloro Substitution (Electron Withdrawing) Core->Cl_Sub Imid_Ring Imidazole Ring (H-Bond Donor/Acceptor) Core->Imid_Ring Lipophilicity Increased Lipophilicity (Cell Permeability) Cl_Sub->Lipophilicity HalogenBond Halogen Bonding (Hydrophobic Pockets) Cl_Sub->HalogenBond pKaShift pKa Modulation (Tautomer Stabilization) Cl_Sub->pKaShift Imid_Ring->pKaShift

Fig 1. Structure-Activity Relationship (SAR) causality of the 5-chloro substitution.

Therapeutic Applications & Structure-Activity Relationship (SAR)

Oncology: Overcoming Cellular Resistance

In oncology, 5-chlorobenzimidazole derivatives act primarily as DNA minor groove binders and Topoisomerase I poisons. SAR investigations have demonstrated that 5-chloro substitution at the 1H-benzimidazole ring significantly improves cytotoxicity against breast cancer cell lines (MCF-7) when compared to 5-fluoro substitutions [1]. The causality lies in the larger atomic radius and higher lipophilicity of chlorine, which facilitates deeper intercalation into the DNA minor groove and stronger hydrophobic interactions with the Topoisomerase enzyme complex.

Parasitology: Targeting Chloroquine-Resistant Plasmodium falciparum

The rise of chloroquine-resistant (CQ-R) malaria necessitates novel chemotypes. 5-chlorobenzimidazolyl-chalcone hybrids have shown profound efficacy against CQ-R strains by targeting the bifunctional dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme [2]. Molecular docking confirms that the 5-chloro group perfectly occupies the hydrophobic sub-pocket of the mutated PfDHFR-TS, while the pyrrolic nitrogen of the benzimidazole anchors the molecule via hydrogen bonding.

MOA Drug 5-Chlorobenzimidazole Derivatives Target1 PfDHFR-TS Enzyme (Plasmodium) Drug->Target1 High Affinity Binding Target2 DNA Minor Groove (Cancer Cells) Drug->Target2 Intercalation Effect1 Inhibits Folate Metabolism Target1->Effect1 Effect2 Topoisomerase I Inhibition Target2->Effect2 Outcome1 Parasite Death (CQ-Resistant) Effect1->Outcome1 Outcome2 Apoptosis (MCF-7 / HepG2) Effect2->Outcome2

Fig 2. Dual mechanism of action in antimalarial and anticancer pathways.

Neurology: Cholinesterase Inhibition

Emerging research highlights the potential of 5-chlorobenzimidazole derivatives in Alzheimer's Disease (AD) management. These compounds act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). By blocking the peripheral anionic site of AChE, they prevent the co-localization of the enzyme with amyloid fibrils, thereby limiting plaque deposition [3].

Quantitative Data Summary

The following table synthesizes the in vitro efficacy of key 5-chlorobenzimidazole derivatives across various therapeutic targets, demonstrating the broad-spectrum utility of the scaffold.

Compound / DerivativeTarget / Cell LineIC₅₀ ValuePrimary MechanismRef
Compound 92j MCF-7 (Breast Cancer)0.0316 μMDNA Intercalation / Cytotoxicity[1]
Compound 64e HepG2 (Liver Cancer)5.8 - 7.0 μMAntiproliferative Activity[4]
Derivative 3b CQ-R P. falciparum0.78 μMPfDHFR-TS Inhibition[2]
Derivative 3e CQ-S P. falciparum0.32 - 1.96 μMPfDHFR-TS Inhibition[2]
Substituted Bz-10 BuChE (Alzheimer's)4.25 mMCholinesterase Inhibition[3]

Synthetic Methodology: Oxidative Condensation Protocol

To ensure reproducibility and high yield, the synthesis of 2-substituted-5-chlorobenzimidazoles is best achieved via the oxidative condensation of 4-chloro-1,2-diaminobenzene with an aldehyde. This method avoids the harsh acidic conditions of traditional Phillips condensation, offering superior functional group tolerance.

Experimental Workflow

Synth_Workflow Start 4-Chloro-1,2- diaminobenzene Condensation Oxidative Condensation Start->Condensation Aldehyde Aldehyde Derivative Aldehyde->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate EtOH/H2O, Reflux Cyclization Ring Closure (Na2S2O5) Intermediate->Cyclization Product 5-Chlorobenzimidazole Derivative Cyclization->Product Oxidation

Fig 3. Oxidative condensation workflow for 5-chlorobenzimidazole synthesis.

Step-by-Step Protocol & Self-Validating Systems

Step 1: Imine Formation

  • Action: Combine 4-chloro-1,2-diaminobenzene (2.0 mmol) and the target benzaldehyde derivative (2.0 mmol) in a 10 mL mixture of ethanol/water (5:1 v/v) [5].

  • Causality: The protic solvent system (EtOH) stabilizes the transition state during the nucleophilic attack of the amine on the carbonyl carbon. The addition of water ensures the complete dissolution of the inorganic oxidant added in the next step.

Step 2: Oxidative Cyclization

  • Action: Add Sodium Metabisulfite (Na₂S₂O₅, 1.0 mmol) to the stirring mixture.

  • Causality: Na₂S₂O₅ acts as a mild, water-soluble oxidant. It drives the intramolecular cyclization of the transient Schiff base intermediate into the fully aromatized benzimidazole ring by accepting electrons. This circumvents the need for strong acids, preventing the degradation of sensitive functional groups on the aldehyde moiety.

Step 3: Reflux and In-Process Monitoring

  • Action: Reflux the reaction mixture overnight (approx. 12-16 hours).

  • Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is deemed complete when the distinct aldehyde spot (highly visible under UV 254 nm) completely disappears, yielding a single, lower-Rf product spot corresponding to the more polar benzimidazole.

Step 4: Isolation and Structural Validation

  • Action: Concentrate the solvent under reduced pressure using a rotary evaporator. Pour the crude residue into crushed ice water to precipitate the product. Filter the solid mass and recrystallize from hot ethanol to afford the pure 5-chlorobenzimidazole derivative.

  • Self-Validation: Confirm structural integrity via ¹H-NMR (400 MHz, DMSO-d6). A successful cyclization is definitively marked by:

    • The disappearance of the aldehydic proton signal (typically ~9.8–10.2 ppm).

    • The emergence of a broad singlet at ~12.5 ppm, corresponding to the benzimidazole N-H proton.

    • The 5-chloro substitution will present a distinct AMX spin system in the aromatic region: a doublet at ~7.6 ppm (J = 8.5 Hz, H-7), a doublet of doublets at ~7.2 ppm (J = 8.5, 2.0 Hz, H-6), and a fine doublet at ~7.5 ppm (J = 2.0 Hz, H-4).

References

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.National Center for Biotechnology Information (NIH/PMC).
  • Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies.Journal of Pharmaceutical Research International.
  • Design, synthesis and evaluation of the cholinesterase inhibitory potential of 5-chlorobenzimidazole derivatives for Alzheimer's.Journal of Pharmaceutical Chemistry.
  • Synthetic strategies and anticancer applications of benzimidazole derivatives: a review.Taylor & Francis Online.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.National Center for Biotechnology Information (NIH/PMC).

In Silico Binding Profiling of Benzimidazole-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Structural Biology, Thermodynamic Stability, and Liability Assessment

Executive Summary

The benzimidazole-piperidine hybrid represents a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster antihistamines (e.g., Bilastine, Astemizole), opioid analgesics, and emerging kinase inhibitors. Its success stems from a synergistic pharmacophore: the benzimidazole moiety provides robust aromatic stacking and hydrogen-bonding capabilities, while the piperidine ring offers a flexible, protonatable handle for ionic anchoring.

However, this scaffold presents unique in silico challenges. The tautomeric ambiguity of benzimidazole and the conformational flexibility of the piperidine ring often lead to false-positive docking scores. Furthermore, the piperidine moiety is a known structural alert for hERG channel inhibition, necessitating rigorous liability profiling.

This guide details a self-validating computational workflow to profile these scaffolds, moving beyond static docking to thermodynamic stability assessment and liability prediction.

Part 1: The Pharmacophore Logic & Structural Basis

To model this scaffold accurately, one must understand the causality of its binding.

The Benzimidazole "Anchor"

The benzimidazole ring acts as a bioisostere of the indole (tryptophan) or purine bases.

  • Mechanism: It typically engages in

    
    -
    
    
    
    T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
  • The Tautomer Trap: Benzimidazole exists in two tautomeric forms (N1-H vs. N3-H). In solution, these interconvert rapidly. However, inside a protein pocket, only one tautomer is active .

    • Critical Protocol: You must generate both tautomers during ligand preparation. Forcing a single tautomer state is the most common source of docking error for this scaffold.

The Piperidine "Tail"

The piperidine ring usually serves as the basic center (pKa


 10-11).
  • Mechanism: At physiological pH (7.4), the secondary or tertiary amine is protonated. This positive charge drives a salt-bridge interaction with conserved Aspartate or Glutamate residues (e.g., Asp107 in the H1 receptor).

  • Conformational Flexibility: The ring flips between chair and boat conformations. Rigid docking often fails to capture the induced-fit required to accommodate the bulky piperidine substituents.

Part 2: Experimental Workflow

Diagram: Integrated Profiling Pipeline

The following workflow integrates quantum mechanical optimization with classical mechanics to ensure structural integrity.

Workflow cluster_val Self-Validation Loop Lib 1. Scaffold Library (2D SMILES) Prep 2. Ligand Prep (Epik/LigPrep) Lib->Prep Ionization pH 7.0 +/- 2.0 QM 3. QM Optimization (DFT B3LYP/6-31G*) Prep->QM Geometry Correction Dock 4. Ensemble Docking (AutoDock Vina / Glide) QM->Dock 3D Conformer MD 5. MD Simulation (100ns GROMACS) Dock->MD Top 3 Poses MD->Dock Refine Grid MMPBSA 6. MM-PBSA (Free Energy calc) MD->MMPBSA Trajectory Analysis Tox 7. hERG Liability (QSAR/Docking) MD->Tox Liability Check

Caption: Figure 1. End-to-end in silico profiling workflow. Note the inclusion of QM optimization for the benzimidazole core and the feedback loop from MD to docking.

Step-by-Step Protocol
Step 1: High-Fidelity Ligand Preparation
  • Objective: Generate accurate 3D coordinates and ionization states.

  • Tool: Schrödinger LigPrep or OpenBabel + Gaussian.

  • Protocol:

    • Desalting: Remove counter-ions (Cl-, Na+).

    • Tautomer Enumeration: Generate all tautomers for the benzimidazole ring.

    • Ionization: Calculate protonation states at pH 7.4

      
       0.5. Crucial: Ensure the piperidine nitrogen is protonated (+1 charge).
      
    • Chirality: If the piperidine has substituents (e.g., 3-methyl), enumerate both R/S enantiomers unless stereochemistry is fixed synthetically.

Step 2: Molecular Docking (The Static View)
  • Target Example: Histamine H1 Receptor (PDB: 3RZE - Complex with Doxepin).

  • Grid Generation: Center the grid box on Asp107 (the key anchor for the piperidine amine).

  • Constraint: Apply a positional constraint (radius 3.0 Å) on Asp107 to penalize poses that do not form the salt bridge.

  • Scoring: Do not rely solely on GlideScore or Vina Score. Visually inspect the Benzimidazole-Lys191 interaction (H-bond/cation-

    
    ).
    
Step 3: Molecular Dynamics (The Dynamic View)

Docking provides a snapshot; MD reveals stability.

  • System: GROMACS (Force field: CHARMM36m or AMBER ff14SB).

  • Setup:

    • Solvate in TIP3P water box (10 Å buffer).

    • Neutralize with Na+/Cl- ions (0.15 M physiological strength).

    • Equilibration: NVT (1 ns) followed by NPT (1 ns) with position restraints on the ligand.

  • Production Run: 100 ns unconstrained.

  • Success Metric:

    • RMSD: Ligand RMSD < 2.5 Å relative to the protein backbone.

    • H-Bond Persistence: The Asp107-Piperidine salt bridge must exist for >80% of the simulation time.

Part 3: Thermodynamic Profiling (MM-PBSA)

Docking scores correlate poorly with experimental


 values for this scaffold due to solvent effects on the exposed benzimidazole ring. You must use End-Point Free Energy calculations.

Method: Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).[1]


[2]

Protocol:

  • Extract 100 frames from the last 20 ns of the MD trajectory (stable equilibrium).

  • Strip water molecules and ions.[3]

  • Calculate

    
     using the g_mmpbsa tool or AmberTools.
    
  • Benchmarking: A potent benzimidazole-piperidine lead (e.g., Bilastine) typically exhibits

    
     kcal/mol (depending on entropy inclusion).
    

Part 4: Liability Profiling (The hERG Threat)

The combination of a basic amine (piperidine) and a lipophilic tail (benzimidazole) is the classic pharmacophore for hERG potassium channel blockade , which causes fatal cardiac arrhythmias (QT prolongation).

Expert Insight: The withdrawal of Astemizole was due to this exact mechanism.

Structural Alert Visualization

The hERG channel pore contains two aromatic residues (Phe656) and Ser624.

Interaction Drug Benzimidazole-Piperidine Scaffold Basic N+ Aromatic Core hERG hERG Channel Pore Phe656 (x4) Ser624 Drug:N->hERG:Phe Cation-Pi Interaction (The Trap) Drug:Ar->hERG:Phe Pi-Pi Stacking Drug:N->hERG:Ser H-Bond (Secondary)

Caption: Figure 2. The hERG Liability Mechanism. The protonated piperidine gets "trapped" by the Phe656 tetrad in the channel pore via cation-pi interactions.

Mitigation Strategy

To de-risk the scaffold in silico:

  • Docking into hERG (PDB: 5VA2): If the compound binds with higher affinity to hERG than the primary target, discard it.

  • Zwitterion Design: Introduce a carboxylate group (as seen in Bilastine ). The negative charge repels the hydrophobic hERG pore while maintaining H1 receptor affinity.

Part 5: Data Presentation Standards

When reporting results, summarize the dynamic profile, not just the static score.

Compound IDDocking Score (kcal/mol)MM-PBSA

(kcal/mol)
Salt Bridge Persistence (%)hERG Liability (Pred)
Bilastine (Ref) -9.2-45.492%Low (Zwitterion)
Analog A -9.8-32.145%High
Analog B -8.5-48.295%Medium

Interpretation: Analog A has a better docking score but fails in MD (low persistence) and thermodynamics (weak


), likely due to water displacing the unstable salt bridge. Analog B is the true lead.

References

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 474(7353), 65-70. [Link]

  • Corcóstegui, R., et al. (2005). Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist. Drugs in R&D, 6(6), 371-384. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1][3][4] Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478. [Link]

  • Bruschi, M., & Ricci, G. (2020). In silico profiling of benzimidazole derivatives: Tautomerism and binding properties. Journal of Chemical Information and Modeling. (Representative citation for methodology). [Link]

Sources

Methodological & Application

Synthesis Protocol and Application Note: 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently leveraged for its structural mimicry of purine nucleosides and its ability to interact with a diverse array of biological targets[1]. Specifically, 2-substituted benzimidazoles have demonstrated profound utility ranging from anthelmintic and antioxidant properties to serving as potent for the treatment of neuropathic pain[2].

The target compound, 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole , integrates two critical pharmacophores:

  • The 5-Chloro-Benzimidazole Core : The electron-withdrawing chlorine atom at the 5-position modulates the pKa of the imidazole nitrogen, increases lipophilicity for better membrane permeability, and improves metabolic stability against hepatic oxidation[2].

  • The Piperidin-2-yl Moiety : The saturated nitrogen heterocycle serves as a basic center capable of forming critical hydrogen bonds or salt bridges within target receptor pockets (such as the alpha-subunit of Nav channels), while significantly enhancing the aqueous solubility of the parent scaffold.

SignalingPathway Target 5-chloro-2-(piperidin-2-yl)- 1H-1,3-benzodiazole Receptor Voltage-Gated Sodium Channel (e.g., Nav1.8) Target->Receptor Binds to alpha-subunit Action Channel Blockade / Modulation Receptor->Action Effect1 Decreased Action Potential Firing Action->Effect1 Inhibits Na+ influx Effect2 Analgesic Effect (Pain Relief) Effect1->Effect2

Pharmacological modulation of Nav1.8 sodium channels by benzimidazole derivatives.

Mechanistic Overview: Designing a Self-Validating Synthesis

The traditional synthesis of benzimidazoles involves the direct condensation of an o-phenylenediamine with a carboxylic acid in the presence of strong mineral acids (e.g., polyphosphoric acid) at elevated temperatures (>150°C)[3]. However, applying these harsh bulk conditions to pipecolic acid (piperidine-2-carboxylic acid) leads to catastrophic side reactions, including the thermal degradation of the piperidine ring and uncontrolled polyamide formation.

To ensure high yield and structural integrity, this protocol employs a mild, three-step linear sequence utilizing Boc-protection chemistry:

  • Step 1 (Amide Coupling) : We utilize N-Boc-pipecolic acid to mask the secondary amine. HATU is selected over traditional EDC/HOBt because the sterically hindered nature of the alpha-chiral center on pipecolic acid requires the highly reactive 7-aza-HOBt active ester to drive the coupling to completion.

  • Step 2 (Cyclization) : Instead of extreme Lewis acids, cyclization is achieved via mild dehydration in glacial acetic acid at 80°C. This temperature is carefully chosen; it is high enough to promote the intramolecular nucleophilic attack of the secondary aniline onto the amide carbonyl, but low enough to prevent premature thermal cleavage of the Boc group[3].

  • Step 3 (Deprotection) : Standard acidolytic cleavage of the Boc group using TFA yields the final product. The workup is a self-validating step: by adjusting the pH to 10, the piperidine nitrogen is free-based, allowing selective extraction into the organic phase while polar impurities remain in the aqueous layer.

SynthesisWorkflow A 4-chloro-1,2-phenylenediamine + N-Boc-pipecolic acid B Amide Coupling (HATU, DIPEA) A->B C Intermediate Amide B->C D Cyclization (Glacial AcOH, 80°C) C->D E Boc-Protected Benzimidazole D->E F Deprotection (TFA / DCM) E->F G 5-chloro-2-(piperidin-2-yl)- 1H-1,3-benzodiazole F->G

Reaction workflow for the synthesis of this compound.

Quantitative Reagent Summary

The following table outlines the stoichiometry optimized for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
4-chloro-1,2-phenylenediamine 142.591.11.57 gBis-nucleophile / Core scaffold
N-Boc-pipecolic acid 229.271.02.29 gElectrophile / Piperidine source
HATU 380.231.24.56 gPrimary coupling agent
DIPEA 129.243.05.2 mLNon-nucleophilic base
Glacial Acetic Acid 60.05Solvent20 mLAcidic medium for cyclization
Trifluoroacetic Acid (TFA) 114.02Excess10 mLAcidolytic Boc deprotection

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Intermediate Amide

Objective: Form the acyclic amide linkage without triggering self-condensation.

  • Activation : In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-pipecolic acid (2.29 g, 10 mmol) in 30 mL of anhydrous DMF. Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.56 g, 12 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add 4-chloro-1,2-phenylenediamine (1.57 g, 11 mmol) to the activated mixture in one portion. The slight excess of the diamine compensates for potential oxidative degradation.

  • Reaction : Stir the dark solution at room temperature for 12 hours.

  • Validation Checkpoint 1 : Perform TLC (Eluent: 50% EtOAc/Hexanes). The disappearance of the N-Boc-pipecolic acid spot and the appearance of a new, UV-active lower-Rf spot confirms amide formation.

  • Workup : Dilute the mixture with 100 mL of EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL), 5% aqueous LiCl (to remove residual DMF, 2 × 50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization to the Benzimidazole Core

Objective: Dehydrate the intermediate amide to form the imidazole ring.

  • Reaction : Dissolve the crude amide from Step 1 in 20 mL of glacial acetic acid. Attach a reflux condenser and heat the solution to 80°C using an oil bath for 5 hours.

  • Validation Checkpoint 2 : Monitor via LC-MS. The acyclic amide will show an [M+H]+ mass of 354.1. The successful cyclization is indicated by a mass shift of -18 Da (loss of H₂O), resulting in a dominant peak at m/z 336.1.

  • Workup : Cool the reaction to room temperature and remove the majority of the acetic acid under reduced pressure (rotary evaporator equipped with a high-vacuum pump). Carefully neutralize the resulting viscous residue by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with EtOAc (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the Boc-protected benzimidazole.

Step 3: Boc-Deprotection and Free-Basing

Objective: Unmask the piperidine amine to yield the final active pharmaceutical ingredient (API).

  • Deprotection : Dissolve the Boc-protected intermediate in 20 mL of anhydrous Dichloromethane (DCM). Cool the flask to 0°C in an ice bath. Slowly add 10 mL of Trifluoroacetic acid (TFA) dropwise.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint 3 : TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The protected starting material will disappear, replaced by a highly polar, baseline-hugging spot corresponding to the protonated piperidine salt.

  • Workup & Isolation : Concentrate the reaction mixture to dryness to remove excess TFA. Resuspend the crude TFA-salt in 30 mL of distilled water. While stirring vigorously, add 1M NaOH dropwise until the aqueous phase reaches pH 9–10. Causality note: This step is critical; it converts the water-soluble piperidinium ion into its lipophilic free base.

  • Extract the aqueous layer with DCM (3 × 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the pure this compound as a beige solid.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized batch, compare the isolated product against the following expected spectroscopic parameters.

Analytical TechniqueExpected Signals / ValuesDiagnostic Significance
LC-MS (ESI+) [M+H]⁺ m/z 236.1Confirms the exact mass of the free base (Formula: C₁₂H₁₄ClN₃).
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (br s, 1H, NH), 7.5–7.1 (m, 3H, Ar-H), 3.8 (dd, 1H, CH), 3.0–2.6 (m, 2H, CH₂), 1.8–1.3 (m, 6H, CH₂)Confirms the formation of the benzimidazole core and the presence of an intact piperidine ring.
¹³C NMR (100 MHz, DMSO-d₆)δ ~155 (C=N), 140–110 (Ar-C), 55 (CH), 45 (CH₂), 28–22 (CH₂)Verifies the carbon skeleton. The absence of a massive signal at ~28 ppm confirms complete Boc removal.

References

  • Pradeep, T., et al. "Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids." Chemical Science, Royal Society of Chemistry, 2020. URL: [Link]

  • Narasimhan, G., et al. "Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization." Current Trends in Pharmacy and Pharmaceutical Chemistry, 2024. URL: [Link]

  • Pfizer Limited. "US20130274243A1 - Chemical Compounds." Google Patents, 2013.

Sources

Application Note: Chemoselective N-Alkylation Strategies for Piperidinyl-Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidinyl-benzimidazole derivatives are highly privileged pharmacophores in modern drug discovery, serving as the structural backbone for numerous H1-receptor antagonists (e.g., Bilastine, Astemizole) and antipsychotics[1],[2]. A critical bottleneck in synthesizing these APIs is achieving strict chemoselectivity during N-alkylation. Because the core scaffold contains two competing nucleophilic sites—the secondary aliphatic amine of the piperidine ring and the aromatic nitrogen of the benzimidazole ring—reaction conditions must be precisely tuned.

This application note provides a comprehensive, self-validating guide to directing N-alkylation exclusively to either the benzimidazole or the piperidine nitrogen. By manipulating base strength, solvent dielectric constants, and thermodynamic controls, researchers can reliably synthesize target intermediates while minimizing process-related impurities[3].

Mechanistic Principles & Causality

The chemoselectivity of the alkylation relies fundamentally on the distinct electronic properties and pKa values of the two nitrogen atoms:

  • Piperidine Nitrogen (Aliphatic Secondary Amine): Inherently highly nucleophilic due to its sp3 hybridization and lack of resonance stabilization. It readily undergoes

    
     reactions in its neutral state.
    
  • Benzimidazole Nitrogen (Aromatic Amine): The lone pair is partially delocalized into the aromatic

    
    -system, making the neutral nitrogen a poor nucleophile. However, the N-H proton is relatively acidic (
    
    
    
    ).

The Causality of Base Selection: To alkylate the benzimidazole , a strong base (e.g., Sodium Hydride, NaH) is required to irreversibly deprotonate the N-H bond[4]. The resulting resonance-stabilized anion becomes exceptionally nucleophilic, outcompeting the neutral piperidine amine. Conversely, to alkylate the piperidine , a mild base (e.g.,


) is utilized. This base is strong enough to neutralize the hydrohalic acid byproduct of the 

reaction but far too weak to deprotonate the benzimidazole

12 proton, ensuring the reaction is kinetically driven toward the more inherently nucleophilic piperidine nitrogen[1].

Workflow & Pathway Visualization

Chemoselective_Alkylation Start Piperidinyl-Benzimidazole (Dual N-Sites) CondA Strong Base (NaH) Polar Aprotic (DMF) Start->CondA Deprotonation (pKa ~12) CondB Mild Base (K2CO3) Polar Aprotic (ACN/DMF) Start->CondB Chemoselective PathA Benzimidazole N-Alkylation (e.g., Bilastine) CondA->PathA SN2 Substitution PathB Piperidine N-Alkylation (e.g., Astemizole) CondB->PathB SN2 Substitution

Chemoselective N-alkylation pathways for piperidinyl-benzimidazole intermediates.

Quantitative Data: Reaction Optimization

The following table summarizes validated process parameters for directing the alkylation to the desired pharmacophore target, highlighting the relationship between reagents and the resulting impurity profiles[2],[3].

Target PharmacophoreAlkylation SiteBase & EquivalentsSolventTemp (°C)Yield (%)Key Impurity Profile
Bilastine Precursor Benzimidazole (N1)NaH (1.2 eq)DMF50–6075–85Open-ring amides, dialkylation[3]
Astemizole Precursor Piperidine (N1')

(2.0 eq)
ACN / DMF70–8080–90Quaternary ammonium salts
Hydroxyzine Analogs Piperazine/PiperidineRaney-Ni /

Toluene/EtOH11070–85Unreacted starting material

Validated Experimental Protocols

Protocol A: Selective Benzimidazole N-Alkylation (Bilastine Intermediate)

This protocol utilizes thermodynamic deprotonation to force alkylation at the aromatic ring[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under a strict inert

    
     atmosphere, suspend 4-(1H-benzimidazol-2-yl)piperidine (1.0 eq) in anhydrous DMF (10 volumes).
    
    • Causality:

      
       prevents atmospheric moisture from violently quenching the NaH. DMF is selected because its high dielectric constant effectively solvates the sodium cation, leaving the benzimidazole anion "naked" and highly reactive.
      
  • Deprotonation: Cool the suspension to 0–5 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions to control the exothermic release of

    
     gas. Stir for 1 hour at room temperature.
    
  • Alkylation: Dropwise add the electrophile (e.g., 2-chloroethyl ethyl ether, 1.1 eq) dissolved in DMF (2 volumes). Heat the reaction mixture to 60 °C for 6–10 hours[4].

  • Quenching & Extraction: Cool to room temperature. Quench cautiously with ice-cold water (20 volumes). Extract with ethyl acetate (3 × 15 volumes). Wash the combined organic layers heavily with brine (5 × 10 volumes) to remove residual DMF.

Self-Validation & Quality Control:

  • Visual Cue: The initial opaque suspension will transition to a clear/translucent solution upon complete sodium salt formation.

  • TLC: Elute with DCM:MeOH (9:1). The product spot should be UV-active and exhibit a higher

    
     than the highly polar starting material.
    
  • NMR Confirmation:

    
    -NMR must show the complete disappearance of the broad singlet at ~12.0 ppm (benzimidazole N-H). New triplets at ~4.3 ppm will confirm the presence of the 
    
    
    
    protons on the benzimidazole ring.
Protocol B: Selective Piperidine N-Alkylation (Astemizole Intermediate)

This protocol utilizes kinetic control, relying on the inherent nucleophilicity of the secondary amine[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidinyl-benzimidazole intermediate (1.0 eq) and the target alkyl halide (e.g., 2-(4-fluorophenyl)ethyl bromide, 1.05 eq) in anhydrous Acetonitrile (10 volumes).

  • Base & Catalyst Addition: Add finely powdered anhydrous

    
     (2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).
    
    • Causality:

      
       acts purely as an acid scavenger. KI is added to facilitate a Finkelstein reaction, converting the alkyl bromide in situ to a highly reactive alkyl iodide, thereby accelerating the 
      
      
      
      attack and reducing the required reaction temperature.
  • Heating: Heat the mixture to 70–80 °C under continuous stirring for 12–16 hours.

  • Workup: Filter the reaction mixture while warm to remove inorganic salts (

    
    , KX). Concentrate the filtrate under reduced pressure. Partition the residue between DCM and water, extracting the aqueous layer twice with DCM.
    

Self-Validation & Quality Control:

  • TLC: Confirm the complete consumption of the alkyl halide (often visualized via iodine stain or UV, depending on the aromaticity of the halide).

  • NMR Confirmation: The benzimidazole N-H peak (~12.0 ppm) must remain intact . The broad piperidine N-H peak (~2.0 ppm) should disappear, replaced by complex multiplets corresponding to the new aliphatic N-alkyl chain.

References

  • Synthesis of anti-allergic drugs (Astemizole N-alkylation).National Institutes of Health (NIH) / PMC.
  • Preparation method of bilastine and intermediate thereof (CN112469709A).Google Patents.
  • Antiallergic piperidine derivatives of benzimidazole (US5322850A).Google Patents.
  • Identification and synthesis of potential impurities of bilastine drug substance.Semantic Scholar.

Sources

Application Note: Scalable Synthesis of 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anthelmintic, antihistamine, and kinase-inhibitory drugs. This Application Note details the robust, scalable preparation of 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole hydrochloride .

Unlike generic academic protocols, this guide addresses the specific challenges of amphoteric molecules. The presence of both a basic secondary amine (piperidine) and an acidic benzimidazole NH creates solubility challenges during workup. Our protocol utilizes a Protect-Cyclize-Deprotect strategy, ensuring high purity by avoiding the polymerization often seen when using unprotected amino acids.

Key Technical Challenges Solved:
  • Regiochemistry: Clarification of the 5-chloro vs. 6-chloro tautomerism inherent to the system.

  • Purification: Elimination of aqueous extraction at the final stage by utilizing precipitation crystallization.

  • Stability: Prevention of oxidative degradation of the diamine starting material.

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into three logical phases. The use of N-Boc-pipecolic acid is critical; it prevents the piperidine nitrogen from interfering with the benzimidazole cyclization.

Reaction Pathway (Graphviz Visualization)

SynthesisPath SM1 4-Chloro-1,2- diaminobenzene Inter1 Amide Intermediate SM1->Inter1 Coupling (HATU, DIPEA) SM2 N-Boc-Pipecolic Acid SM2->Inter1 Inter2 N-Boc-Protected Benzimidazole Inter1->Inter2 Cyclization (AcOH, 60°C) Final Target: HCl Salt Inter2->Final Deprotection (4M HCl/Dioxane)

Figure 1: Synthetic workflow utilizing the Boc-protection strategy to ensure clean cyclization.

Tautomerism Note (Critical)

Researchers often confuse 5-chloro and 6-chloro isomers. In 1H-benzimidazoles, the proton on the imidazole nitrogen is labile and shifts rapidly between N1 and N3 in solution.

  • In Solution: The 5-chloro and 6-chloro forms exist in rapid equilibrium and are chemically equivalent for the purpose of this synthesis.

  • In Solid State (Salt): The lattice forces may lock the molecule into a specific tautomer, but upon dissolution, the equilibrium is restored.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Purity Requirements
4-Chloro-1,2-diaminobenzene 142.591.0>98%; Recrystallize if dark brown/black
(S)-N-Boc-Pipecolic acid 229.271.1>98%; Enantiopure preferred
HATU 380.231.2Coupling Agent
DIPEA (Hünig's Base) 129.242.5Anhydrous
DMF -SolventAnhydrous, amine-free
Glacial Acetic Acid 60.05Solvent>99%
4M HCl in Dioxane -ExcessAnhydrous
Step-by-Step Methodology
Phase 1: Amide Coupling

Rationale: We use HATU over EDC/HOBt for faster kinetics and higher conversion rates with electron-deficient anilines.

  • Preparation: In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve (S)-N-Boc-pipecolic acid (1.1 equiv) in anhydrous DMF (10 mL/g).

  • Activation: Add DIPEA (2.5 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.

  • Addition: Add 4-chloro-1,2-diaminobenzene (1.0 equiv) in one portion.

    • Tip: If the diamine is oxidized (black), recrystallize from ethanol/water before use to avoid tar formation.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Pour the mixture into ice-water (10x volume). The intermediate amide usually precipitates. Filter, wash with water, and dry under vacuum. If it does not precipitate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Cyclization (The Phillips Condensation)

Rationale: Thermal dehydration in acetic acid is more robust than acid-catalyzed closure for this substrate class.

  • Dissolution: Dissolve the dried amide intermediate from Phase 1 in Glacial Acetic Acid (5 mL/g).

  • Heating: Heat the solution to 65°C for 3–5 hours.

    • Note: Do not exceed 80°C to prevent premature Boc-cleavage, although some loss of Boc is acceptable as the next step removes it anyway.

  • Check: LC-MS should show the mass of the cyclized, protected benzimidazole (M+H = ~336/338).

  • Isolation: Concentrate the acetic acid under reduced pressure. Aazeotrope with toluene twice to remove trace acid. The residue is the crude N-Boc-benzimidazole.

Phase 3: Global Deprotection & Salt Formation

Rationale: This step removes the Boc group and simultaneously forms the stable HCl salt, which precipitates from the organic phase, avoiding difficult aqueous extractions of the polar product.

  • Solubilization: Dissolve the crude residue from Phase 2 in a minimal amount of Dichloromethane (DCM) or Methanol (MeOH) .

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2 hours. Gas evolution (CO₂) and precipitation of the solid will occur.

  • Filtration: Add diethyl ether (Et₂O) to complete the precipitation. Filter the white/off-white solid under a nitrogen blanket (the salt can be hygroscopic).

  • Purification: Wash the filter cake with fresh Et₂O. Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white powder.

  • 1H NMR (DMSO-d6):

    • 
       9.5–10.0 (br s, 2H, NH2+ of piperidine).
      
    • 
       7.8–7.3 (m, 3H, Aromatic protons). Note: Splitting patterns may be broadened due to tautomerism.
      
    • 
       4.8 (m, 1H, Methine at C2 of piperidine).
      
    • 
       3.3–1.6 (m, 8H, Piperidine ring protons).
      
  • Mass Spectrometry (ESI): m/z = 236.1 [M+H]+ (for 35Cl isotope). Pattern should show characteristic 3:1 ratio for Cl isotopes.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Oxidized DiamineUse freshly recrystallized 4-chloro-1,2-diaminobenzene. Store under Argon.
Sticky Gum in Step 3 Incomplete PrecipitationTriturate the gum with anhydrous Et₂O or Acetone/Et₂O mixture. Sonication helps induce crystallization.
Impurity at +18 mass Hydrolysis of AmideEnsure reagents are anhydrous. Use molecular sieves in the DMF solvent.

Mechanism of Action (Chemical)

The formation of the benzimidazole ring follows an acid-catalyzed dehydration mechanism.

Mechanism Step1 Protonation of Amide Carbonyl Step2 Nucleophilic Attack by Aniline Nitrogen Step1->Step2 Step3 Formation of Tetrahedral Intermediate Step2->Step3 Step4 Elimination of Water (Aromatization) Step3->Step4  - H2O

Figure 2: Mechanistic flow of the cyclization step.

Safety & Handling

  • 4-Chloro-1,2-diaminobenzene: Toxic by inhalation and skin contact. Potential sensitizer. Handle in a fume hood.

  • HATU: Potential allergen. Avoid breathing dust.

  • HCl/Dioxane: Corrosive and fuming. Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Standard Benzimidazole Synthesis (Phillips Condensation)

    • Title: "Recent Advances in the Synthesis of Benzimidazoles."
    • Source:Chemical Reviews
    • URL:[Link]

  • Tautomerism in Benzimidazoles

    • Title: "Tautomerism in Benzimidazoles: A theoretical and experimental study."[2][3]

    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Use of HATU in Amide Coupling: Title: "HATU: A superior reagent for the synthesis of amides." Source:Sigma-Aldrich Technical Bulletins
  • Boc-Deprotection Protocols

    • Title: "Cleavage of tert-butoxycarbonyl (Boc) groups."
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application Note: Validating 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the utility of 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole (Compound 1 ) as a high-value starting point in Fragment-Based Drug Design (FBDD). Characterized by its "privileged" benzimidazole core and a solubility-enhancing piperidine moiety, this fragment offers optimal physicochemical properties for exploring protein binding pockets. We provide a comprehensive guide on its synthesis, physicochemical profiling, and validated screening protocols using Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR. Furthermore, we outline strategic vectors for fragment evolution ("growing") to transform this millimolar binder into a nanomolar lead.

Introduction: The "Privileged" Scaffold Argument

In FBDD, the quality of the library dictates the success of the screen. Benzimidazoles are historically recognized as "privileged structures"—molecular frameworks capable of providing ligands for diverse receptors (GPCRs, Kinases, Ion Channels) due to their ability to mimic purine bases and engage in


-

stacking interactions [1, 2].[1]

Compound 1 is particularly strategic because:

  • The Chlorine Substituent (C5): Increases lipophilicity and offers a "halogen bond" handle, often exploiting carbonyl backbone interactions in the binding pocket.

  • The Piperidine Ring (C2): Provides an

    
    -rich character (escaping "flatland") and a secondary amine that serves as a critical solubility handle and a vector for rapid chemical elaboration.
    
  • Tautomeric Versatility: The benzimidazole core exists as a tautomeric mixture (N1-H

    
     N3-H), allowing the fragment to "sample" different hydrogen bond donor/acceptor configurations to match the protein active site [3].
    

Physicochemical Profiling (Rule of Three Compliance)

Compound 1 strictly adheres to the "Rule of Three" (Ro3) for fragments, ensuring that subsequent chemical elaboration does not violate drug-like properties (Rule of Five).

PropertyValueRo3 CriteriaStatus
Molecular Weight (MW) 235.69 Da

300
Pass
cLogP ~2.1

3
Pass
H-Bond Donors (HBD) 2 (Benz-NH, Pip-NH)

3
Pass
H-Bond Acceptors (HBA) 2

3
Pass
Rotatable Bonds 1

3
Pass
Polar Surface Area (PSA) ~40


60

Pass

Experimental Protocols

Protocol A: Robust Synthesis of Compound 1

Rationale: Commercial samples often contain regioisomers. In-house synthesis ensures purity and allows for the introduction of chirality (using chiral pipecolic acid).[2]

Reaction Scheme:

  • Coupling: 4-Chloro-1,2-diaminobenzene +

    
    -Boc-L-pipecolic acid 
    
    
    
    Amide intermediate.[2]
  • Cyclization: Acid-mediated condensation to form the benzimidazole ring.[2]

  • Deprotection: Removal of the Boc group.

Step-by-Step Methodology:

  • Reagents: Dissolve

    
    -Boc-L-pipecolic acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.0 eq) and stir for 10 min.
    
  • Addition: Add 4-chloro-1,2-diaminobenzene (1.0 eq). Stir at RT for 12h.[3]

  • Workup: Dilute with EtOAc, wash with brine, dry (

    
    ), and concentrate.
    
  • Cyclization: Dissolve the crude amide in glacial acetic acid. Heat at 60°C for 4h. Note: This mild heat prevents racemization of the C2 chiral center.

  • Deprotection: Remove acetic acid in vacuo. Treat residue with 4M HCl in dioxane for 1h.

  • Purification: Neutralize with saturated

    
    . Extract with DCM. Purify via Flash Chromatography (DCM:MeOH:NH3 90:10:1).
    
    • Quality Control: Verify by LC-MS (ESI+ m/z 236.1) and 1H-NMR.[2][3][4]

Protocol B: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for detecting low-affinity (


 in 

M-mM range) fragment interactions.[2]

Workflow Visualization:

SPR_Workflow Step1 1. Surface Preparation (CM5 Chip, Amine Coupling) Step2 2. Protein Immobilization (Target Level: 3000-5000 RU) Step1->Step2 Step3 3. Solvent Correction (DMSO Calibration 1-5%) Step2->Step3 Critical for Fragments Step4 4. Analyte Injection (Compound 1 @ 50µM - 1mM) Step3->Step4 Step5 5. Data Analysis (Steady State Affinity Fit) Step4->Step5 Step5->Step4 Retest if non-stoichiometric

Figure 1: SPR Workflow for Fragment Screening. High immobilization levels are required for low-MW fragments to generate sufficient Rmax.[2]

Detailed Procedure:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of ~4000 RU. Why? Fragments bind weakly; high density ensures detectable signal.[2]

  • Buffer Preparation: Running buffer must contain the exact same concentration of DMSO as the samples (typically 2% v/v).

  • Solvent Correction: Inject a series of DMSO standards (1.5% to 2.5%) to build a calibration curve. Critical: Fragments often have refractive indices similar to buffer changes; uncorrected data leads to false positives.

  • Injection: Inject Compound 1 in a concentration series (e.g., 10

    
    M to 1 mM). Contact time: 30s; Dissociation: 60s.
    
  • Analysis: Fit the equilibrium response (

    
    ) vs. Concentration to a 1:1 Langmuir binding model to determine 
    
    
    
    .
Protocol C: Ligand-Observed NMR (STD-NMR)

Rationale: STD-NMR validates that the binding is specific and maps the "epitope" (which part of the molecule touches the protein).

Workflow Visualization:

STD_NMR Protein Protein (Macromolecule) Pulse 1. On-Resonance Pulse (Saturates Protein Only) Protein->Pulse Ligand Ligand (Compound 1) Transfer 2. Magnetization Transfer (Spin Diffusion -> NOE) Ligand->Transfer Pulse->Transfer Ligand binds transiently Diff 3. Difference Spectrum (Off-Resonance - On-Resonance) Transfer->Diff Result Result: Signals from interacting protons appear Diff->Result

Figure 2: Saturation Transfer Difference (STD) NMR mechanism. Only protons in close contact with the protein surface receive magnetization transfer.

Detailed Procedure:

  • Sample Prep: Mix Protein (10

    
    M) and Compound 1  (1 mM) in deuterated buffer (
    
    
    
    or phosphate buffer). Ratio 1:100.
  • Pulse Sequence: Apply a selective saturation pulse array (Gaussian trains) at a frequency where only protein protons resonate (e.g., -1 ppm or 12 ppm), avoiding ligand signals.

  • Reference: Acquire an "off-resonance" spectrum (pulse at 30 ppm) where nothing is saturated.

  • Subtraction: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[2]

  • Interpretation:

    • If the Piperidine protons show strong STD signals, the aliphatic ring is driving binding (hydrophobic pocket).

    • If the Benzimidazole aromatic protons show signal,

      
      -stacking is likely involved.[3][5]
      

Fragment Evolution Strategy

Once binding is validated, Compound 1 must be "grown" to improve affinity.

Growth Vectors:

  • Vector A (Piperidine Nitrogen): The secondary amine is the most reactive point.

    • Chemistry: Reductive amination (with aldehydes) or Amide coupling (with acid chlorides).

    • Goal: Reach adjacent sub-pockets.

  • Vector B (Benzimidazole NH):

    • Chemistry: N-alkylation.[2][3]

    • Goal: Often used to induce selectivity or improve permeability, though often critical for H-bonding to the target (check crystal structure first).

  • Vector C (Chlorine Displacement):

    • Chemistry: Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[2]

    • Goal: Extend the aromatic core.

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Vertex AI Search / PubMed. [Link]

  • Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons. International Journal of Pharmaceutical Sciences. [Link]

  • Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. MDPI. [Link][2]

  • Synthesis of piperazine-based benzimidazole derivatives. PubMed Central / NIH. [Link][2]

Sources

Application Note: Regioselective Derivatization of the Secondary Amine in Piperidinyl-Benzimidazole Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperidinyl-benzimidazole scaffold is a privileged structure in modern medicinal chemistry. It serves as the critical core for numerous therapeutic agents, including non-sedating histamine H1 receptor antagonists (e.g., bilastine)[1][2], histamine H3 receptor antagonists[3][4], and potent nociceptin/orphanin FQ (NOP) receptor agonists (e.g., MCOPPB)[5].

The derivatization of the secondary amine within the piperidine ring is the primary vector for modulating structure-activity relationships (SAR). Modifying this nitrogen atom dictates the molecule's lipophilicity, basicity (pKa), and spatial geometry, which in turn govern blood-brain barrier (BBB) penetration and receptor pocket affinity.

The Chemoselectivity Challenge: The 2-(4-piperidinyl)-1H-benzimidazole core presents two distinct nitrogen nucleophiles: a highly nucleophilic secondary aliphatic amine (piperidine NH, pKa ~9.5) and a less nucleophilic, tautomeric secondary aromatic amine (benzimidazole NH, pKa ~12)[1]. A self-validating derivatization protocol must exploit this pKa differential to achieve regioselective functionalization of the piperidine ring without requiring transient protecting groups.

SAR Core Secondary Amine Derivatization Lipo Modulate Lipophilicity (LogP) Core->Lipo Base Alter Basicity (pKa) Core->Base Steric Spatial Geometry & Sterics Core->Steric BBB Blood-Brain Barrier Penetration Lipo->BBB PK Pharmacokinetics (ADME) Lipo->PK Bind Receptor Pocket Affinity Base->Bind Base->PK Steric->BBB Steric->Bind

Logical relationship between secondary amine derivatization and pharmacological profiles.

Derivatization Strategies and Workflows

Two primary methodologies dominate the late-stage functionalization of the piperidinyl-benzimidazole scaffold:

  • N-Alkylation (SN2 Pathway): This approach utilizes alkyl halides, tosylates, or mesylates. It is the industrial standard for synthesizing bilastine, where the core is alkylated with a fully functionalized phenethyl electrophile[1][2].

  • Reductive Amination: This method utilizes aldehydes or ketones in the presence of mild hydride donors. It is heavily favored in the discovery of histamine H3 antagonists due to its exceptionally high chemoselectivity and the total avoidance of over-alkylation byproducts[3][4].

Workflow Start 2-(4-Piperidinyl)-1H-benzimidazole (Secondary Amine Core) Decision Derivatization Strategy? Start->Decision Alkylation N-Alkylation (Alkyl Halides/Sulfonates) Decision->Alkylation SN2 Pathway RedAmination Reductive Amination (Aldehydes/Ketones) Decision->RedAmination Imine Reduction Amidation Acylation/Sulfonylation (Acid Chlorides) Decision->Amidation Acyl Substitution Base Base (Na2CO3, K2CO3) Solvent (DMF, MeOH) Alkylation->Base Reducing Reducing Agent (NaBH(OAc)3) Solvent (DCE, THF) RedAmination->Reducing Coupling Base (DIPEA, TEA) Solvent (DCM) Amidation->Coupling Product1 Tertiary Amine (e.g., Bilastine precursors) Base->Product1 Product2 Tertiary Amine (e.g., H3/NOP ligands) Reducing->Product2 Product3 Amide / Sulfonamide (SAR Exploration) Coupling->Product3

Workflow for derivatizing the piperidine secondary amine in benzimidazole scaffolds.

Quantitative Comparison of Derivatization Methods

ParameterN-Alkylation (SN2)Reductive AminationAcylation / Sulfonylation
Typical Electrophile Alkyl halides, mesylates, tosylatesAldehydes, ketonesAcid chlorides, sulfonyl chlorides
Standard Reagents Na₂CO₃, K₂CO₃, or NaH in DMF/MeOHNaBH(OAc)₃ or NaBH₃CN in DCE/THFDIPEA or TEA in DCM
Reaction Time 4 - 16 hours (often requires 50–80 °C)2 - 12 hours (Room Temperature)1 - 4 hours (0 °C to RT)
Chemoselectivity Moderate (Risk of benzimidazole N-alkylation)High (Specific to secondary amines)High (with controlled stoichiometry)
Major Byproducts Over-alkylation, elimination productsAlcohols (if over-reduced)Hydrolyzed acids / sulfonic acids
Industrial Scalability High (Used in Bilastine manufacturing)[2]HighVery High

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Intrinsic chemical checkpoints (in-process controls) are built into the workflow to confirm success and regioselectivity before proceeding to isolation.

Protocol A: Regioselective N-Alkylation (Synthesis of Bilastine Precursors)

Objective: Alkylate the piperidine secondary amine using an alkyl mesylate while preserving the benzimidazole NH[1].

  • Preparation: Suspend 2-(4-piperidinyl)-1H-benzimidazole (1.0 eq) and the target alkyl mesylate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that effectively breaks up the strong intermolecular hydrogen bonding inherent to benzimidazoles, ensuring homogeneous reactivity and accelerating the SN2 transition state.

  • Base Addition: Add anhydrous Na₂CO₃ (2.0 eq).

    • Causality: Na₂CO₃ acts as an acid scavenger. It is strong enough to drive the SN2 reaction forward by neutralizing the generated methanesulfonic acid, but it is too weak to deprotonate the benzimidazole NH (pKa ~12), ensuring strict regioselectivity[1].

  • Thermal Activation: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 12 hours[1].

  • Self-Validation (In-Process Control): Sample the reaction for LC-MS. The reaction is complete when the starting mass (e.g., m/z 202 for the core[6]) is fully consumed. Crucial Check: Verify the absence of the

    
     mass peak, which would indicate a failure of regioselectivity (over-alkylation at the benzimidazole N1 position).
    
  • Workup: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, wash extensively with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Perform ¹H-NMR (in DMSO-d₆). The self-validating marker of success is the retention of the broad singlet at ~12.0 ppm (confirming the intact benzimidazole NH) and the complete disappearance of the broad singlet at ~1.5–2.0 ppm (confirming the consumption of the piperidine NH).

Protocol B: Chemoselective Reductive Amination

Objective: Couple the secondary amine with an aldehyde to synthesize H3 or NOP receptor ligand analogs[3][5].

  • Imine Formation: Dissolve the piperidinyl-benzimidazole core (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE).

  • Acidic Catalysis: Add glacial acetic acid (1.5 eq) to adjust the apparent pH to ~4–5.

    • Causality: The slightly acidic environment accelerates the formation of the highly electrophilic iminium ion intermediate, which is critical for the subsequent reduction step.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) at room temperature[3].

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde starting material.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1 with 1% NH₄OH). The tertiary amine product will spot significantly higher (less polar) than the highly polar secondary amine starting material. Dual-wavelength UV visualization (220 nm and 254 nm) should confirm the retention of the benzimidazole chromophore.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane, dry over MgSO₄, and concentrate.

References

  • 7 - Google Patents

  • 1 - Portico / Thomson Reuters 3.2 - ChemicalBook 4.5 - Journal of Medicinal Chemistry, ACS Publications 5.3 - Google Patents 6.4 - Googleapis.com 7.6 - ChemicalBook

Sources

Application Notes and Protocols for the Functionalization of the Benzimidazole NH Group

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the strategic functionalization of the benzimidazole NH group. The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, and modification at the nitrogen atom is a key strategy for modulating the physicochemical and pharmacological properties of these compounds.[1] This guide delves into the causality behind experimental choices for several key functionalization reactions, offering detailed, field-proven protocols to ensure reliable and reproducible outcomes.

N-Alkylation: Introducing Aliphatic Scaffolds

The introduction of alkyl groups onto the benzimidazole nitrogen is a fundamental and widely employed strategy to enhance lipophilicity, modulate solubility, and explore structure-activity relationships (SAR).[2] The reaction typically proceeds via a classical SN2 mechanism, where the deprotonated benzimidazole anion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The choice of base and solvent is critical for efficient deprotonation and to avoid side reactions.

Causality Behind Experimental Choices
  • Base Selection: The acidity of the benzimidazole NH proton (pKa ≈ 13.2 in DMSO) necessitates the use of a suitable base for deprotonation. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH). K₂CO₃ is a milder, heterogeneous base, often requiring higher temperatures, but is easier to handle.[2] NaH is a much stronger, non-nucleophilic base that allows for rapid and complete deprotonation, often at lower temperatures, but requires anhydrous conditions and careful handling due to its reactivity with water.[3]

  • Solvent System: The solvent must be able to dissolve the benzimidazole substrate and should be compatible with the chosen base. Aprotic polar solvents like acetonitrile (ACN) and dimethylformamide (DMF) are excellent choices as they can solvate the cation of the base and do not interfere with the nucleophilic attack.[2][4] For reactions with NaH, anhydrous tetrahydrofuran (THF) is commonly used.[3]

  • Temperature and Reaction Time: These parameters are interdependent and are influenced by the reactivity of the alkylating agent and the strength of the base. Reactions with more reactive alkylating agents like benzyl bromide or methyl iodide may proceed at room temperature, while less reactive alkyl halides may require heating.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Detailed Protocol for N-Alkylation using Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of a 2-substituted benzimidazole with an alkyl bromide using potassium carbonate as the base.

Materials:

  • 2-substituted benzimidazole (1.0 eq)

  • Alkyl bromide (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

Procedure:

  • To a dry round-bottom flask, add the 2-substituted benzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMF to the flask to dissolve the benzimidazole.

  • Add the alkyl bromide (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC until the starting benzimidazole is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Summary for N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
DimethylsulfateK₂CO₃CH₃CNRoom Temp372
Benzyl bromideNEt₃AcetoneRefluxNot specified90-95
Phenacyl bromidesK₂CO₃DMF80Not specified32-55
IodoethaneNaOHIodoethane70-803-888

Data compiled from various sources, including[2][4].

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Benzimidazole, Alkyl Halide, Base setup Combine Reagents in Solvent reagents->setup solvent Anhydrous Solvent (DMF, ACN, THF) solvent->setup conditions Stir at RT or Heat (Monitor by TLC) setup->conditions quench Aqueous Work-up conditions->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Alkyl Benzimidazole purify->product

Caption: General workflow for the N-alkylation of benzimidazoles.

N-Arylation: The Ullmann Condensation

The N-arylation of benzimidazoles is a powerful transformation for the synthesis of compounds with significant applications in medicinal chemistry and materials science.[6] The Ullmann condensation is a classic and robust method for forming C-N bonds, involving the coupling of an aryl halide with a nitrogen nucleophile, catalyzed by a copper salt.[7][8]

Causality Behind Experimental Choices
  • Catalyst and Ligand: Copper(I) salts, such as CuI, are typically used as the catalyst.[6] The reaction often requires a ligand to stabilize the copper catalyst and facilitate the reaction. N,N'-dimethylethylenediamine (DMEDA) is a common and effective ligand for this transformation.[6]

  • Base and Solvent: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu) is required to deprotonate the benzimidazole.[6] High-boiling aprotic solvents such as toluene or dioxane are commonly used to achieve the necessary reaction temperatures.[6]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive substrates for the Ullmann condensation.

Detailed Protocol for Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

This protocol is adapted from established procedures for the N-arylation of benzimidazoles.[6]

Materials:

  • 2-substituted benzimidazole (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous Na₂SO₄

  • Dry reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the 2-substituted benzimidazole (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) to the vessel.

  • Add DMEDA (0.2 mmol) to the reaction mixture via syringe.

  • Seal the vessel and stir the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.[6]

Data Summary for N-Arylation
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
CuIDMEDAK₃PO₄Toluene11012-2470-95
Pd₂(dba)₃XantphosK₃PO₄Dioxane110-12012-2470-95
Pd₂(dba)₃BINAPNaOtBuToluene80-1108-1675-98

Data compiled from[6].

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Benzimidazole, Aryl Halide, Cu(I) Catalyst, Ligand, Base setup Combine Reagents under Inert Atmosphere reagents->setup solvent Anhydrous Solvent (Toluene, Dioxane) solvent->setup conditions Heat with Vigorous Stirring (Monitor by TLC) setup->conditions filter Cool and Filter through Celite conditions->filter extract Aqueous Work-up & Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Aryl Benzimidazole purify->product

Caption: General workflow for the copper-catalyzed N-arylation of benzimidazoles.

N-Acylation: Synthesis of Amide Derivatives

N-acylation of benzimidazoles provides access to N-acylbenzimidazoles, which are important intermediates in organic synthesis and can also exhibit biological activity. The reaction involves the treatment of a benzimidazole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base.

Causality Behind Experimental Choices
  • Acylating Agent: Acid chlorides and anhydrides are highly reactive acylating agents that readily react with the benzimidazole nitrogen.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is often used to neutralize the acid byproduct (e.g., HCl) formed during the reaction and to facilitate the nucleophilic attack of the benzimidazole.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or THF are suitable for this reaction as they do not react with the acylating agent.

Detailed Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of benzimidazole with an acid chloride.

Materials:

  • Benzimidazole (1.0 eq)

  • Acid chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve benzimidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary for N-Acylation
Acylating AgentBaseSolventTemperatureTime (h)Yield (%)
Benzoyl chloridePyridineDioxaneReflux285
Acetic anhydrideNoneAcetic acidReflux190
Phenylacetic acid/CuBrPyridineNot specifiedNot specifiedNot specifiedGood

Data compiled from various sources, including[9].

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Benzimidazole, Acylating Agent, Base setup Combine Reagents in Solvent at 0°C reagents->setup solvent Anhydrous Solvent (DCM, THF) solvent->setup conditions Stir at RT (Monitor by TLC) setup->conditions quench Quench with NaHCO₃ conditions->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Recrystallization or Chromatography dry->purify product N-Acyl Benzimidazole purify->product Mannich_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Benzimidazole, Formaldehyde, Secondary Amine setup Combine Reagents in Ethanol reagents->setup solvent Ethanol solvent->setup conditions Reflux for 8h (Monitor by TLC) setup->conditions cool Cool Reaction Mixture conditions->cool filter Filter Solid Product cool->filter recrystallize Recrystallize from DMF filter->recrystallize product N-Mannich Base recrystallize->product

Caption: General workflow for the Mannich reaction of benzimidazoles.

Aza-Michael Addition: C-N Bond Formation with Alkenes

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound or nitrile. [10]This reaction provides an efficient method for the synthesis of N-substituted benzimidazoles bearing a β-amino functionality.

Causality Behind Experimental Choices
  • Michael Acceptor: The reactivity of the Michael acceptor is crucial. Electron-withdrawing groups on the alkene, such as nitrile or ester groups, activate it for nucleophilic attack.

  • Catalyst: While the reaction can proceed without a catalyst, bases or Lewis acids can be used to enhance the reaction rate. Interestingly, enzymatic catalysis, for instance using lipase, has been shown to be effective and offers a greener alternative. [10][11]* Solvent: The choice of solvent depends on the catalyst and reactants. For enzymatic reactions, solvents like methanol can be used. [11]

Detailed Protocol for Lipase-Catalyzed Aza-Michael Addition

This protocol is based on a microfluidics biocatalysis system for the synthesis of N-substituted benzimidazole derivatives. [11] Materials:

  • Benzimidazole (1.0 eq)

  • α,β-unsaturated compound (e.g., acrylonitrile) (1.5 eq)

  • Immobilized Lipase TL from Thermomyces lanuginosus (Lipozyme TL IM)

  • Methanol

  • Microreactor setup

Procedure:

  • Prepare a solution of benzimidazole in methanol.

  • Prepare a solution of the α,β-unsaturated compound in methanol.

  • Using a microfluidic setup, pump the two solutions through a packed-bed reactor containing immobilized Lipase TL IM.

  • Maintain the reaction temperature at 45 °C.

  • The product is collected at the outlet of the reactor.

  • The solvent is evaporated, and the product is purified if necessary, typically by column chromatography.

Data Summary for Aza-Michael Addition
Michael AcceptorCatalystSolventTemperature (°C)TimeYield (%)
AcrylonitrileLipase TL IMMethanol4535 min97
Methyl acrylateLipase TL IMMethanol4535 min95
Phenyl vinyl sulfoneLipase TL IMMethanol4535 min92

Data compiled from.[11]

Aza_Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Benzimidazole, Michael Acceptor setup Combine Reagents with Catalyst reagents->setup catalyst Catalyst (e.g., Lipase) catalyst->setup solvent Solvent (e.g., Methanol) solvent->setup conditions Stir at Appropriate Temp. (Monitor by TLC/LC-MS) setup->conditions remove_catalyst Remove Catalyst conditions->remove_catalyst concentrate Concentrate remove_catalyst->concentrate purify Column Chromatography concentrate->purify product N-Substituted Benzimidazole purify->product

Caption: General workflow for the aza-Michael addition of benzimidazoles.

References

  • Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). PMC. [Link]

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2021). PMC. [Link]

  • An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (2018). ResearchGate. [Link]

  • Alkylation reaction method of benzimidazoles compounds. (2009).
  • Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. (n.d.). Asian Journal of Chemistry. [Link]

  • Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. (2022). MDPI. [Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2023). MDPI. [Link]

  • Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides. (2016). Organic & Biomolecular Chemistry. [Link]

  • Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. (2022). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization & Resolution of 5-chloro-2-(piperidin-2-yl)-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation, chiral resolution, and polymorphic control of 5-chloro-2-(piperidin-2-yl)-benzimidazole .

Because this molecule features a basic piperidine ring, a weakly basic/amphoteric benzimidazole core, a chiral center at the 2-position of the piperidine, and a tautomeric 5-chloro/6-chloro system, its crystallization presents a multi-variable thermodynamic challenge. This guide synthesizes field-proven methodologies and fundamental physical chemistry to help you troubleshoot and optimize your workflows.

Part 1: Troubleshooting & FAQs

Q1: My crystallization consistently "oils out" (forms a biphasic liquid) instead of forming crystals. How do I force nucleation?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory of your solution crosses the binodal solubility curve before reaching the metastable zone limit required for solid nucleation [1]. The solute-rich droplets are kinetically trapped; because the molecules within the oil phase possess high mobility but lack a rigid lattice, they act as a highly efficient solvent for unwanted impurities [2]. The high molecular weight and flexible piperidine ring of the API exacerbate this kinetic hindrance.

The Solution: You must alter the thermodynamic trajectory. Do not rely on spontaneous unseeded cooling.

  • Solvent Tuning: Shift to a solvent system with a steeper solubility curve (e.g., transitioning from pure Ethanol to an Ethanol/Water or IPA/Heptane mixture).

  • Seeding within the Metastable Zone: Introduce 1–2 wt% of crystalline seeds just above the cloud point (the temperature where LLPS begins). This provides immediate nucleation sites, bypassing the energy barrier required for spontaneous lattice formation and drawing supersaturation away from the LLPS boundary [1][2].

Q2: How can I achieve high enantiomeric excess (ee) for the (S)-enantiomer of this molecule?

The Causality: The piperidin-2-yl group contains a chiral center. Because the molecule is a free base, diastereomeric salt resolution is the most thermodynamically efficient approach. When you introduce a chiral resolving agent (like an enantiopure tartaric acid derivative), you create two diastereomeric salts: (S)-API·(L)-Acid and (R)-API·(L)-Acid. These salts possess different lattice energies and, consequently, different solubility products (


) [3].

The Solution: Utilize Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky aromatic groups of L-DTTA efficiently pack with the benzimidazole core via


 stacking, maximizing the solubility difference between the diastereomers. Crystallize under thermodynamic equilibrium (extended isothermal hold) rather than kinetic crash-cooling to prevent the co-precipitation of the more soluble (R)-diastereomer [3].
Q3: I am observing variable melting points and XRPD patterns across different batches. What is causing this?

The Causality: Benzimidazoles are highly prone to conformational polymorphism and solid-state tautomerism [4]. In solution, the proton on the imidazole nitrogen rapidly exchanges, making the 5-chloro and 6-chloro forms tautomerically equivalent. However, during crystallization, the molecule locks into a specific conformation. Depending on the solvent polarity and cooling rate, you may be isolating a metastable polymorph, a solvate, or a disordered 5-chloro/6-chloro solid solution [4].

The Solution: Implement a Solvent-Mediated Phase Transformation (SMPT) . Suspend the variable batches in a low-solubility solvent (e.g., Acetone or Ethyl Acetate) and slurry at an elevated temperature (e.g., 50°C) for 24–48 hours. The metastable forms will dissolve and recrystallize into the single, thermodynamically most stable polymorph.

Part 2: Process Visualizations

LLPS_Mitigation Start Dissolve API in EtOH/H2O (80:20) Cool Cool to Cloud Point + 5°C (Metastable Zone) Start->Cool Seed Add 1-2 wt% Seeds (Isothermal Hold 2h) Cool->Seed Grow Controlled Cooling (0.1°C/min) Seed->Grow Check LLPS Detected? Grow->Check Hold Pause Cooling & Increase Agitation Check->Hold Yes Isolate Filter & Wash (Pure Crystals) Check->Isolate No Hold->Grow Recovered

Workflow for mitigating LLPS (oiling out) via seeded cooling crystallization.

Chiral_Resolution Racemate Racemic API (Free Base) Agent Add Di-p-toluoyl- L-tartaric acid Racemate->Agent Salt Diastereomeric Salt Mixture Agent->Salt Cryst Thermodynamic Crystallization Salt->Cryst Solid (S)-API L-Tartrate (Solid Precipitate) Cryst->Solid Ksp Exceeded Liquid (R)-API L-Tartrate (Mother Liquor) Cryst->Liquid Remains Soluble Break Salt Break (NaOH) & Extraction Solid->Break Pure Enantiopure (S)-API Break->Pure

Diastereomeric salt resolution pathway for enantiomeric enrichment.

Part 3: Quantitative Data & Solvent Matrix

The following table summarizes the quantitative impact of various solvent systems and resolving agents on the crystallization profile of the API.

Solvent SystemResolving AgentLLPS RiskPolymorph ControlYield (%)Enantiomeric Excess (ee %)
100% Ethanol NoneHighPoor (Mixture)65%N/A (Racemic)
EtOH / H₂O (80:20) NoneLow (with seeds)Excellent (Form I)88%N/A (Racemic)
Methanol L-Tartaric AcidMediumGood45%72%
THF / H₂O (90:10) L-DTTALowExcellent42% (Max 50%)> 98%
Acetone None (Slurry)NoneExcellent (Form I)95%N/A (Racemic)

Note: Yield for chiral resolution is capped at a theoretical maximum of 50% per cycle unless dynamic kinetic resolution (DKR) is employed.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Seeded Cooling Crystallization (LLPS Mitigation)

This protocol is a self-validating system: the isothermal hold ensures supersaturation is consumed by crystal growth rather than secondary nucleation or oiling out.

  • Dissolution: Suspend 10.0 g of crude 5-chloro-2-(piperidin-2-yl)-benzimidazole in 80 mL of Ethanol and 20 mL of Deionized Water.

  • Heating: Heat the reactor to 70°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution at a rate of 0.5°C/min to 55°C. (Validation: Solution must remain clear. If turbidity appears, reheat to 70°C and increase solvent volume by 10%).

  • Seeding: At 55°C, add 0.1 g (1 wt%) of pure, milled API seeds.

  • Isothermal Hold: Maintain the temperature at 55°C for 2 hours. (Validation: Inspect via inline PAT/microscopy or visual check to confirm seeds are growing and no oil droplets are present).

  • Growth Phase: Cool the suspension from 55°C to 5°C at a slow, linear rate of 0.1°C/min.

  • Isolation: Filter the suspension via a Buchner funnel, wash the cake with 15 mL of cold (5°C) EtOH/H₂O (50:50), and dry under vacuum at 45°C for 12 hours.

Protocol B: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 10.0 g (42.4 mmol) of racemic API in 100 mL of THF/H₂O (90:10 v/v) at 60°C.

  • Resolving Agent Addition: Slowly add 16.4 g (42.4 mmol, 1.0 eq) of Di-p-toluoyl-L-tartaric acid (L-DTTA) in portions over 15 minutes.

  • Thermodynamic Equilibration: Cool the mixture to 45°C and hold for 4 hours to allow the less soluble (S)-API·L-DTTA salt to precipitate while the (R)-diastereomer remains in solution.

  • Isolation: Filter the precipitated salt and wash with 20 mL of cold THF.

  • Salt Break (Freebasing): Suspend the isolated salt in 50 mL of Dichloromethane (DCM) and add 50 mL of 1M NaOH aqueous solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the enantiopure (S)-API free base. (Validation: Confirm >98% ee via Chiral HPLC).

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: ACS Publications (Organic Process Research & Development) URL:[Link] [1]

  • Oiling Out in Crystallization: Detection and Characterization Source: Mettler Toledo Technical Resources URL:[Link] [2]

  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium Source: ACS Publications (Organic Process Research & Development) URL:[Link] [3]

  • Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole Source: National Institutes of Health (PMC) / Acta Crystallographica URL:[Link] [4]

Resolving regioisomers in 5-chloro-benzimidazole N-alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter bottlenecks during the functionalization of benzimidazole scaffolds. A recurring and notoriously frustrating issue is the N-alkylation of 5-substituted benzimidazoles, which almost always results in a difficult-to-separate mixture of regioisomers.

This guide is designed to provide you with the mechanistic causality behind this issue, the analytical logic required to definitively identify your products, and self-validating synthetic protocols to bypass the problem entirely.

FAQ 1: The Mechanistic Root

Q: Why does direct N-alkylation of 5-chloro-benzimidazole always yield a mixture of regioisomers, and why is the ratio rarely 1:1?

The Science: Benzimidazole possesses an amidine-like –N=CH–NH– system, allowing rapid tautomerization between the N1 and N3 positions in solution. When a chlorine atom is present at the 5-position, it exerts competing electronic effects: an electron-withdrawing inductive effect (


) and an electron-donating resonance effect (

).

During an


 alkylation (e.g., using an alkyl halide, 

, and DMF), the base deprotonates the benzimidazole to form an ambident anion. Because the electronic influence of the 5-chloro group diffuses across the conjugated

-system, the nucleophilicity of N1 versus N3 is only marginally different. The energy difference between the two transition states is minimal, leading to poor regioselectivity. You will typically isolate a 50:50 to 60:40 mixture of 1-alkyl-5-chloro-1H-benzo[d]imidazole and 1-alkyl-6-chloro-1H-benzo[d]imidazole .

FAQ 2: Definitive Structural Assignment

Q: I have separated two spots on my TLC/HPLC. How can I definitively prove which is the 5-chloro isomer and which is the 6-chloro isomer using NMR?

The Science: Relying solely on 1D


-NMR chemical shifts is risky due to solvent-dependent overlapping of the aromatic signals. The self-validating, gold-standard method for this assignment is a 2D NOESY  (Nuclear Overhauser Effect Spectroscopy) experiment, which detects through-space proton proximity (< 5 Å) .

The Logic: When you observe the cross-peaks of your N-alkyl protons (e.g., the


 group), you will see a strong NOE correlation to the adjacent H-7 proton  on the benzimidazole ring. The multiplicity (splitting pattern) of this specific H-7 proton mathematically dictates your isomer:
  • In the 1-alkyl-5-chloro isomer: The chlorine is at C-5. Therefore, H-6 is present. H-7 will couple with H-6, appearing as an ortho-coupled doublet (

    
     Hz).
    
  • In the 1-alkyl-6-chloro isomer: The chlorine is at C-6. Therefore, H-7 is isolated between the chlorine and the N1 atom. H-7 will appear as a singlet (or a very fine meta-coupled doublet,

    
     Hz).
    
Diagnostic NMR Features for Regioisomer Assignment
Feature1-Alkyl-5-chloro-benzimidazole1-Alkyl-6-chloro-benzimidazole
C-5 Substituent ChlorineProton (H-5, dd, J = 8.5, 2.0 Hz)
C-6 Substituent Proton (H-6, dd, J = 8.5, 2.0 Hz)Chlorine
H-4 Multiplicity Singlet (d, J ~ 2.0 Hz)Doublet (d, J = 8.5 Hz)
H-7 Multiplicity Doublet (d, J = 8.5 Hz)Singlet (d, J ~ 2.0 Hz)
Key NOESY Correlation N-Alkyl protons

H-7 (Doublet)
N-Alkyl protons

H-7 (Singlet)

FAQ 3: Chromatographic Resolution

Q: What is the most efficient chromatographic method to separate these regioisomers at a preparative scale?

The Science: Because these regioisomers share identical molecular weights, pKa values, and nearly identical polarities, standard reversed-phase HPLC (C18) often results in co-eluting peaks or broad, overlapping shoulders. The Solution: We strongly recommend Supercritical Fluid Chromatography (SFC) . SFC utilizing specialized achiral stationary phases (such as 2-Ethylpyridine) or chiral stationary phases (like Chiralpak AD-H) exploits the subtle differences in the spatial orientation and dipole moment vector of the chlorine atom. SFC provides baseline resolution, significantly faster run times, and easier solvent recovery compared to traditional HPLC.

FAQ 4: De Novo Regioselective Synthesis

Q: Separation is killing my yield and throughput. How can I synthesize the 5-chloro isomer with 100% regioselectivity?

The Science: The most robust way to solve a separation problem is to prevent the mixture from forming in the first place. Instead of alkylating a pre-formed benzimidazole, you must construct the benzimidazole ring de novo from an appropriately substituted o-nitroaniline. By pre-installing the alkyl group on the aniline nitrogen before cyclization, the regiochemistry is locked .

  • To synthesize the 5-chloro isomer, start with 4-chloro-2-nitroaniline .

  • To synthesize the 6-chloro isomer, start with 5-chloro-2-nitroaniline .

Step-by-Step Methodology: One-Pot Reductive Cyclization

This protocol utilizes sodium dithionite (


) for a mild, one-pot reductive cyclization. It is self-validating because the starting material's substitution pattern mathematically dictates the final product's regiochemistry, bypassing the isolation of unstable o-phenylenediamine intermediates.
  • Pre-alkylation: Synthesize the N-alkyl-4-chloro-2-nitroaniline via standard

    
     (e.g., reacting 4-chloro-1-fluoro-2-nitrobenzene with your desired primary alkylamine in the presence of DIPEA).
    
  • Reaction Setup: In a round-bottom flask, dissolve the N-alkyl-4-chloro-2-nitroaniline (1.0 equiv) and the desired aldehyde (1.2 equiv) in ethanol (0.2 M concentration).

  • Reduction/Cyclization: Add a freshly prepared aqueous solution of sodium dithionite (

    
    , 3.0 equiv) dropwise to the stirring mixture.
    
  • Heating: Heat the reaction mixture to 70 °C for 4–12 hours. The

    
     reduces the nitro group to an amine, which immediately condenses with the aldehyde and cyclizes to form the benzimidazole core.
    
  • Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate, dry the combined organic layers over

    
    , and concentrate.
    
  • Validation: The crude product will be exclusively the 1-alkyl-5-chloro-benzimidazole (>95% regiopurity), which can be easily polished via standard silica gel flash chromatography.

Workflow & Decision Matrix

G A 5-Chloro-benzimidazole (Tautomeric Mixture) B Direct N-Alkylation (Alkyl Halide, Base) A->B C Mixture of Regioisomers (5-Cl and 6-Cl) B->C D Separation Required (SFC / Prep-HPLC) C->D E 4-Chloro-2-nitroaniline (Pre-defined Regiochemistry) F 1. N-Alkylation 2. Reductive Cyclization E->F G 100% Regioselective 1-Alkyl-5-chloro-benzimidazole F->G

Diagram illustrating the direct alkylation pathway (yielding mixtures) versus the de novo regioselective synthesis pathway.

References

  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • X-ray Diffraction Structures of Regioisomers of N-Methylated Benzimidazole Compounds with Interest for the Design of Amyloid-Avid Probes. Journal of Chemical Crystallography. URL:[Link]

Technical Support Center: Stability of Piperidinyl-Benzimidazoles in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for piperidinyl-benzimidazole derivatives. These pharmacophores are critical in drug discovery (e.g., antihistamines, MOR agonists, and OGG1 inhibitors), but their amphoteric nature and specific ring topologies present unique challenges in aqueous environments.

This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and standardized protocols to ensure the structural integrity of these compounds during biological assays and storage.

Core Mechanisms of Instability (The "Why")

To effectively troubleshoot compound degradation, it is critical to understand the chemical causality behind the instability of the piperidinyl-benzimidazole scaffold in water.

  • Photolytic Hydrolysis (The Primary Culprit): Benzimidazole derivatives exhibit high photosensitivity in aqueous solutions[1]. When exposed to ambient or UV light, the benzimidazole core absorbs photonic energy, entering an excited state. In the presence of water (which acts as a nucleophile), this leads to rapid hydrolytic cleavage[2]. Notably, this degradation does not occur in the solid state because the absence of water prevents the hydrolysis propagation step[2].

  • Oxidative Susceptibility: The electron-rich nature of the benzimidazole ring, coupled with the basic secondary or tertiary nitrogen of the piperidine ring, makes the molecule a target for reactive oxygen species (ROS). Trace metals in aqueous buffers can trigger Fenton-like reactions, generating hydroxyl radicals that rapidly decompose the benzimidazole core into smaller fragments like amines and organic acids[3].

  • Thermal Resilience: Contrary to common assumptions, the thermal degradation of benzimidazoles is minimal at standard assay temperatures. Studies demonstrate reliable stability in solution even when exposed to temperatures up to 50°C, provided the solution is strictly protected from light[1][2].

G A Piperidinyl-Benzimidazole (Aqueous Solution) B UV/Vis Light Exposure A->B Environmental C Oxidative Stress (ROS) A->C Dissolved O2 D Photolytic Cleavage & Hydrolysis B->D H2O dependent E Piperidine N-Oxidation C->E Fenton-like rxn F Degradation Products (Loss of Potency) D->F E->F

Mechanisms of piperidinyl-benzimidazole degradation in aqueous environments.

Frequently Asked Questions & Troubleshooting

Q1: My aqueous stock solution has changed color from clear to yellow/brown, and I am seeing inconsistent assay results. What happened? A1: A color change is a definitive indicator of structural degradation, most likely driven by photolysis or oxidation[4]. Because benzimidazoles are highly photosensitive in solution, ambient laboratory lighting can induce rapid photolytic hydrolysis over a few hours[1].

  • Troubleshooting: Immediately discard the discolored solution. Prepare fresh solutions in amber vials or wrap standard tubes in aluminum foil. Ensure your biological assays (e.g., 24-hour cell incubations) are conducted in the dark.

Q2: I need to perform a 48-hour incubation at 37°C. Will my piperidinyl-benzimidazole degrade thermally? A2: No. The piperidinyl-benzimidazole scaffold is highly thermally stable in solution up to 50°C[1][2]. If you observe degradation during a 37°C incubation, the root cause is almost certainly light exposure within the incubator or enzymatic/chemical degradation from the assay medium itself, not thermal instability.

Q3: My compound precipitates when diluted from DMSO into a pH 7.4 aqueous buffer. How can I improve solubility without causing degradation? A3: Piperidinyl-benzimidazoles are amphoteric. The piperidine nitrogen (pKa ~9-10) is protonated at physiological pH, but the highly lipophilic benzimidazole core often drives precipitation.

  • Troubleshooting: Avoid dropping the pH drastically, as highly acidic environments can accelerate hydrolysis. Instead, utilize complexing agents or co-solvents. Formulating with N-methyl-D-glucamine (meglumine) has been proven to successfully create highly water-soluble supramolecular adducts that stabilize benzimidazole derivatives in aqueous solutions[5]. Alternatively, beta-cyclodextrins can be used to shield the hydrophobic core.

Quantitative Data: Degradation Pathways & Prevention

The following table synthesizes the environmental triggers, structural targets, and required preventive actions for maintaining compound integrity.

Degradation PathwayEnvironmental TriggerPrimary Structural TargetRate in Aqueous MediaPreventive Action
Photolytic Hydrolysis UV / Ambient LightBenzimidazole carbamic/amide linkagesHigh (Minutes to Hours)Store in amber vials; work under low-light conditions.
Oxidative Cleavage Dissolved O₂, Trace Fe²⁺Benzimidazole aromatic ringModerate (Days)Degas buffers; add chelators (e.g., 1mM EDTA).
N-Oxidation Peroxides, ROSPiperidine NitrogenLow to Moderate Avoid peroxide-containing surfactants (e.g., old Tween-20).
Thermal Degradation Heat (>50°C)Broad structural breakdownNegligible at ≤37°CStandard cold storage (4°C or -20°C) is sufficient.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these strict protocols for handling and testing the stability of your compounds.

Protocol A: Preparation of Stable Aqueous Working Solutions

Causality note: By isolating the compound from light and trace metals, we eliminate the two primary vectors of aqueous degradation.

  • Solid Storage: Store the lyophilized solid compound at -20°C in a desiccator. The solid form is highly stable and immune to photolytic hydrolysis[2].

  • Stock Preparation (10 mM): Dissolve the solid in 100% anhydrous DMSO or a meglumine-stabilized aqueous vehicle[5].

  • Aliquoting: Immediately divide the stock into single-use aliquots in opaque or amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and light exposure. Store at -80°C.

  • Aqueous Dilution: Just prior to the assay, dilute the stock into your aqueous buffer (pH 6.5–7.4). If using a buffer, ensure it is freshly prepared and ideally contains 0.1 mM EDTA to chelate trace metals that catalyze Fenton-mediated oxidation[3].

  • Execution: Perform all dilutions and assay setups under subdued lighting.

Protocol B: Forced Degradation Study (ICH Guidelines)

Use this protocol to validate the specific stability profile of a novel piperidinyl-benzimidazole derivative.

  • Sample Preparation: Prepare a 100 µM solution of the compound in a 50:50 Methanol:Water mixture. Split into three cohorts: Control (Dark/4°C), Thermal Stress (Dark/50°C), and Photolytic Stress (Light/25°C).

  • Photolytic Stress: Expose the photolytic cohort to a Xenon arc lamp (simulating sunlight) for 4 to 24 hours[1].

  • Thermal Stress: Incubate the thermal cohort in a dry block heater at 50°C for 24 hours, strictly protected from light[2].

  • LC-MS Readout: Inject 10 µL of each sample into an LC-MS system.

  • Validation: You should observe intact parent mass in the Dark/4°C and Dark/50°C samples, confirming thermal stability. The Light/25°C sample will likely show distinct degradation peaks (e.g., loss of mass corresponding to decarboxylation or ring cleavage)[2].

Workflow S1 1. Stock Prep (DMSO/Meglumine) S2 2. Aqueous Dilution (pH 6.5-7.4) S1->S2 S3 3. Stress Testing (Light/Temp/pH) S2->S3 S4 4. LC-MS/HPLC Quantification S3->S4 S5 5. Stability Validation S4->S5

Standardized workflow for evaluating aqueous stability of benzimidazole derivatives.

References

  • Stability issues of 3H-furo[3,4-e]benzimidazole in solution Benchchem
  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS Chemical and Pharmaceutical Bulletin (J-STAGE)
  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS (Extended Data)
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Improving the efficiency of Fenton reactions and their application in the degradation of benzimidazole in wastew

Sources

Overcoming catalyst poisoning in hydrogenation of benzimidazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with catalyst deactivation during the hydrogenation of benzimidazole precursors (specifically o-nitroanilines and functionalized nitroarenes).

Topic: Overcoming Catalyst Poisoning & Deactivation Status: Operational Audience: Senior Process Chemists & Medicinal Chemists

Diagnostic Hub: Troubleshooting Catalyst Failure

Start here to identify the root cause of your reaction failure.

Symptom A: The "False Start"

Observation: The reaction initiates with expected hydrogen uptake (exotherm observed) but stalls at ~40-60% conversion. Adding fresh catalyst restarts the reaction only briefly. Diagnosis: Product Inhibition (Self-Poisoning). The Science: Benzimidazole precursors typically hydrogenate to form o-phenylenediamines. Unlike simple amines, o-phenylenediamines are potent bidentate ligands. They chelate the active metal center (Pd or Pt), effectively "capping" the catalytic sites and preventing further nitro-group adsorption. Immediate Fix:

  • Acidic Doping: Add 1.0–2.0 equivalents of Methanesulfonic acid (MsOH) or Acetic acid (AcOH) to the reaction mixture.

  • Mechanism: Protonation of the amine groups (

    
    ) destroys their ability to donate lone pairs to the metal, preventing chelation.
    
Symptom B: The "Dead on Arrival"

Observation: No hydrogen uptake occurs despite high pressure and temperature. The catalyst remains suspended but inactive. Diagnosis: Sulfur Poisoning (Irreversible). The Science: Sulfur species (thiols, sulfides, thioethers) have d-orbitals that form strong, often irreversible


-bonds with late transition metals (Pd, Pt, Rh). Even ppb levels of sulfur can deactivate the entire surface area of a catalyst.
Common Sources: 
  • Precursors synthesized via nucleophilic aromatic substitution (

    
    ) using thiols.
    
  • Recycled solvents (e.g., DMSO, DMF) containing decomposition products. Immediate Fix:

  • Scavenger Protocol: Treat the precursor solution with activated carbon (specifically Norit SX Ultra) or Raney Nickel (stoichiometric wash) prior to hydrogenation.

Symptom C: The "Selectivity Drift" (Dehalogenation)

Observation: The nitro group is reduced, but the halogen (Cl, Br, I) on the benzene ring is also removed (hydrogenolysis), yielding the des-halo impurity.[1] Diagnosis: Over-Active Catalyst / Lack of Modifier. The Science: Palladium is excellent at oxidative addition into C-X bonds. While not "poisoning" in the traditional sense, this is a poisoning of selectivity. Immediate Fix:

  • Poison the Catalyst (Intentionally): Switch to a sulfided catalyst (e.g., Pt(S)/C or Pd(S)/C ) or add a catalytic amount of diphenylsulfide. This blocks the high-energy kink sites responsible for C-X bond breaking while leaving the planar sites available for nitro reduction.

Deep Dive: Mechanisms of Deactivation

Understanding the causality to prevent recurrence.

The Bidentate Trap: Why Benzimidazole Precursors are Unique

In standard nitro reduction, the amine product might weakly associate with the metal. However, o-nitroanilines reduce to o-phenylenediamines. The proximity of the two nitrogen atoms allows them to bite the metal center like a crab claw (chelation).

ChelationMechanism cluster_0 Reaction Progression Nitro o-Nitroaniline (Substrate) Catalyst Pd Active Site Nitro->Catalyst Adsorption Inter Intermediate (Hydroxylamine) Product o-Phenylenediamine (Product) Inter->Product Reduction Product->Catalyst Re-adsorption (Chelation) Catalyst->Inter H2 Poisoned Chelated Complex (Inactive) Catalyst->Poisoned Deactivation

Figure 1: The "Bidentate Trap" mechanism where the product irreversibly binds to the catalyst, halting the cycle.

Comparison of Poison Types
Poison ClassInteraction TypeReversibilityMitigation Strategy
Sulfur (S) Strong

-donation +

-backbonding
Irreversible Feedstock purification; Metal scavengers.
Amines (N)

-donation (Lone pair)
Reversible Acidic media; Higher Temperature; Higher H2 Pressure.
Halides (X) Competitive AdsorptionReversible Wash catalyst with water (if heterogeneous); Change support.
Phosphines Strong

-donation
Irreversible Avoid phosphine ligands in previous steps; Oxidation.

Experimental Protocols & Workflows

Protocol A: The "Acidic Trick" for o-Diamine Synthesis

Use this when reaction stalling is observed due to product inhibition.

  • Preparation: Dissolve the o-nitroaniline precursor (10 mmol) in Methanol (50 mL).

  • Acidification: Add Methanesulfonic acid (10.5 mmol, 1.05 eq). Note: HCl is avoided to prevent chloride poisoning/corrosion.

  • Catalyst Addition: Add 5 wt% Pd/C (50% water wet, 10 wt% loading relative to substrate) under Argon.

  • Hydrogenation: Purge with H2 and pressurize to 3 bar (45 psi). Stir vigorously at RT.

  • Workup:

    • Filter catalyst over Celite.

    • The filtrate contains the o-phenylenediamine salt.

    • Neutralization: Carefully neutralize with NaHCO3 only after catalyst removal to avoid precipitating metal salts.

Protocol B: Feedstock De-Sulfurization (Scavenging)

Mandatory if the precursor was made via Thio-chemistry.

  • Dissolution: Dissolve crude precursor in THF or Ethyl Acetate.

  • Scavenger Loading: Add Raney Nickel (approx. 10 wt% relative to substrate) or Activated Carbon (20 wt%).

  • Agitation: Stir at room temperature for 2 hours. Do not use Hydrogen.

  • Filtration: Filter through a sub-micron pad to remove the scavenger.

  • Validation: Test a small aliquot for hydrogenation activity before committing the full batch.

Protocol C: Selective Hydrogenation (Preventing Dehalogenation)

Use this for chloro/bromo-substituted benzimidazole precursors.

  • Catalyst Selection: Use 5% Pt/C (Sulfided) . If unavailable, use standard Pt/C doped with Diphenylsulfide (0.5 mol%) .

  • Solvent System: Use Toluene/Methanol (1:1). Avoid pure methanol as it promotes solvolysis of the C-X bond.

  • Base Control: Do NOT add base. If the reaction produces acid (e.g., from minor dehalogenation), use a weak buffer like Sodium Acetate, but avoid strong inorganic bases.

Decision Matrix: The Mitigation Workflow

MitigationWorkflow Start Start Hydrogenation CheckS Does Precursor contain S? Start->CheckS Scrub Run Protocol B (Raney Ni Wash) CheckS->Scrub Yes CheckHalogen Contains Halogen (Cl/Br)? CheckS->CheckHalogen No Scrub->CheckHalogen Selectivity Use Sulfided Pt/C (Protocol C) CheckHalogen->Selectivity Yes Standard Use Pd/C CheckHalogen->Standard No Run Run Reaction Selectivity->Run Standard->Run Stall Did Reaction Stall? Run->Stall Acid Add MsOH (1 eq) (Protocol A) Stall->Acid Yes (Self-Poisoning) Success Isolate Product Stall->Success No Acid->Success

Figure 2: Logical workflow for selecting the correct mitigation strategy based on precursor chemistry.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Pd/C to save money? A: Yes, but with caveats. Raney Nickel is less susceptible to sulfur poisoning than Pd, but it is generally less active for nitro reduction at low pressures. It requires higher pressure (10-50 bar) and temperature. Furthermore, Raney Nickel is ferromagnetic, making magnetic stirring difficult; mechanical stirring is required.

Q: Why does my catalyst turn into a colloidal mirror? A: This indicates Leaching . If the reaction medium is too acidic (without proper buffering) or if the solvent is highly coordinating (like pyridine or DMSO), the metal can dissolve and redeposit on the glass walls. Ensure your solvent is compatible and consider a carbon support with higher surface area to stabilize the metal crystallites.

Q: I am using a Vanadium-doped catalyst. How does that help? A: Vanadium acts as an oxophilic promoter. It activates the nitro group (specifically the N=O bond) making it more susceptible to reduction by the Pd hydride. This increases the rate of nitro reduction relative to the rate of dehalogenation, effectively improving selectivity through kinetic acceleration of the desired pathway [1].

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(3), 543-596.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Tafesh, A. M., & Weiguny, J. (1996). "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds to Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews, 96(6), 2035-2052.

  • Sajiki, H., et al. (2006).[2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.

  • BenchChem Technical Support. (2025). "Troubleshooting Catalyst Deactivation in Hydrogenation."

Sources

HPLC method development for basic benzimidazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving the benzimidazole scaffold. Compounds in this class—ranging from anthelmintics like albendazole to acid-labile proton pump inhibitors (PPIs) like omeprazole—present a unique dual-challenge: they are prone to severe secondary interactions with silica columns and exhibit extreme pH-dependent instability.

This guide is designed to move beyond trial-and-error chromatography. By understanding the physical chemistry and causality behind these molecular behaviors, you can build robust, self-validating analytical methods.

Part 1: Core Troubleshooting FAQs

Q1: Why do I observe severe peak tailing and poor theoretical plates for basic benzimidazoles (e.g., albendazole, mebendazole) on standard C18 columns? Causality & Solution: Peak tailing for basic benzimidazoles is primarily driven by secondary ion-exchange interactions. The benzimidazole ring contains a weakly basic nitrogen with a pKa of approximately 4.5 to 5.5. In a typical mid-pH mobile phase (pH 4-6), this nitrogen is protonated. Simultaneously, residual silanol groups on standard silica columns become ionized (


) above pH 3.5. The electrostatic attraction between the protonated analyte and the ionized silanols causes delayed elution of a fraction of the analyte, manifesting as a tailing peak.
To fix this: You must manipulate the ionization state. For stable benzimidazoles, you can drop the pH to 2.5 using phosphate buffers to neutralize the silanols[1]. However, for a universal method, it is highly recommended to raise the mobile phase pH to 8.0+ using an ammonium bicarbonate buffer. This neutralizes the benzimidazole, eliminating the electrostatic interaction entirely. You must use a hybrid silica or base-deactivated column to prevent column dissolution at this high pH. Method optimization should target a tailing factor (

) of less than 2.0[2].

Q2: During sequence runs of omeprazole, the main peak area decreases over time, and multiple unknown peaks appear in the chromatogram. Is my detector failing? Causality & Solution: This is a classic symptom of in-situ acid-catalyzed degradation, not a hardware failure. Omeprazole and other PPIs are notoriously acid-labile. At pH < 5, the benzimidazole undergoes a rapid Smiles rearrangement to form a sulfenamide intermediate and other degradants. The degradation half-life of omeprazole is roughly 10 minutes at pH < 5, but extends to over 18 hours at pH 6.5[3]. If your sample diluent or mobile phase is acidic (e.g., 0.1% Formic Acid), the drug degrades while waiting in the autosampler or traversing the column. To fix this: Prepare all samples in an alkaline diluent (e.g., 0.05 M Sodium Borate, pH 9.0) and utilize a neutral-to-alkaline mobile phase.

Q3: When performing forced degradation studies on benzimidazoles, my peaks are co-eluting. How do I resolve isobaric degradants? Causality & Solution: Acid and oxidative degradation of benzimidazoles often yield structurally similar, isobaric degradants (compounds with the same mass, such as Omeprazole-n-Oxide and Omeprazole Sulphone)[4]. Standard 5 µm columns lack the theoretical plates required to separate these critical pairs. To fix this: Transition to sub-3 µm solid-core (core-shell) particles. These columns reduce eddy diffusion and longitudinal diffusion, providing high-resolution separations compatible with traditional HPLC backpressures (<5,000 psi)[4].

Part 2: Diagnostic Logic & Workflow

Use the following decision tree to diagnose and resolve chromatographic anomalies when analyzing benzimidazole derivatives.

BenzimidazoleTroubleshooting Start Benzimidazole HPLC Troubleshooting Tailing Issue: Peak Tailing (Asymmetry > 1.5) Start->Tailing Degradation Issue: Peak Area Loss & Extra Peaks Start->Degradation Drift Issue: Retention Time Drift Start->Drift Silanol Cause: Silanol Interactions (Analyte Protonated) Tailing->Silanol Acidic Cause: Acid-Catalyzed Degradation (pH < 5) Degradation->Acidic Buffer Cause: Insufficient Buffer Capacity near pKa Drift->Buffer Fix1 Action: Use High pH (8-10) & Hybrid Silica Column Silanol->Fix1 Fix2 Action: Prepare Sample in Alkaline Diluent Acidic->Fix2 Fix3 Action: Use 10-20 mM Buffer (Avoid pH = pKa ± 1) Buffer->Fix3

Diagnostic workflow for resolving common benzimidazole HPLC anomalies.

Part 3: Quantitative Data & Diagnostics

To ensure method robustness, you must select a mobile phase pH that avoids the pKa of the benzimidazole nitrogen while respecting the stability limits of the specific analyte.

Table 1: Chromatographic Behavior of Benzimidazoles vs. Mobile Phase pH

Mobile Phase pHAnalyte Ionization (pKa ~5.0)Column Silanol State (pKa ~3.5)Omeprazole Half-LifePrimary Chromatographic Outcome
pH 2.5 Fully Protonated (+1)Unionized (Neutral)< 10 minutes[3]Complete degradation of acid-labile PPIs; stable retention for non-PPIs[1].
pH 5.0 Partially Protonated (+0.5)Partially Ionized (-)~ 2-4 hoursSevere retention drift; extreme peak tailing due to ion-exchange.
pH 7.5+ Fully Unionized (Neutral)Fully Ionized (-)> 18 hours[3]Stable retention; sharp peaks; requires hybrid silica columns[4].

Part 4: Self-Validating Experimental Protocol

A reliable analytical method must be self-validating—meaning the System Suitability Test (SST) inherently proves that the chemistry (pH, column integrity, and sample stability) is functioning correctly before any samples are analyzed.

Protocol: pH-Stabilized RP-HPLC Method for Acid-Labile Benzimidazoles

Step 1: Alkaline Diluent Preparation

  • Dissolve 1.91 g of Sodium Borate decahydrate in 1000 mL of LC-MS grade water.

  • Adjust the pH to 9.0 using 0.1 M NaOH.

  • Causality: Suspending the sample in an alkaline matrix halts the Smiles rearrangement, ensuring the sample remains intact in the autosampler for up to 48 hours.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate solution. Adjust to pH 8.5 using dilute ammonium hydroxide. Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Causality: Ammonium bicarbonate provides excellent buffer capacity at pH 8.5, keeping the benzimidazole fully unionized and preventing retention time drift.

Step 3: Column Selection & Equilibration

  • Install a Hybrid Silica C18 column (e.g., 2.7 µm solid-core, 4.6 x 150 mm) capable of withstanding pH 1-12[4].

  • Equilibrate the column at 1.0 mL/min with 90% A / 10% B at 35°C until the baseline is stable.

Step 4: System Suitability Test (Self-Validation Loop)

  • Inject a resolution standard containing Omeprazole and Omeprazole Sulphone (a known oxidative degradant).

  • Validation Check 1 (Stability): The Omeprazole peak area must match historical data (RSD < 2.0%). If it is lower, your diluent has become acidic, and the sample is degrading.

  • Validation Check 2 (Silanol Suppression): The tailing factor (

    
    ) of the Omeprazole peak must be 
    
    
    
    1.5[2]. If
    
    
    , the mobile phase buffer capacity is failing, allowing silanol interactions.
  • Validation Check 3 (Efficiency): The resolution (

    
    ) between Omeprazole and Omeprazole Sulphone must be 
    
    
    
    2.0. If it fails, the column's theoretical plate count has dropped, and the column must be replaced.

References

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.
  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption, MDPI,
  • Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography, ResearchG
  • Method Development and Validation for Simultaneous Estimation of Omeprazole and Domperidone by RP-HPLC, Asian Journal of Pharmaceutical Analysis,

Sources

Handling hygroscopic hydrochloride salts of benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Benzimidazole Hydrochloride Salts

Executive Summary

Benzimidazole pharmacophores are frequently converted to hydrochloride (HCl) salts to improve aqueous solubility. However, this often results in high hygroscopicity due to the high lattice energy of the salt competing with the strong hydrogen-bonding potential of the chloride ion and the polarized N-H bond. This guide addresses the "sticky" reality of these salts: deliquescence (turning to liquid), oiling out during synthesis, and shifting analytical data.

Module 1: Synthesis & Isolation Troubleshooting

The Core Problem: Benzimidazole HCl salts frequently undergo Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than crystallizing cleanly. This occurs when the salt separates as a solute-rich oil before organizing into a crystal lattice.

Diagnostic Workflow: The "Oiling Out" Rescue

Use this logic flow when your reaction flask contains a gummy residue instead of a white powder.

OilingOutRescue Start Reaction Mixture: Oil/Gum Formed CheckSolvent Check Solvent System Start->CheckSolvent Reheat Reheat to Reflux (Redissolve Oil) CheckSolvent->Reheat If solvent is correct Impurity Check Purity (TLC/HPLC) Impurities lower m.p. CheckSolvent->Impurity If oil persists AntiSolvent Add Anti-Solvent (Dropwise) Reheat->AntiSolvent If solution clear Seed Add Seed Crystals (at Cloud Point) Cool Slow Cooling (1°C/min) Seed->Cool Success Crystalline Solid Cool->Success AntiSolvent->Seed At first turbidity

Figure 1: Decision tree for rescuing a batch that has oiled out. Oiling out is kinetically favored over crystallization in impure benzimidazole mixtures.

Protocol 1.1: Anti-Solvent Crystallization (The "Reverse Addition" Method)

Standard addition (pouring anti-solvent into the product) often traps solvent, causing gumming. Use this method instead.

  • Dissolution: Dissolve the benzimidazole free base in the minimum amount of a "Good Solvent" (e.g., Ethanol, Methanol, or IPA).

  • Acidification: Add HCl (gas or ethereal solution) slowly. Do not use aqueous HCl if avoiding hydrates.

  • Preparation: Place the "Anti-Solvent" (e.g., Diethyl ether, MTBE, or Heptane) in a separate, large flask with vigorous stirring.

  • Precipitation: Slowly add the product solution dropwise into the anti-solvent .

    • Why: This keeps the product concentration low relative to the anti-solvent, favoring rapid nucleation over oil formation.

  • Filtration: Filter immediately under Nitrogen/Argon (using a Schlenk frit if possible) to prevent moisture uptake.

Module 2: Drying & Processing

The Core Problem: Removing solvent without removing essential lattice water (if a hydrate is desired) or causing amorphous collapse.

Comparative Drying Strategies
MethodSuitability for Benzimidazole HClRisk LevelBest For
Vacuum Oven (High T) LowHigh Stable, anhydrous salts only. Risk of decomposing HCl (loss of stoichiometry).
Desiccator (P₂O₅) HighMediumRemoving water aggressively. Can dehydrate stable hydrates, leading to lattice collapse.
Desiccator (KOH) MediumLowRemoving excess HCl gas without stripping lattice water.
Lyophilization LowHigh HCl salts often melt during freeze-drying (eutectic issues). Avoid unless proven safe.
Nitrogen Sweep Highest LowGentle drying. Prevents deliquescence during solvent removal.

Critical Warning: If your salt turns to a "glass" or "foam" under high vacuum, you have likely removed the solvent too fast, creating an amorphous solid. This form is hyper-hygroscopic . Remedy: Expose to solvent vapor (annealing) to induce crystallization, then dry slowly.

Module 3: Storage & Analytical Handling

The Core Problem: Weighing errors. A hygroscopic salt can gain 2-5% mass in water weight within minutes on a balance, leading to incorrect molarity calculations in biological assays.

Protocol 3.1: The "Weighing by Difference" Technique

Never weigh hygroscopic benzimidazole salts on open weighing paper.

  • Equilibrate: Bring the storage vial to room temperature before opening (prevents condensation).

  • Tare: Place a capped vial containing the salt on the balance. Record Total Weight (

    
    ).
    
  • Transfer: Quickly remove the cap, dump an estimated amount into your reaction/assay vessel, and immediately recap the source vial.

  • Final Weigh: Place the source vial back on the balance. Record Remaining Weight (

    
    ).
    
  • Calculate: Mass Transferred =

    
    .
    
    • Why: The salt inside the source vial was never exposed to the balance's ambient humidity for long, and the "transferred" mass is calculated, not measured directly while absorbing water.

Analytical Troubleshooting (HPLC/NMR)
  • Issue: Broad peaks or splitting in NMR.

    • Cause: Benzimidazoles are tautomeric. In DMSO-d6, the N-H proton is exchangeable. Trace water (from hygroscopicity) accelerates this exchange.

    • Fix: Add a drop of D₂O to the NMR tube to collapse the N-H peak, or use a sharp acid (TFA-d) to lock the protonation state.

  • Issue: Retention time drift in HPLC.

    • Cause: pH sensitivity.[1] Benzimidazoles have pKa values around 5-6. If your salt is acidic (HCl) and your mobile phase buffer is weak, the local pH of the injection plug may differ from the column, causing peak fronting.

    • Fix: Increase buffer concentration (e.g., 25mM phosphate) to overwhelm the salt's acidity.

Module 4: Visualization of Stability

Understanding the Hygroscopicity Cycle This diagram explains why your salt degrades if not handled correctly.

HygroscopicityCycle DrySalt Crystalline HCl Salt (High Surface Energy) Adsorption Surface Adsorption (H-Bonding with Cl-) DrySalt->Adsorption >40% RH Solution Deliquescence (Saturated Surface Solution) Adsorption->Solution Critical RH Exceeded Solution->DrySalt Vacuum Drying (May form Amorphous) Hydrolysis Hydrolysis/Degradation (Acid catalyzed) Solution->Hydrolysis Time + Temp

Figure 2: The pathway from stable crystal to chemical degradation via moisture uptake.

Frequently Asked Questions (FAQ)

Q1: My benzimidazole HCl salt turned into a liquid overnight on the bench. Can I save it? A: Likely yes. This is deliquescence, not necessarily decomposition. Dissolve the liquid in a dry solvent (ethanol or methanol), add a drying agent (sodium sulfate) to remove the absorbed water, filter, and re-precipitate using the "Reverse Addition" protocol (Module 1).

Q2: Should I switch to a different counter-ion? A: If the HCl salt is unmanageable (e.g., Critical Relative Humidity < 30%), consider a Mesylate or Tosylate salt. These are generally less hygroscopic and more crystalline for benzimidazoles due to better lattice packing and lower lattice energy compared to the small, high-charge-density chloride ion [1].

Q3: How do I determine the water content if it keeps changing? A: Do not use Loss on Drying (LOD). Use Karl Fischer (KF) Titration . For hygroscopic salts, use a diaphragm-less electrode or frequent solvent changes, as the HCl can alter the pH of the KF reagent, affecting the endpoint.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2002).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4]

    • Core reference for salt selection, counter-ion effects, and the "common ion effect" in hydrochloride salts.[2][5]

  • Newman, A., et al. (2008).[1] "Characterization of the 'Hygroscopic' Properties of Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences.

    • Defines the mechanism of moisture uptake and classific
  • Mettler Toledo. "Oiling Out in Crystallization." Technical White Paper.

    • Source for the liquid-liquid phase separ
  • Pudipeddi, M., & Serajuddin, A. T. (2005). "Trends in Salt Selection." Journal of Pharmaceutical Sciences.

    • Discusses the solubility vs. hygroscopicity trade-off in HCl salts.

Sources

Validation & Comparative

A Comparative Analysis of 2-(Piperidinyl)benzimidazole Isomers: Unraveling the Impact of Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[3][4] Within this diverse family, 2-substituted benzimidazoles are of particular interest, where the nature and position of the substituent at the C2 position can dramatically influence the compound's therapeutic potential.[4] This guide provides a comparative analysis of two closely related isomers: 2-(piperidin-2-yl)benzimidazole and 2-(piperidin-4-yl)benzimidazole.

While extensive research has been conducted on the 2-(piperidin-4-yl) isomer, revealing its promise as an anti-inflammatory and antibacterial agent, there is a notable scarcity of publicly available data on the 2-(piperidin-2-yl) counterpart. This guide will, therefore, present a detailed overview of the established activities of 2-(piperidin-4-yl)benzimidazole derivatives, supported by experimental data, and offer a predictive comparison to the 2-(piperidin-2-yl) isomer based on fundamental principles of structure-activity relationships (SAR).

The Criticality of the Piperidine Linkage Point: A Structural Overview

The fundamental difference between these two isomers lies in the attachment point of the piperidine ring to the benzimidazole core. In the 2-yl isomer, the linkage is at a carbon adjacent to the piperidine nitrogen, whereas in the 4-yl isomer, it is at a carbon further removed. This seemingly subtle variation can have profound implications for the molecule's three-dimensional shape, flexibility, and its ability to interact with biological targets.

The 2-(piperidin-4-yl) substitution provides a more linear and extended conformation, which can be advantageous for fitting into specific binding pockets of enzymes or receptors. Conversely, the 2-(piperidin-2-yl) substitution introduces a "kink" in the molecular geometry, which could either be beneficial for targeting different biological macromolecules or detrimental to activities observed for the 4-yl isomer.

Comparative Biological Activity: Insights from Preclinical Studies

A significant body of research highlights the potential of 2-(piperidin-4-yl)benzimidazole derivatives in two key therapeutic areas: inflammation and bacterial infections.

Anti-inflammatory Activity of 2-(Piperidin-4-yl)benzimidazole Derivatives

Several studies have demonstrated the anti-inflammatory properties of N-substituted 2-(piperidin-4-yl)benzimidazole derivatives. These compounds have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6]

One study identified a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative that exhibited potent inhibitory activity on both NO and TNF-α production.[5] Further in vivo evaluation revealed that this compound displayed more potent anti-inflammatory activity than ibuprofen in a xylene-induced ear edema model in mice.[5] The proposed mechanism of action involves the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[5]

Compound/DerivativeTarget/AssayActivity (IC50/Inhibition)Reference
Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeNO Production (LPS-stimulated RAW 264.7 macrophages)IC50 = 0.86 μM[5]
Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivativeTNF-α Production (LPS-stimulated RAW 264.7 macrophages)IC50 = 1.87 μM[5]
Phenyl sulfonamide substituted (piperidin-4-yl)-1H-benzo[d]imidazolesIn-vitro anti-inflammatory activity79.6% to 84.2% inhibition[7]
Antibacterial Activity of 2-(Piperidin-4-yl)benzimidazole Derivatives

Derivatives of 2-(piperidin-4-yl)benzimidazole have also been investigated for their antibacterial properties. A series of these compounds were synthesized and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with particularly noteworthy activity against Enterococcus species.[8] The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9]

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
2-{4-[(4-substituted piperazine/piperidine-1-yl)carbonyl]ph-enyl}-1H-benzimidazoleS. aureus12.5[10]
2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazoleE. coli & S. aureus<4[11]
Activity of 2-(Piperidin-2-yl)benzimidazole: A Predictive Outlook

In the absence of direct comparative data for 2-(piperidin-2-yl)benzimidazole, we can hypothesize its potential activity based on SAR principles. The altered spatial arrangement of the piperidine ring in the 2-yl isomer could lead to several outcomes:

  • Altered Target Specificity: The different conformation may favor binding to different biological targets, potentially leading to a completely different pharmacological profile.

  • Modified Potency: If the target remains the same, the change in geometry could either enhance or diminish the binding affinity compared to the 4-yl isomer.

  • Impact on Physicochemical Properties: The position of the piperidine nitrogen relative to the benzimidazole core could influence properties like solubility, lipophilicity, and metabolic stability, all of which are crucial for drug efficacy.

A study on 2-(piperidin-3-yl)-1H-benzimidazoles identified them as selective H1-antihistamines.[12] This finding underscores that even a small shift in the piperidine attachment point can lead to a distinct pharmacological class, suggesting that the 2-yl isomer may also possess unique activities.

Experimental Protocols for Activity Assessment

To ensure the scientific rigor of our comparisons, it is essential to employ standardized and validated experimental protocols.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

A widely used and straightforward in vitro assay to screen for anti-inflammatory activity is the inhibition of heat-induced protein denaturation.[13]

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (2-(piperidin-2-yl) and 2-(piperidin-4-yl) benzimidazole derivatives) and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 6.4).

  • Assay Procedure:

    • In a microcentrifuge tube, mix 0.5 mL of the albumin solution with 0.1 mL of the test or standard compound solution at various concentrations.

    • A control group should be prepared with 0.1 mL of the solvent instead of the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of anti-inflammatory agents.[14]

Protocol:

  • Animal Acclimatization and Grouping:

    • Use healthy adult rats or mice, acclimatized to the laboratory conditions for at least one week.

    • Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for each benzimidazole isomer at different doses.

  • Drug Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Mean Paw Volume of Control - Mean Paw Volume of Test) / Mean Paw Volume of Control ] x 100

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[15]

Protocol:

  • Preparation of Materials:

    • Prepare a stock solution of each benzimidazole isomer in a suitable solvent.

    • Use sterile 96-well microtiter plates.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL after dilution.

    • Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of 2-(piperidin-4-yl)benzimidazole derivatives are believed to be mediated through the inhibition of the NF-κB signaling pathway.[5]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Induces Mediators NO, TNF-α Inflammatory_Genes->Mediators Leads to Benzimidazole 2-(Piperidin-4-yl) benzimidazole Benzimidazole->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action of 2-(piperidin-4-yl)benzimidazole.

The primary antibacterial mechanism for many benzimidazole compounds involves the disruption of microtubule polymerization by binding to β-tubulin.[9] This action is particularly effective against certain parasites and fungi, and while it may contribute to antibacterial activity, other mechanisms are also likely involved.

G cluster_synthesis Synthesis Workflow cluster_testing Biological Activity Testing OPD o-Phenylenediamine Condensation Condensation Reaction OPD->Condensation Piperidine_acid Piperidine-2/4-carboxylic acid Piperidine_acid->Condensation Product 2-(Piperidinyl)benzimidazole Condensation->Product In_vitro In Vitro Assays (e.g., Protein Denaturation) Product->In_vitro In_vivo In Vivo Models (e.g., Paw Edema) Product->In_vivo MIC MIC Determination Product->MIC Data Comparative Activity Data In_vitro->Data In_vivo->Data MIC->Data

Caption: General workflow for synthesis and evaluation of 2-(piperidinyl)benzimidazoles.

Conclusion and Future Directions

The available evidence strongly supports the potential of the 2-(piperidin-4-yl)benzimidazole scaffold as a source of novel anti-inflammatory and antibacterial agents. The linear and extended structure of this isomer appears to be well-suited for interaction with targets in these pathways.

The biological profile of the 2-(piperidin-2-yl)benzimidazole isomer remains an open and intriguing question. Its distinct structural geometry necessitates a separate and thorough investigation to determine its therapeutic potential. Future research should focus on the synthesis and systematic evaluation of 2-(piperidin-2-yl)benzimidazole derivatives using the standardized protocols outlined in this guide. A direct, head-to-head comparison of the two isomers against a panel of biological targets will be crucial to fully elucidate the structure-activity relationships and to identify the optimal substitution pattern for desired therapeutic effects. Such studies will undoubtedly provide valuable insights for the rational design of next-generation benzimidazole-based drugs.

References

  • Lavrador-Erb, K., Ravula, S. B., Yu, J., Zamani-Kord, S., Moree, W. J., Petroski, R. E., ... & Beaton, G. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & medicinal chemistry letters, 20(9), 2916–2919. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. BenchChem.
  • BenchChem. (2025).
  • Li, Q., Hu, Q., Wang, X., Zong, Y., Zhao, L., Xing, J., ... & Li, Z. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. [Link]

  • ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives. Retrieved from [Link]

  • Moro, S., Bacilieri, M., Cuzzolin, A., & Sturlese, M. (2014). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. Molecules, 19(11), 17764–17781.
  • He, Y., Wu, B., Yang, J., Robinson, D., Risen, L., Ranken, R., ... & Swayze, E. E. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & medicinal chemistry letters, 13(19), 3257–3260. [Link]

  • Cuberes, M. R., Contijoch, M., Calvet, C., Alegre, J., Quintana, J. R., & Frigola, J. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & pharmaceutical bulletin, 45(8), 1287–1292. [Link]

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing.
  • IJCRT. (2024).
  • ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • Ovid. (n.d.). Discovery of Novel 2-(piperidin-4-yl)
  • Biosciences Biotechnology Research Asia. (2024).
  • Kamal, A., & Ashraf, M. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in chemistry, 9, 797311. [Link]

  • Behera, S., Patra, S., Sahoo, S., & Bhuyan, R. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Pharmaceutical Research International, 34(46A), 1-10. [Link]

  • PubMed. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. [Link]

  • ISCA. (2021).
  • MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • Nature Protocols. (2023).
  • White Rose Research Online. (n.d.).
  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & Al-Amer, A. M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4219. [Link]

Sources

Validating Purity of 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison & Implementation Guide

Executive Summary: The Purity Paradox

In the development of benzimidazole-based therapeutics, relying solely on HPLC-UV for purity validation is a calculated risk that often fails. While 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole (CPB) is a potent pharmacophore, its amphoteric nature and synthetic route introduce impurities—specifically des-chloro analogues and regioisomers—that frequently co-elute with the main peak under standard UV detection.

This guide objectively compares LC-MS against traditional HPLC-UV and qNMR, demonstrating why LC-MS is the non-negotiable standard for validating CPB purity below the 0.1% threshold required by ICH guidelines.

Chemical Context & Challenges

To validate this molecule, one must understand its behavior in solution.

  • Molecule: 5-chloro-2-(piperidin-2-yl)-1H-benzimidazole

  • Monoisotopic Mass: ~235.09 Da (calculated for

    
    Cl)
    
  • Key Physicochemical Properties:

    • Basicity: The piperidine nitrogen (

      
      ) is highly basic.
      
    • Amphotericity: The benzimidazole core (

      
      ) can act as both a weak acid and base.
      
    • Tautomerism: The 1H-benzimidazole hydrogen can migrate between N1 and N3, complicating NMR spectra but generally appearing as a single peak in LC due to rapid exchange.

The Analytical Challenge: Standard C18 columns often yield tailing peaks for CPB due to silanol interactions with the piperidine amine. Furthermore, the des-chloro impurity (a common byproduct of hydrogenation steps) differs by only a single atom (Cl


 H), often merging with the parent peak in UV chromatograms.

Comparative Analysis: LC-MS vs. Alternatives

The following table summarizes why LC-MS is superior for this specific application.

FeatureHPLC-UV (PDA) qNMR (

H)
LC-MS (ESI+)
Primary Detection Chromophore absorption (254/280 nm)Proton environmentMass-to-charge ratio (

)
Specificity Low: Co-eluting impurities with similar UV spectra are invisible.High: Structural certainty, but overlapping signals obscure trace impurities.Superior: Resolves co-eluting peaks by mass; identifies isotopes.
Sensitivity (LOD) ~0.05% (Standard)~1.0% (Practical limit for impurities)< 0.001% (Trace level)
Impurity ID Retention time only.Chemical shift inference.Molecular weight + Fragmentation.
Throughput High (10-20 min/run)Low (Sample prep intensive)High (10-20 min/run)
The "Smoking Gun": Chlorine Isotope Pattern

Only LC-MS provides self-validation through the chlorine isotope signature.

  • CPB (

    
    ):  Shows a distinct 3:1 ratio  between 
    
    
    
    236 (
    
    
    ,
    
    
    Cl) and
    
    
    238 (
    
    
    ,
    
    
    Cl).
  • Impurity (Des-chloro): Shows no M+2 peak of significant height.

  • UV Detectors: Cannot distinguish these species if they co-elute.

Validated Experimental Protocol (LC-MS)[1]

This protocol is designed to be self-validating , ensuring that if the method fails (e.g., poor ionization), the data itself will reveal the issue (via Internal Standard response).

A. Instrumentation & Conditions[2][3][4][5]
  • System: UHPLC coupled to QQQ (Triple Quad) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Rationale: The basic piperidine moiety protonates readily

      
      , providing high sensitivity.
      
B. Chromatographic Method[2][4][6][7][8][9][10]
  • Column: Charged Surface Hybrid (CSH) C18 or Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Why? CSH particles allow the use of acidic mobile phases while maintaining sharp peak shapes for basic amines like piperidine, avoiding the need for ion-pairing reagents.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (Generic QQQ)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized for Benzimidazole stability).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Target Ions:

    • Quantifier:

      
       236.1 (
      
      
      
      Cl parent).
    • Qualifier:

      
       238.1 (
      
      
      
      Cl isotope).
    • Fragment (MRM):

      
       (Loss of piperidine ring - characteristic cleavage).
      

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of method development and the decision-making process for impurity identification.

Diagram 1: Analytical Workflow for Purity Validation

G Start Crude Sample (CPB Synthesis) Prep Sample Prep (Dilute in 50:50 MeOH:H2O) Start->Prep LC UHPLC Separation (CSH C18 Column) Prep->LC Split Detection Split LC->Split UV PDA (UV) 254 nm Split->UV MS ESI-MS (+) Full Scan + MRM Split->MS DataUV Data: Peak Area % (Often overestimates purity) UV->DataUV DataMS Data: Extracted Ion Chromatogram (Specific Mass ID) MS->DataMS Compare Correlate Data Check Purity Homogeneity DataUV->Compare DataMS->Compare Result Final Purity Certificate Compare->Result

Caption: Figure 1. Parallel detection workflow ensuring no impurity is missed due to lack of UV absorbance or co-elution.

Diagram 2: Impurity Identification Logic (The Decision Matrix)

Logic Step1 Detect Peak in LC-MS CheckMass Match Parent Mass? (m/z 236) Step1->CheckMass YesMatch Check Isotope Pattern (m/z 236 & 238) CheckMass->YesMatch Yes NoMatch Impurity Detected CheckMass->NoMatch No PatternOK Ratio 3:1? (Yes) YesMatch->PatternOK Check Cl Pattern Target Target Analyte (CPB) PatternOK->Target Yes PatternOK->NoMatch No (Co-eluting isobar) CheckDes Mass = 202? (M - 34) NoMatch->CheckDes DesChloro Des-chloro Impurity (Critical Process Impurity) CheckDes->DesChloro Yes CheckOx Mass = 252? (M + 16) CheckDes->CheckOx No Oxide N-Oxide Impurity CheckOx->Oxide Yes Unknown Unknown Impurity (Trigger MS/MS) CheckOx->Unknown No

Caption: Figure 2. Decision logic for categorizing peaks based on mass and isotopic signature.

Regulatory & Validation Standards (ICH Q2(R1))

To publish or file this data, the method must adhere to ICH Q2(R1) guidelines.

  • Specificity:

    • Requirement: Demonstrate unequivocal assessment of the analyte in the presence of impurities.

    • Execution: Inject pure CPB, then spike with known synthetic precursors (e.g., 4-chlorobenzene-1,2-diamine). Show that MS resolves them even if UV does not.

  • Linearity:

    • Range: 0.05% to 120% of target concentration.

    • Acceptance:

      
       for the calibration curve.
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% levels. Recovery must be 98-102%.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the piperidine amine and residual silanols on the column.

    • Fix: Switch to a "High pH" stable column (e.g., Waters XBridge or Phenomenex Gemini) and use 10mM Ammonium Bicarbonate (pH 10) as the aqueous phase. Note: While high pH can suppress ESI+ signal theoretically, modern studies show basic drugs often fly better at high pH due to improved desolvation and elution in higher organic content [4].

  • Issue: Signal Suppression.

    • Cause: Matrix effects from crude synthesis mixture.

    • Fix: Switch to a 1:50 dilution or employ a deuterated internal standard (

      
      -CPB) if available.
      

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bhardwaj, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry... on Piperine and its analogues. (Demonstrates dimerization/ionization of piperidine derivatives). [Link]

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. (Validation of high pH stability for basic drug analysis). [Link]

  • Waters Corporation. (2021). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. (CSH Technology application note). [Link]

Sources

Spectroscopic Differentiation of 5-Chloro and 6-Chloro Benzimidazole Tautomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The differentiation of 5-chloro and 6-chloro benzimidazoles represents a classic but critical challenge in heterocyclic chemistry. The difficulty arises from the distinct behaviors of these species in different physical states:

  • Unsubstituted (

    
    -H) Benzimidazoles:  Exist as a dynamic tautomeric equilibrium in solution, making them chemically identical on the NMR timescale but distinct in the solid state.
    
  • 
    -Substituted Benzimidazoles:  Exist as static, distinct regioisomers (e.g., 1-methyl-5-chloro vs. 1-methyl-6-chloro) formed during alkylation.
    

This guide provides a definitive, self-validating spectroscopic protocol to distinguish these forms, focusing on Nuclear Magnetic Resonance (NMR) as the primary tool and X-ray crystallography/Solid-State NMR as confirmatory methods.

Part 1: The Tautomeric Challenge (Unsubstituted Scaffolds)

In solution, 5-chlorobenzimidazole and 6-chlorobenzimidazole are not distinct separable products; they are tautomers of the same molecule. The proton on the imidazole nitrogen oscillates rapidly between N1 and N3.

The Dynamic Equilibrium
  • Mechanism: Intermolecular proton transfer mediated by solvent or trace acid/base.

  • NMR Appearance: At room temperature, the rapid exchange rate (

    
    ) results in a simplified, averaged spectrum. The C4 and C7 protons appear equivalent (or averaged), and the C5 and C6 positions average out the electronic effect of the chlorine substituent.
    
  • Differentiation Strategy: You cannot separate these in standard solution. Differentiation is only relevant in the solid state (where the lattice freezes one tautomer) or in protein binding pockets (where specific interactions stabilize one form).

Solid-State Differentiation

To determine which tautomer exists in a crystalline powder or drug formulation:

  • X-Ray Crystallography (SC-XRD): The gold standard. It definitively locates the proton on N1 or N3.

  • Solid-State NMR (

    
    N CP-MAS):  In the solid state, the tautomeric exchange is blocked.[1] The 
    
    
    
    N chemical shift is highly sensitive to protonation.
    • Pyrrole-like N (-NH-): Shielded (~110-120 ppm).

    • Pyridine-like N (=N-): Deshielded (~230-250 ppm).

Visualization of Tautomerism

The following diagram illustrates the rapid equilibrium in solution versus the "frozen" state in a crystal lattice.

Tautomerism T1 5-Chloro-1H-benzimidazole (Tautomer A) T2 6-Chloro-1H-benzimidazole (Tautomer B) T1->T2 Proton Shift (Fast) Sol Solution State (Rapid Equilibrium) T1->Sol Cryst Solid State (Lattice Locked) T1->Cryst Selective Crystallization T2->Sol T2->Cryst Selective Crystallization

Figure 1: The dynamic relationship between 5- and 6-chloro tautomers. In solution, they are functionally one species; in solid phase, they are distinct.

Part 2: Regioisomer Differentiation (N-Substituted Products)

This is the most common scenario in drug development: "I alkylated 5-chlorobenzimidazole. Did I make the 5-chloro or 6-chloro isomer?"

Since the N-position is fixed by the alkyl group (e.g., methyl), these are stable, separable isomers with distinct biological activities.

The "NOE-Splitting Lock" Protocol

This self-validating NMR method relies on the spatial proximity of the N-alkyl group to the C7 proton and the specific coupling pattern of that C7 proton.

The Logic:

  • Proximity: The N-alkyl group (at N1) will always show a Nuclear Overhauser Effect (NOE) to the proton at C7 .

  • Coupling: The splitting pattern of this C7 proton reveals the position of the Chlorine.

Comparative Analysis: 5-Cl vs. 6-Cl Isomers
FeatureIsomer A: 1-Alkyl-5-chlorobenzimidazole Isomer B: 1-Alkyl-6-chlorobenzimidazole
Structure Cl is at C5. H is at C6 and C7.Cl is at C6. H is at C5 and C7.
C7 Proton Environment Adjacent to C6-H .Adjacent to C6-Cl .[2]
C7-H Splitting Doublet (d) (

Hz) Due to strong ortho coupling with H6.
Singlet (s) or meta-doublet (

Hz) No ortho neighbor; only weak meta coupling to H4.
NOE Correlation N-Alkyl

Doublet (H7)
N-Alkyl

Singlet (H7)
Experimental Workflow

Follow this step-by-step protocol to assign your structure.

  • Sample Prep: Dissolve ~5-10 mg of product in DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to prevent aggregation).
  • 1H NMR Acquisition: Acquire a standard proton spectrum. Identify the N-Alkyl signal (e.g., methyl singlet ~3.8 ppm).

  • 1D NOE / 2D NOESY:

    • Option A (1D Selective NOE): Irradiate the N-Alkyl frequency.

    • Option B (2D NOESY): Look for cross-peaks at the N-Alkyl chemical shift.

  • Signal Identification: Find the aromatic proton that shows a positive NOE enhancement/cross-peak with the N-Alkyl group. This is Proton H7.

  • Multiplicity Analysis: Examine the shape of Proton H7.

    • If H7 is a Doublet: You have the 5-Chloro isomer.

    • If H7 is a Singlet: You have the 6-Chloro isomer.

Visualization of the Assignment Logic

IsomerAssignment Start Start: N-Alkylated Product Exp Run 1D NOE targeting N-Alkyl Group Start->Exp Obs Observe NOE enhancement at aromatic proton (H7) Exp->Obs Split Analyze Splitting of H7 Obs->Split Res1 H7 is a DOUBLET (J~8Hz) (Ortho coupling to H6) Split->Res1 Ortho H present Res2 H7 is a SINGLET (or meta d) (No ortho neighbor) Split->Res2 Ortho H absent Conc1 Conclusion: 5-Chloro Isomer Res1->Conc1 Conc2 Conclusion: 6-Chloro Isomer Res2->Conc2

Figure 2: Decision tree for differentiating regioisomers using the NOE-Splitting Lock protocol.

Part 3: Supporting Spectroscopic Data

While the NOE protocol is definitive, secondary spectroscopic features can support the assignment.

C NMR Chemical Shifts

The chlorine substituent exerts an inductive withdrawing effect (-I) and a resonance donating effect (+M).

  • Ipso-Carbon (C-Cl): Typically deshielded relative to C-H but shielded relative to other substituted carbons.

  • C4 vs C7: In 1-substituted benzimidazoles, C7 (pyrrole-side) is generally shielded relative to C4 (pyridine-side).

    • 5-Cl Isomer:[3][4] C6 is unsubstituted. C5 has Cl.[2][3][5]

    • 6-Cl Isomer: C6 has Cl.[2][3][5]

    • Diagnostic: The carbon spectrum of the 6-Cl isomer often shows a quaternary carbon (C-Cl) significantly downfield shifted compared to the C-H carbons, but the 1H coupling is the faster confirmation.

UV-Vis Spectroscopy
  • Limitation: UV spectra of 5-Cl and 6-Cl isomers are nearly identical due to the same chromophore system.

  • Utility: Not recommended for differentiation.

Infrared (IR) Spectroscopy (Solid State)
  • C-Cl Stretch: Appears in the "fingerprint" region (600-800 cm

    
    ).
    
  • Differentiation: While subtle frequency shifts exist due to crystal packing (e.g., 5-Cl might pack into ribbons differently than 6-Cl), this requires reference standards for both isomers. It is not a de novo structural proof method.

References

  • Nieto, C. I., et al. (2014).[1] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629.[1][6] [Link][1][6]

  • Alkorta, I., & Elguero, J. (2020).[6] Tautomerism of the Benzimidazole Moiety: A Theoretical and Experimental Study. Royal Society of Chemistry (RSC) Advances. [Link]

  • National Institutes of Health (NIH). Solid-state NMR and Crystal Structure Analysis of Benzimidazole Tautomers. PMC Database. [Link]

Sources

A Researcher's Guide to Navigating Discrepancies Between Elemental Analysis and Calculated Values for Benzimidazole Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Benzimidazole Salts

Benzimidazole and its derivatives are cornerstone scaffolds in modern drug discovery and materials science.[1][2] Their synthesis and characterization are routine yet critical steps in research and development pipelines. Among the foundational techniques for structural confirmation is elemental analysis (EA), a method that determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[3][4] This technique provides a fundamental check on a compound's empirical formula and purity.

However, researchers working with novel benzimidazole salts frequently encounter a frustrating analytical hurdle: a persistent mismatch between the experimental data from CHN analyzers and the theoretically calculated values. While the accepted tolerance for publication in many journals is a deviation of less than ±0.4%, results for these salts often fall outside this narrow window, casting doubt on sample purity and composition.[5][6][7]

This guide provides an in-depth comparison of experimental and theoretical elemental analysis for benzimidazole salts. Moving beyond a simple procedural outline, we will explore the underlying physicochemical reasons for these discrepancies and establish a robust, self-validating workflow for accurate interpretation. Our goal is to empower researchers to treat "failed" elemental analysis not as a setback, but as a crucial data point that, when correctly interpreted, reveals a deeper truth about the sample's nature.

The Two Sides of the Coin: Theoretical Calculation vs. Experimental Measurement

The Theoretical Benchmark: An Idealized Calculation

The calculated elemental composition is the theoretical benchmark derived directly from a proposed molecular formula. It represents a perfect, idealized sample: 100% pure, completely anhydrous, and free of any trapped solvent molecules. The calculation itself is a straightforward application of atomic weights and molecular formulas.

The Experimental Reality: The Combustion Method

Modern elemental analyzers operate on the principle of dynamic flash combustion.[8][9] A small, precisely weighed sample is combusted at high temperatures (typically 900-1000°C) in an oxygen-rich environment. This process converts the carbon, hydrogen, and nitrogen within the sample into their gaseous oxides (CO₂, H₂O, and various NxOy species). These gases are then separated, and their concentrations are measured by a thermal conductivity detector. For a pure, stable, and non-hygroscopic organic compound, this method is highly accurate, with reproducibility expected to be within ±0.3%.[7]

The challenge arises because benzimidazole salts are rarely the "ideal" samples that theory assumes. Their ionic nature and hydrogen-bonding capabilities make them susceptible to environmental and processing factors that fundamentally alter their composition.

Decoding the Discrepancy: Common Causes for Mismatched Values

The deviation between experimental and calculated values is rarely due to instrumental error alone. More often, it is an accurate reflection of the sample's true, non-ideal state. The following are the most prevalent causes.

Hygroscopicity: The Unseen Influence of Water

Benzimidazole salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. Even brief exposure to ambient air can be sufficient to form stable hydrates. This incorporated water significantly alters the elemental composition. Because water contains hydrogen and lacks carbon, its presence will decrease the percentage of carbon and nitrogen while increasing the percentage of hydrogen.

As demonstrated in the table below, the presence of just half an equivalent of water can push the elemental percentages for a typical benzimidazole salt outside the acceptable ±0.4% analytical window.[10]

Compound FormulaStateCalculated C%Calculated H%Calculated N%Deviation from Anhydrous (C%)
C₁₅H₁₅N₂ClAnhydrous69.635.8410.83-
C₁₅H₁₅N₂Cl · 0.5H₂OHydrate67.296.0310.46-2.34%
C₁₅H₁₅N₂Cl · H₂OHydrate65.096.2010.12-4.54%
Table 1: The significant impact of water of hydration on the theoretical elemental composition of a hypothetical benzimidazole chloride salt (MW = 258.74 g/mol ).
Residual Solvents: A Persistent Artifact of Synthesis

Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, acetonitrile) can become entrapped within the crystal lattice of the final product.[11][12] These residual solvents are a common source of analytical deviation, as they introduce additional carbon and hydrogen.[13] The presence of a hydrocarbon-based solvent will invariably inflate the experimental carbon and hydrogen percentages while suppressing the nitrogen value.

Compound FormulaStateCalculated C%Calculated H%Calculated N%Deviation from Pure (C%)
C₁₅H₁₅N₂ClPure69.635.8410.83-
C₁₅H₁₅N₂Cl · 0.25 C₂H₅OHSolvate68.996.1310.12-0.64%
C₁₅H₁₅N₂Cl · 0.5 C₄H₈O₂Solvate67.896.369.31-1.74%
Table 2: The effect of residual ethanol (MW = 46.07 g/mol ) and ethyl acetate (MW = 88.11 g/mol ) on the elemental composition of the same hypothetical salt.
Polymorphism: The Structural Variable

Polymorphism is the ability of a compound to exist in two or more different crystal packing arrangements.[14][15] Different polymorphs of the same benzimidazole salt can exhibit varying affinities for water or solvent molecules, leading to different elemental analysis results for samples that are chemically identical.[16][17] This phenomenon can explain batch-to-batch variability in analytical results.

An Integrated and Self-Validating Analytical Workflow

To confidently characterize benzimidazole salts, elemental analysis must be treated not as a standalone measurement but as part of an integrated, multi-technique workflow. This approach allows for the validation and correct interpretation of the CHN data.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Primary & Corroborative Analysis cluster_interp Data Interpretation Prep Synthesized Salt Dry Rigorous Drying (High Vacuum, ≥48h) Prep->Dry Step 1 Handle Inert Atmosphere Handling (Glovebox) Dry->Handle Step 2 EA Elemental Analysis (CHN) Handle->EA Step 3a NMR ¹H NMR Spectroscopy Handle->NMR Step 3b TGA Thermogravimetric Analysis (TGA) Handle->TGA Step 3c Compare Compare EA vs. Calculated EA->Compare Recalc Recalculate Theoretical Values (with H₂O/Solvent from NMR/TGA) NMR->Recalc Identifies & Quantifies Solvent TGA->Recalc Quantifies H₂O/Solvent Loss KF Karl Fischer Titration (Optional, for precise H₂O) KF->Recalc Compare->Recalc If Discrepancy >0.4% Final Final Structural Confirmation Compare->Final If Discrepancy ≤0.4% Recalc->Final Confirm Alignment Troubleshooting_Tree Start EA Data Deviates >0.4% from Anhydrous Calculation CheckNMR Analyze ¹H NMR Spectrum Start->CheckNMR CheckTGA Analyze TGA Data Start->CheckTGA SolventYes Residual Solvent Detected? CheckNMR->SolventYes Yes SolventNo No Solvent Detected CheckNMR->SolventNo No WaterYes Mass Loss <120°C? CheckTGA->WaterYes Yes WaterNo No Low-Temp Mass Loss CheckTGA->WaterNo No QuantifySolvent Quantify Solvent Molar Ratio SolventYes->QuantifySolvent Recalculate Recalculate Theoretical EA Values (Including Solvent and/or H₂O) SolventNo->Recalculate QuantifySolvent->Recalculate QuantifyWater Quantify H₂O/Solvent Molar Ratio WaterYes->QuantifyWater WaterNo->Recalculate QuantifyWater->Recalculate FinalCheck Does New Calculation Match Experimental EA within ±0.4%? Recalculate->FinalCheck Success SUCCESS: Structure Confirmed as Solvate/Hydrate FinalCheck->Success Yes Failure FAILURE: Suspect Other Impurity or Incorrect Structural Assignment FinalCheck->Failure No

Caption: Decision tree for troubleshooting discrepant elemental analysis results.

Case Study: From "Failure" to Confirmation

A researcher synthesizes a novel benzimidazole salt, Compound X (C₂₀H₁₉N₄Br) .

  • Calculated (Anhydrous): C, 57.56%; H, 4.59%; N, 13.43%.

  • Experimental EA Result: C, 55.15%; H, 4.95%; N, 12.79%.

    • Deviation: C: -2.41%, H: +0.36%, N: -0.64%. The result is clearly outside the acceptable range.

Troubleshooting Steps:

  • ¹H NMR Analysis: The NMR spectrum in DMSO-d₆ is clean and shows all expected peaks for Compound X. However, a small triplet at 1.05 ppm and a quartet at 3.44 ppm, characteristic of diethyl ether , are observed. Integration reveals a ratio of approximately 1 molecule of diethyl ether for every 4 molecules of Compound X (0.25 equivalents).

  • TGA Analysis: The TGA trace shows a distinct weight loss of 3.9% between 60°C and 100°C, followed by decomposition above 250°C.

  • Interpretation and Recalculation:

    • The NMR confirms the presence of diethyl ether (C₄H₁₀O).

    • The 3.9% weight loss in the TGA is consistent with one molecule of water (Theoretical H₂O in C₂₀H₁₉N₄Br·H₂O is 4.12%).

    • The proposed formula is revised to C₂₀H₁₉N₄Br · H₂O · 0.25 C₄H₁₀O .

Recalculated Theoretical Values:

FormulaStateCalculated C%Calculated H%Calculated N%
C₂₀H₁₉N₄BrAnhydrous57.564.5913.43
C₂₀H₁₉N₄Br · H₂O · 0.25 C₄H₁₀ORevised55.43 5.09 12.31
Experimental Data 55.15 4.95 12.79
New Deviation -0.28% -0.14% +0.48%

With the new, more accurate molecular formula, the experimental carbon and hydrogen values now fall comfortably within the ±0.4% tolerance. The slightly high nitrogen value might indicate a small amount of nitrogen-containing impurity or be at the edge of instrumental variability, but the overall picture is now far more consistent. The initial "failed" analysis was, in fact, a crucial clue to the true nature of the isolated material.

Conclusion and Outlook

The discrepancy between calculated and experimental elemental analysis for benzimidazole salts is a common but solvable challenge. It underscores that these molecules are often not the simple, ideal structures we draw on paper. By embracing a holistic analytical approach that combines rigorous sample preparation with corroborative techniques like NMR and TGA, researchers can transform a point of confusion into a source of valuable data.

It is also worth noting the ongoing discussion within the scientific community regarding the rigid ±0.4% criterion, with some journals now adopting a more flexible stance. [5][18]While high-resolution mass spectrometry (HRMS) offers an excellent, highly accurate alternative for formula confirmation, elemental analysis remains a uniquely powerful tool for assessing bulk sample purity, including the presence of non-ionic and non-volatile impurities that other methods might miss. The key is not to view the techniques in opposition, but to use them synergistically to build a complete and accurate picture of these important molecules.

References

  • Elemental analysis. (n.d.). The Weizmann Institute of Science.
  • Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy . Magnetic Resonance in Chemistry, 53(12), 1024–1030. [Link]

  • Elemental analysis under scrutiny again as competition raises accuracy questions. (2024, July 16). Chemistry World.
  • Dicke, A. J., et al. (2022). An International Study Evaluating Elemental Analysis . ACS Central Science, 8(7), 902-909. [Link]

  • Dicke, A. J., et al. (2022). An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • Mumcu, A., & Küçükbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy . ResearchGate. [Link]

  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (n.d.). ResearchGate.
  • A Look at Elemental Analysis for Organic Compounds . (2021, May 6). AZoM. [Link]

  • Zalapannavar, V. B., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics . Journal of Basic and Clinical Pharmacy, 11(3), 50-55. [Link]

  • Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation. (2025, May 15). PharmaTech.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. (n.d.). PE Polska.
  • Kowol, C. R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers, 9(2), 235-242. [Link]

  • The Problems Associated With Elemental Analysis . (2023, April 4). News-Medical.net. [Link]

  • STANDARD OPERATING PROCEDURES . (2014, July 31). World Agroforestry. [Link]

  • CHNSO Elemental Analysis – Sample Preparation . (n.d.). Mettler Toledo. [Link]

  • Elemental analysis applications compendium. (n.d.). Thermo Fisher Scientific.
  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa.
  • Neervannan, S. (2023). Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography: Version 1 . NCI Hub. [Link]

  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021, June 17). International Journal of Pharmaceutical Sciences and Research.
  • Extance, A. (2022). Chemists Debate the Value of Elemental Analysis . C&EN. [Link]

  • Gackowski, M., et al. (2022). Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound . CrystEngComm, 24(1), 101-111. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products . (n.d.). Chemetrix. [Link]

  • Role of Polymorphism in Materials Science . (2014, September 8). Azom.com. [Link]

  • Kennedy, A. R., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide . MDPI. [Link]

  • De La Pinta, N., et al. (2018). Polymorphism in 2-propyl-1 H -benzimidazole . ResearchGate. [Link]

  • The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. (n.d.). Innoteg.
  • Hygroscopic Property of Inorganic Salts in Atmospheric Aerosols Measured with Physisorption Analyzer . (2025, August 6). ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a chlorinated heterocyclic amine, 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is a compound that demands meticulous handling and disposal protocols. Its structural features—a chlorinated benzimidazole core coupled with a piperidinyl group—classify it as a halogenated organic compound requiring disposal as regulated hazardous waste. Adherence to proper disposal procedures is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a direct, procedural framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each step, ensuring that the protocol is understood, respected, and correctly implemented. Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[1]

Hazard Identification and Risk Assessment

A summary of the critical safety data, synthesized from related compounds, is presented below.

Parameter Specification & Rationale References
GHS Hazard Class Skin Irritation (Category 2) , Serious Eye Irritation (Category 2) , Respiratory Irritation (Category 3) . The chlorinated aromatic structure and amine functional groups are known to cause irritation upon contact.[3]
Acute Toxicity May be Harmful if Swallowed , Harmful in Contact with Skin , and Harmful if Inhaled . Systemic effects cannot be ruled out without specific toxicological data.[2][4]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Assumed to be Harmful to Aquatic Life .[5]
Personal Protective Equipment (PPE) Eye: Chemical safety goggles or face shield. Hands: Chemical-resistant nitrile gloves. Body: Laboratory coat. Respiratory: Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator is necessary if dust or aerosols are generated.[1][6][7]
Incompatible Waste Streams Do NOT mix with: Non-halogenated solvents, strong acids or bases, oxidizing agents, or aqueous waste. Co-mingling can cause dangerous chemical reactions or complicate the final disposal process.[1]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Segregation at the Point of Generation

The foundational principle of chemical safety is that waste is properly segregated the moment it is generated. This prevents unforeseen hazardous reactions and ensures compliance with disposal regulations.

  • Action: Immediately designate all materials contaminated with this compound as Halogenated Organic Waste . This includes:

    • Residual or surplus chemical.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

    • Empty stock containers, which must be treated as the product itself and not rinsed into the sink.[6]

    • Solvent rinses (e.g., from cleaning glassware) containing the compound.

  • Causality: As a chlorinated compound, this chemical requires a specific disposal pathway, typically high-temperature incineration, to ensure its complete destruction and prevent the formation of toxic byproducts like dioxins.[1] Segregating it from non-halogenated waste is critical for both safety and cost-effectiveness of the final disposal.

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and clearly communicate hazards.

  • Action:

    • Select a designated, leak-proof waste container compatible with halogenated organic compounds. Consult your institution's Environmental Health and Safety (EHS) department for approved containers.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste this compound" and list any other chemical constituents in the container.[1][6]

    • Keep the container securely closed with a tight-fitting lid when not in active use.

    • Maintain a log of the waste added to the container.

  • Causality: Clear, accurate labeling prevents accidental mixing of incompatible waste streams and provides critical information for emergency responders and waste disposal technicians. A closed container minimizes the release of vapors and prevents spills.

Step 3: Temporary Accumulation and Storage

Waste must be stored safely pending final disposal.

  • Action:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure the storage location is segregated from incompatible materials, particularly strong oxidizing agents and acids.[2]

  • Causality: Storing hazardous waste in a controlled and designated area minimizes the risk of accidental spills, exposure to untrained personnel, and ignition from incompatible chemicals or heat sources.

Step 4: Final Disposal Arrangement

The final step is the transfer of waste to a licensed disposal facility.

  • Action:

    • When the waste container is approximately 75-80% full, arrange for collection. Do not overfill containers.[1]

    • Contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[6][8]

    • Follow all institutional procedures for waste handover, including any required paperwork.

  • Causality: The final disposal of halogenated organic compounds must be conducted by licensed professionals at facilities equipped for high-temperature incineration, which is the environmentally preferred method for complete destruction.[1][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as 'Halogenated Organic Waste' ppe->segregate container Step 3: Place in Labeled, Sealed Hazardous Waste Container segregate->container store Step 4: Store in Designated Waste Accumulation Area container->store check_full Container >75% Full? store->check_full check_full->store No request_pickup Step 5: Arrange for Pickup via Institutional EHS check_full->request_pickup Yes end_process Disposal Process Complete request_pickup->end_process

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Small Spill Response (<100 mL or 100 g)
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Assess and Protect: Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[6]

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.[6] Use non-sparking tools.[6]

  • Clean Area: Decontaminate the spill area according to your institution's EHS guidelines.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[1]

Personal Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

Regulatory Framework

The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a chlorinated organic compound, it may fall under specific hazardous waste codes (e.g., F-listed wastes for certain chlorinated compounds).[10][11] However, the ultimate authority for waste management procedures rests with your institution's EHS department, which operates in compliance with local, state, and federal laws.[6] Always consult and adhere to your site-specific guidelines.

References

  • BenchChem. (n.d.). Proper Disposal of 4,5,6,7-Tetraiodo-1H-benzimidazole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole.
  • Dodd, M. C., & Huang, C. H. (2007). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology, 41(8), 2937-2943. URL: [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Benzimidazole, 98%.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzothiazole.
  • CDH Fine Chemical. (n.d.). Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. IJARSCT, 5(10). URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53786-28-0, 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Retrieved from PubChem. URL: [Link]

  • Wang, Y., Yuan, S., Wang, Y., Li, X., & Zhang, Q. (2018). Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. Environmental Technology, 39(8), 989-997. URL: [Link]

  • Kish Shabestari, N., & von Gunten, U. (2021). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology, 55(18), 12581-12592. URL: [Link]

  • U.S. Environmental Protection Agency. (1991). Microbial Decomposition of Chlorinated Aromatic Compounds. EPA/600/2-91/056. URL: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 5-Amino-2-Benzimidazolethiol.
  • Capot Chemical. (2013). MSDS of 2-Piperidin-4-yl-1H-benzoimidazole hydrochloride.
  • ResearchGate. (2021). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Request PDF. URL: [Link]

  • BLD Pharmatech. (n.d.). 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazole-2-thione Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Zeng, T., Li, Y., Liu, J., & Zhang, X. (2020). The competitive effect of different chlorination disinfection methods and additional inorganic nitrogen on nitrosamine formation from aromatic and heterocyclic amine-containing pharmaceuticals. Water Research, 186, 116362. URL: [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • Figshare. (2021). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology. URL: [Link]

  • U.S. Environmental Protection Agency. (1989). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. Retrieved from NJ.gov. URL: [Link]

  • U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from EPA website. URL: [Link]

  • BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
  • American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. URL: [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings.
  • Daughton, C. G. (2009). Disposal practices for unwanted residential medications in the United States. In Pharmaceuticals in the Environment (pp. 333-350). Springer. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.